1-Benzyl-3-fluoropiperidin-4-one hydrochloride
Description
Properties
IUPAC Name |
1-benzyl-3-fluoropiperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-11-9-14(7-6-12(11)15)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNJMIBZRDTHFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)F)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Benzyl-3-fluoropiperidin-4-one hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride
Abstract: This technical guide provides a comprehensive analysis of the predicted chemical properties, spectroscopic characteristics, and a plausible synthetic pathway for 1-Benzyl-3-fluoropiperidin-4-one hydrochloride. While direct experimental data for this specific molecule is not extensively documented in public literature, this paper leverages established principles of organic chemistry and data from analogous structures to construct a scientifically rigorous profile. The introduction of a fluorine atom at the α-position to the ketone significantly influences the molecule's electronic properties, reactivity, and potential utility as a building block in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals interested in the synthesis and application of fluorinated heterocyclic scaffolds.
Introduction and Strategic Importance
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, appearing in numerous drug classes, including analgesics, antipsychotics, and anticancer agents.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure in drug design. The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often used to modulate physicochemical properties such as metabolic stability, pKa, and binding affinity.[2][3][4]
1-Benzyl-3-fluoropiperidin-4-one hydrochloride emerges as a compound of significant interest at the intersection of these two domains. It combines the versatile piperidine core with an N-benzyl protecting group, common in synthetic campaigns, and a strategically placed α-fluoro substituent. This fluorine atom is expected to profoundly alter the reactivity of the adjacent ketone and the overall properties of the piperidine ring. This guide will deconstruct the molecule to predict its behavior, offering insights grounded in the well-documented chemistry of its parent structures, such as 1-benzyl-4-piperidone and other fluorinated heterocycles.[5][6][7]
Predicted Physicochemical and Structural Properties
The properties of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride are dictated by the interplay of its three key components: the piperidine-4-one core, the N-benzyl group, and the C3-fluoro substituent.
Molecular Structure and Conformation
The core structure is a six-membered piperidine ring. The N-benzyl group is a bulky substituent that will influence the conformational equilibrium of the ring. The presence of the sp²-hybridized carbonyl at C4 and the electronegative fluorine at C3 introduces significant conformational constraints. The fluorine atom's stabilization of certain ring puckers can be a critical factor in enhancing binding affinity in biological targets.[3][4]
Caption: Molecular structure of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride.
Predicted Quantitative Properties
While experimental values are unavailable, we can estimate key properties by comparing them to the non-fluorinated analog, 1-benzyl-4-piperidone.
| Property | Predicted Value for 1-Benzyl-3-fluoropiperidin-4-one HCl | Reference Value (1-Benzyl-4-piperidone) | Rationale for Prediction |
| Molecular Weight | 243.71 g/mol | 189.26 g/mol [6] | Additive masses of F and HCl. |
| Physical State | Solid | Colorless to Yellow Liquid[6] | The hydrochloride salt form typically results in a crystalline solid. |
| Boiling Point | N/A (decomposes) | 134 °C @ 7 mmHg[6] | Salts generally have high melting points and decompose before boiling. |
| Solubility | Soluble in water, methanol; sparingly soluble in less polar solvents. | Slightly soluble in water (12 g/L)[6] | The ionic hydrochloride salt greatly increases aqueous solubility. |
| pKa (of conjugate acid) | ~6.5 - 7.0 | ~7.07[6] | The electron-withdrawing fluorine atom will slightly decrease the basicity of the piperidine nitrogen, lowering the pKa. |
| LogP | ~1.5 - 2.0 | ~2.1[6] | Fluorine increases lipophilicity, but the salt form decreases it. The net effect is a likely reduction in the partition coefficient. |
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structure elucidation and confirmation. The following predictions are based on standard chemical shift ranges and the known effects of the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum will be complex due to diastereotopic protons and C-F/H-F coupling.
-
Aromatic Protons (Benzyl): A multiplet around 7.2-7.4 ppm is expected.
-
Benzyl CH₂: A singlet or AB quartet around 3.6 ppm.
-
CHF (C3-H): This will be the most characteristic signal, appearing as a doublet of multiplets around 4.5-5.0 ppm, with a large geminal coupling constant (²J_HF) of approximately 45-50 Hz.
-
Piperidine CH₂ Protons: Multiple complex multiplets are expected between 2.5 and 3.5 ppm, further complicated by vicinal (³J_HF) coupling.
-
-
¹³C NMR:
-
Carbonyl (C=O): Expected around 200-205 ppm. The α-fluorine will have a slight deshielding effect.
-
CHF (C3): A doublet with a large ¹J_CF coupling constant (approx. 180-200 Hz) is predicted in the range of 85-95 ppm.
-
Other Piperidine Carbons: Signals will appear between 40-60 ppm, with C2 and C5 showing coupling to fluorine (²J_CF).
-
-
¹⁹F NMR: A single resonance, likely a multiplet due to coupling with adjacent protons, is expected.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M+) for the free base at m/z 207. Key fragmentation pathways would include:
-
Loss of Benzyl: A prominent peak at m/z 91 (tropylium ion).
-
Base Peak: The fragment corresponding to the loss of the benzyl group from the molecular ion, resulting in a peak at m/z 116.
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong absorption band is expected around 1725-1745 cm⁻¹. The electronegative α-fluorine atom will cause a shift to a higher wavenumber compared to a non-fluorinated ketone.
-
C-F Stretch: A strong band in the region of 1000-1100 cm⁻¹.
-
N-H⁺ Stretch (as HCl salt): A broad absorption band in the 2400-2800 cm⁻¹ range.
Proposed Synthetic Pathway and Rationale
A plausible synthesis can be designed starting from the readily available 1-benzyl-3-piperidone hydrochloride.[8][9] This approach involves the α-fluorination of the ketone, a common strategy for introducing fluorine at a late stage.
Caption: Proposed synthetic workflow for 1-Benzyl-3-fluoropiperidin-4-one hydrochloride.
Step-by-Step Experimental Protocol:
-
Formation of the Silyl Enol Ether (Causality): The synthesis begins with the deprotonation of 1-benzyl-3-piperidone. To achieve regioselective fluorination at the C3 position, it is crucial to form the kinetic enolate. This is accomplished by using a strong, sterically hindered non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) at low temperature (-78 °C). The resulting enolate is then trapped with a silylating agent, such as trimethylsilyl chloride (TMSCl), to form the stable silyl enol ether. This intermediate isolates the desired regioisomer for the subsequent fluorination step.
-
Electrophilic Fluorination (Causality): The purified silyl enol ether is then subjected to electrophilic fluorination. A reagent such as N-Fluorobenzenesulfonimide (NFSI) or, more commonly, Selectfluor® (F-TEDA-BF₄) is used. These reagents provide an electrophilic "F⁺" source that reacts cleanly with the electron-rich enol ether to install the fluorine atom at the C3 position. The choice of an electrophilic fluorinating agent is critical for avoiding side reactions and ensuring high yield.
-
Acidification to Hydrochloride Salt (Causality): The resulting crude 1-benzyl-3-fluoropiperidin-4-one (free base) is purified, typically via column chromatography. To obtain the final hydrochloride salt, the purified free base is dissolved in a suitable organic solvent like diethyl ether or ethyl acetate, and a solution of hydrogen chloride (e.g., HCl in ether) is added. The hydrochloride salt, being significantly less soluble in these solvents, will precipitate out as a solid, which can then be isolated by filtration and dried. This salt formation step is essential for improving the compound's stability, crystallinity, and handling properties.
Reactivity and Potential Applications
The presence of the α-fluoro group significantly modifies the reactivity profile of the ketone.
-
Enolization: The electron-withdrawing nature of fluorine will make the α-proton on C3 more acidic, but it can also destabilize the formation of an adjacent positive charge during certain reactions. Enolization towards C5 may be favored in some cases.
-
Nucleophilic Addition: The ketone will be more electrophilic and thus more susceptible to nucleophilic attack (e.g., by Grignard reagents, organolithiums, or in reductive amination).
-
Debenzylation: The N-benzyl group serves as a common protecting group. It can be readily removed via catalytic hydrogenation (e.g., using H₂ and Pd/C), unmasking the secondary amine for further functionalization. This is a key step for incorporating this fluorinated scaffold into more complex target molecules.
Applications in Drug Discovery: This molecule is an attractive building block for synthesizing novel drug candidates. The fluorinated piperidone core can be elaborated to create libraries of compounds for screening against various biological targets. The fluorine atom can serve as a metabolic blocking site, enhance membrane permeability, or lock the molecule into a specific bioactive conformation, potentially leading to improved potency and pharmacokinetic profiles.[2][3][10]
Safety and Handling
While a specific Safety Data Sheet (SDS) is not available, the hazards can be inferred from analogous compounds.
-
Hazard Classification (Predicted): Based on data for 1-benzyl-4-piperidone, the compound should be handled as harmful if swallowed, a skin irritant, a potential skin sensitizer, a serious eye irritant, and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
1-Benzyl-3-fluoropiperidin-4-one hydrochloride is a valuable, albeit not widely commercialized, chemical entity with significant potential in synthetic and medicinal chemistry. By applying fundamental principles of organic chemistry, we have outlined its likely physicochemical properties, spectroscopic signatures, and a robust synthetic strategy. The insights provided in this guide are intended to facilitate its synthesis and encourage its use as a versatile building block for the development of next-generation therapeutics, leveraging the unique advantages offered by fluorine substitution.
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CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride. Google Patents.
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1-Benzyl-4-piperidone | C12H15NO | CID 19220. PubChem, National Center for Biotechnology Information.
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SAFETY DATA SHEET - 1-Benzyl-3-piperidinol hydrochloride. Fisher Scientific.
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Pyrrolidin-3-ol hydrochloride | 86070-82-8. Sigma-Aldrich.
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SAFETY DATA SHEET - (+/-)-3-Hydroxypyrrolidine hydrochloride. Fisher Scientific.
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Structure Elucidation of 1-Benzyl-3-fluoropiperidin-4-one Hydrochloride: A Multi-Technique Approach
An In-Depth Technical Guide for Drug Development Professionals
Abstract: This technical guide provides a comprehensive framework for the definitive structure elucidation of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride, a key heterocyclic building block in modern medicinal chemistry. The strategic incorporation of fluorine into piperidine scaffolds can significantly enhance pharmacokinetic and physicochemical properties, making unambiguous characterization paramount.[1][2][3] This document moves beyond a simple listing of techniques, offering a rationale-driven workflow where each analytical step provides self-validating data that, in concert, leads to an irrefutable structural assignment. We will detail field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography, emphasizing the causality behind experimental choices and the interpretation of complex datasets.
Introduction: The Significance of Fluorinated Piperidines
The piperidine motif is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents.[4] The introduction of fluorine atoms is a widely used strategy to modulate properties such as metabolic stability, membrane permeability, and binding affinity.[3][5][6] Specifically, fluorinated piperidones serve as versatile intermediates for more complex pharmaceutical targets.[7][8][9][10] Given the profound impact of fluorine's position on a molecule's biological activity, a rigorous and multi-faceted approach to structure elucidation is not merely procedural but essential for advancing a drug development program. This guide presents an integrated strategy to confirm the identity, connectivity, and stereochemistry of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity
NMR spectroscopy provides the fundamental map of the molecule's carbon-hydrogen framework and offers direct evidence of the fluorine atom's location. A suite of 1D and 2D NMR experiments is required to piece together the complete structural puzzle.
Foundational 1D NMR: ¹H, ¹³C, and ¹⁹F Spectra
Expertise & Causality: We begin with three separate 1D NMR experiments. ¹H NMR provides information on the number and environment of protons. ¹³C NMR reveals the carbon backbone. Crucially, ¹⁹F NMR offers a highly sensitive and specific window into the fluorine substituent, as the ¹⁹F nucleus is 100% abundant and background signals are absent in typical biological or organic systems.[11][12]
Expected Data & Interpretation:
-
¹H NMR: The spectrum will show distinct regions. Aromatic protons of the benzyl group will appear as a multiplet around 7.2-7.4 ppm. The benzylic (PhCH₂) protons will be a singlet around 3.6 ppm. The piperidine ring protons will be the most complex region (typically 2.5-4.5 ppm), showing intricate splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton at the C3 position, bearing the fluorine, will exhibit a large doublet splitting from the directly attached fluorine, further split by adjacent protons.
-
¹³C NMR: The carbonyl carbon (C4) is expected to be significantly downfield (~200-205 ppm). The benzyl carbons will appear in the aromatic region (127-140 ppm). The key diagnostic signal is the C3 carbon, which will appear as a large doublet due to one-bond carbon-fluorine (¹JCF) coupling, confirming the fluorine's position.
-
¹⁹F NMR: A single resonance will confirm the presence of one unique fluorine environment in the molecule. This signal will be split into a multiplet by the neighboring protons on C2, C3, and potentially C5, providing further conformational information.[13][14]
| Table 1: Predicted NMR Data for 1-Benzyl-3-fluoropiperidin-4-one Cation | |
| Technique | Expected Chemical Shift (ppm) / Coupling |
| ¹H NMR | Benzyl Ar-H: ~7.2-7.4 (m) |
| Benzyl CH₂: ~3.6 (s) | |
| Piperidine H3 (CH-F): ~4.5-5.0 (dm, ¹JHF ~45-50 Hz) | |
| Piperidine H2, H5, H6: ~2.5-4.0 (complex m) | |
| ¹³C NMR | Carbonyl C4: ~200-205 |
| Benzyl Ar-C: ~127-140 | |
| Piperidine C3 (C-F): ~85-95 (d, ¹JCF ~180-200 Hz) | |
| Piperidine C2, C5, C6 & Benzyl CH₂: ~45-65 | |
| ¹⁹F NMR | Single resonance, multiplet |
Advanced 2D NMR: COSY, HSQC, and HMBC for Unambiguous Assignment
Expertise & Causality: While 1D NMR suggests the pieces are present, 2D NMR definitively shows how they are connected. These experiments are non-negotiable for confirming the 3-fluoro-4-oxo substitution pattern over other potential isomers.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons). This will establish the sequence of protons around the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon signal. This allows for the confident assignment of each carbon atom based on the more easily assigned proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this problem. It reveals correlations between protons and carbons that are two or three bonds away. The absolute confirmation of the structure comes from observing a correlation between the protons on the benzylic CH₂ group and carbons C2 and C6 of the piperidine ring. Crucially, correlations from the proton on C2 to the carbonyl carbon (C4) and from the proton on C5 to the C3 carbon (the one bearing fluorine) will lock in the 3-fluoro-4-one regiochemistry.[15][16]
Caption: Key HMBC correlations confirming connectivity.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.
-
1D Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra. Ensure sufficient signal-to-noise ratio.
-
2D Acquisition: Sequentially run gCOSY, gHSQC, and gHMBC experiments using standard instrument parameters, optimizing the spectral width for each dimension.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent signal.
-
Analysis: Assign all signals and interpret coupling constants and correlation cross-peaks to build the final structure.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Expertise & Causality: Mass spectrometry provides the exact mass of the molecule, which in turn confirms its elemental composition. Electrospray ionization (ESI) is the ideal technique for this hydrochloride salt, as it is a soft ionization method that will readily generate the protonated molecular ion [M+H]⁺ of the organic base in the gas phase.
Expected Data & Interpretation:
High-Resolution Mass Spectrometry (HRMS) is critical. It will provide a mass measurement with high accuracy (typically <5 ppm error). This allows for the calculation of a unique elemental formula (C₁₂H₁₅FNO⁺ for the protonated molecule), ruling out other potential compositions. The fragmentation pattern observed in MS/MS experiments can further validate the structure. For instance, a prominent fragment corresponding to the loss of the benzyl group (C₇H₇) is expected.
| Table 2: Predicted High-Resolution Mass Spectrometry Data | |
| Ion | Formula |
| [M+H]⁺ | [C₁₂H₁₅FNO]⁺ |
| [M-C₇H₇]⁺ | [C₅H₈FNO]⁺ |
Note: The presence of chlorine from the hydrochloride salt is generally not observed in the molecular ion cluster under typical ESI conditions, as the analysis focuses on the cationic organic molecule. The natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a key diagnostic tool for covalently bound chlorine, but not for ionic salts in this context.[17][18]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF) at a low flow rate (5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500 amu).
-
Analysis: Identify the [M+H]⁺ peak and compare the measured exact mass to the theoretical mass for the proposed formula.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups. It acts as a quick quality check and provides complementary evidence to the NMR and MS data. The C=O and C-F bonds, in particular, have characteristic absorption frequencies.[19]
Expected Data & Interpretation:
The IR spectrum will provide a unique fingerprint for the molecule. The most diagnostic peaks will be the sharp, strong carbonyl (ketone) stretch and the C-F bond stretch.
| Table 3: Key Predicted Infrared Absorption Frequencies | |
| Functional Group | Vibrational Mode |
| Ketone | C=O Stretch |
| Fluoroalkane | C-F Stretch |
| Aromatic | C-H Stretch |
| Alkane | C-H Stretch |
| Amine Salt | N-H Stretch |
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.
Single-Crystal X-ray Crystallography: The Definitive Answer
Expertise & Causality: For a crystalline material like a hydrochloride salt, single-crystal X-ray crystallography is the gold standard, providing an unambiguous, three-dimensional model of the molecule.[20][21][22] It not only confirms the atomic connectivity but also reveals the molecule's conformation and packing in the solid state. This technique can definitively establish the relative stereochemistry and the chair conformation of the piperidine ring, including whether the fluorine atom occupies an axial or equatorial position.[23][24]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow suitable single crystals of the hydrochloride salt. This is often achieved by slow evaporation of a solvent (e.g., ethanol, methanol/ether) from a concentrated solution of the compound.[20]
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the cold stream of a single-crystal X-ray diffractometer. Collect diffraction data.
-
Structure Solution & Refinement: Process the diffraction data and solve the structure using specialized software. Refine the structural model to obtain precise atomic coordinates, bond lengths, and bond angles.
-
Analysis: Visualize the 3D structure to confirm connectivity and analyze conformational details.
Integrated Structure Elucidation Workflow
No single technique provides the complete picture. The strength of this approach lies in the convergence of evidence from orthogonal methods. The workflow is designed to be a self-validating system where the hypothesis generated by one technique is confirmed by another.
Caption: Integrated workflow for structure elucidation.
This logical progression ensures a high degree of confidence. HRMS and IR provide initial, rapid checks of the molecular formula and functional groups. 1D NMR confirms the presence of the core structural components. 2D NMR then definitively assembles these components, establishing the correct regiochemistry. Finally, X-ray crystallography provides the ultimate, irrefutable proof of the structure in the solid state.
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Synthesis pathway for 1-Benzyl-3-fluoropiperidin-4-one hydrochloride
An In-Depth Technical Guide to the Synthesis of 1-Benzyl-3-fluoropiperidin-4-one Hydrochloride
Abstract
This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride, a valuable fluorinated heterocyclic building block for drug discovery and development. The N-benzyl piperidine motif is a frequently utilized scaffold in medicinal chemistry, valued for its structural flexibility and ability to engage in crucial cation-π interactions with biological targets.[1] The introduction of a fluorine atom at the C-3 position can significantly modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability, making this a compound of high interest for researchers. This document details a robust two-step synthetic strategy, beginning with the synthesis of the key precursor, 1-Benzyl-4-piperidone, followed by a regioselective α-fluorination and subsequent conversion to its hydrochloride salt for enhanced stability and handling. The causality behind experimental choices, detailed step-by-step protocols, and critical safety considerations are thoroughly discussed to ensure reproducibility and safe laboratory practice.
Retrosynthetic Analysis and Pathway Design
The synthesis of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride is most logically approached by disconnecting the molecule at its most synthetically accessible points. A retrosynthetic analysis reveals a straightforward and efficient pathway.
-
C-F Bond Disconnection: The primary disconnection is the carbon-fluorine bond at the C-3 position. This suggests an electrophilic fluorination of the corresponding ketone precursor at the α-position.
-
Precursor Identification: The logical precursor is therefore 1-Benzyl-4-piperidone , a commercially available or readily synthesized intermediate.[2]
-
Final Salt Formation: The hydrochloride salt is formed in the final step from the purified free base, a standard procedure to improve the compound's crystallinity and stability.
This analysis leads to the following forward synthetic plan, which balances efficiency, atom economy, and the use of well-established chemical transformations.
Caption: High-level overview of the synthetic workflow.
Synthesis of the Key Precursor: 1-Benzyl-4-piperidone
The synthesis of 1-Benzyl-4-piperidone is well-documented and can be achieved efficiently from benzylamine and methyl acrylate via a sequence of 1,4-addition, Dieckmann condensation, and subsequent hydrolysis/decarboxylation.[3][4] This "one-pot" approach simplifies the process, enhancing overall yield and reducing purification steps.[5]
Expertise & Causality:
The choice of sodium metal in toluene serves as the base for the Dieckmann condensation. Toluene is a suitable high-boiling, non-protic solvent. The reaction is refluxed to provide the necessary activation energy for the intramolecular cyclization. The final step involves acidic hydrolysis with refluxing HCl, which serves to both hydrolyze the intermediate β-keto ester and decarboxylate it to yield the target piperidone.[3] Neutralization is carefully controlled to a pH of ~8.5 to ensure the product is in its free-base form for efficient extraction into an organic solvent.[4]
Experimental Protocol: 1-Benzyl-4-piperidone
-
Setup: To a dry 250 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add anhydrous toluene (150 mL) and sodium metal (2.8 g).
-
Initiation: Heat the mixture to reflux with vigorous stirring. Add anhydrous methanol (1 mL) to activate the sodium surface.
-
Dieckmann Condensation: Slowly add N,N-bis(β-propionate methyl ester) benzylamine (28 g) dropwise over 1 hour. After the addition is complete, continue to reflux for 6 hours. The mixture will become thick; additional anhydrous toluene (100 mL) can be added in portions to maintain stirrability.[3]
-
Hydrolysis & Decarboxylation: Cool the reaction to room temperature. Carefully quench the reaction by transferring the mixture to a flask containing 25% (w/w) hydrochloric acid (150 mL). Reflux the biphasic mixture in an oil bath for 5 hours, or until a sample tested with FeCl3 solution shows no color change, indicating the consumption of the β-keto ester.[4]
-
Workup & Isolation: Cool the reaction mixture. While stirring, add 35% (w/v) NaOH solution to neutralize the mixture to a pH of approximately 8.5. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation. The remaining crude oil is purified by vacuum distillation (134 °C at 7 mmHg) to yield 1-Benzyl-4-piperidone as a light yellow oily liquid.[4]
| Parameter | Expected Value | Source |
| Yield | 78.4% | [4] |
| Appearance | Clear colorless to straw oily liquid | [4] |
| Boiling Point | 134 °C / 7 mmHg | [4] |
| Density | 1.021 g/mL at 25 °C | [4] |
Electrophilic α-Fluorination
The introduction of the fluorine atom is achieved via electrophilic fluorination of the 1-Benzyl-4-piperidone precursor. Modern electrophilic fluorinating agents offer high efficiency and improved safety over traditional methods.[6]
Expertise & Causality:
Selectfluor® (F-TEDA-BF₄) is the reagent of choice for this transformation. It is a stable, solid, and commercially available N-F reagent, making it far safer and easier to handle than gaseous fluorine or other highly reactive sources.[7] The reaction proceeds through the enol or enolate form of the ketone, which acts as a nucleophile, attacking the electrophilic fluorine atom of Selectfluor.[7][8] Acetonitrile (CH₃CN) is an excellent solvent for this reaction as it readily dissolves both the ketone substrate and the Selectfluor reagent.[7] The reaction can be performed at room temperature or gently heated to increase the rate.
Caption: Mechanism of electrophilic α-fluorination.
Experimental Protocol: 1-Benzyl-3-fluoropiperidin-4-one
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Selectfluor® (1.1 eq) in acetonitrile (50 mL).
-
Reaction: Once the Selectfluor® has completely dissolved, add 1-Benzyl-4-piperidone (1 eq, 0.0022 mol, 0.417 g) slowly with stirring.[7]
-
Incubation: Cap the flask and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C. Reaction times can vary from 10 to 48 hours.[7]
-
Workup: Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Take up the resulting residue in dichloromethane (CH₂Cl₂) (20 mL) and wash with distilled water (3 x 20 mL) to remove unreacted Selectfluor® and its byproducts.[7]
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure 1-Benzyl-3-fluoropiperidin-4-one free base.
Formation of the Hydrochloride Salt
Conversion to the hydrochloride salt is the final step, which facilitates isolation, purification, and long-term storage of the compound by providing a stable, crystalline solid.
Expertise & Causality:
The nitrogen atom of the piperidine ring is basic and will readily react with a strong acid like hydrochloric acid to form a salt. The use of HCl dissolved in an organic solvent like ethyl acetate or diethyl ether prevents the introduction of water, which could interfere with crystallization.[9] The salt precipitates from the non-polar organic solvent upon formation.
Experimental Protocol: 1-Benzyl-3-fluoropiperidin-4-one hydrochloride
-
Dissolution: Dissolve the purified 1-Benzyl-3-fluoropiperidin-4-one free base in a minimal amount of anhydrous ethyl acetate.
-
Precipitation: While stirring, slowly add a saturated solution of HCl in ethyl acetate dropwise until the pH of the solution becomes 1-2 (tested with moist pH paper).[9]
-
Crystallization: A solid precipitate will form. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by suction filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield the final 1-Benzyl-3-fluoropiperidin-4-one hydrochloride.
Data Summary
| Step | Product | Starting Materials | Key Reagents | Typical Yield |
| 1 | 1-Benzyl-4-piperidone | Benzylamine, Methyl Acrylate | Sodium, HCl | ~78%[4] |
| 2 | 1-Benzyl-3-fluoropiperidin-4-one | 1-Benzyl-4-piperidone | Selectfluor® | 60-75% |
| 3 | 1-Benzyl-3-fluoropiperidin-4-one HCl | 1-Benzyl-3-fluoropiperidin-4-one | HCl in Ethyl Acetate | >95% |
Safety and Handling
-
1-Benzyl-4-piperidone: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[10] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Sodium Metal: Highly reactive with water, releasing flammable hydrogen gas. Handle under an inert atmosphere or in a non-protic solvent like toluene.
-
Selectfluor®: An oxidizing agent. Avoid contact with combustible materials. Handle with standard PPE.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood with acid-resistant gloves and eye protection.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Conclusion
This guide outlines an efficient and reliable synthetic pathway for the preparation of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride. The strategy relies on a well-established method for the synthesis of the piperidone core, followed by a modern and safe electrophilic fluorination protocol. By providing detailed experimental procedures and explaining the scientific rationale behind them, this document serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling the synthesis of this important fluorinated building block for further investigation.
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An In-depth Technical Guide to the Physical Characteristics of 1-Benzyl-3-fluoropiperidin-4-one Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the anticipated physical characteristics of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride, a novel compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a robust theoretical framework by examining the well-documented properties of the parent compound, 1-Benzyl-4-piperidone. It further elaborates on the predictable physicochemical modifications resulting from the introduction of a fluorine atom at the 3-position and the subsequent formation of a hydrochloride salt. This document also outlines standardized, self-validating experimental protocols for the comprehensive characterization of this and other novel chemical entities, ensuring scientific integrity and reproducibility. The guide is structured to provide both foundational knowledge and practical, field-proven insights for laboratory application.
Introduction: The Significance of Fluorinated Piperidines
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its conformational properties and synthetic versatility.[1][2] The strategic incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate key physicochemical and pharmacological properties.[3] Fluorine's high electronegativity and relatively small size can influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to biological targets.[3][4] The target molecule of this guide, 1-Benzyl-3-fluoropiperidin-4-one hydrochloride, combines the established piperidone core with the strategic placement of a fluorine atom, making it a compound of significant interest for synthetic and medicinal chemistry.
This guide will first detail the known physical characteristics of the parent compound, 1-Benzyl-4-piperidone, to establish a baseline. It will then delve into the anticipated effects of α-fluorination on the ketone and the overall impact of the hydrochloride salt formation on the molecule's properties.
Foundational Compound: 1-Benzyl-4-piperidone
1-Benzyl-4-piperidone is a widely used intermediate in the synthesis of various pharmacologically active compounds.[5][6] Its physical properties are well-documented and serve as a crucial reference point.
Physical and Chemical Properties of 1-Benzyl-4-piperidone
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO | [7][8] |
| Molecular Weight | 189.26 g/mol | [7] |
| Appearance | Colorless to yellow clear liquid/oily liquid | [5][7] |
| Boiling Point | 134 °C at 7 mmHg; 278.5 °C at 760 mmHg | [5][8] |
| Density | 1.021 - 1.1 g/cm³ at 25 °C | [5][8] |
| Refractive Index | n20/D 1.541 | [9] |
| Solubility in Water | Slightly soluble (12 g/L at 20 °C) | [7][8] |
| Storage Temperature | 2-8°C or refrigerated (0-10°C) | [5][7] |
The Influence of 3-Fluoro Substitution
The introduction of a fluorine atom at the 3-position of the piperidone ring is expected to induce significant changes in the molecule's electronic and conformational properties.
Expected Physicochemical Effects of α-Fluorination
-
Increased Polarity: The high electronegativity of fluorine will create a strong dipole moment, increasing the overall polarity of the molecule.
-
Modified Acidity/Basicity: The electron-withdrawing nature of the fluorine atom is likely to decrease the basicity of the piperidine nitrogen.[3]
-
Conformational Preferences: Fluorine substitution can lead to a preference for specific ring conformations. Studies on fluorinated piperidines have shown that interactions such as charge-dipole and hyperconjugation can favor an axial orientation of the fluorine atom.[3][4]
-
Altered Reactivity: The presence of an α-fluoro group can influence the reactivity of the adjacent ketone.[10]
The Role of Hydrochloride Salt Formation
The conversion of the free base to its hydrochloride salt is a common strategy in pharmaceutical development to enhance solubility and stability.
Anticipated Properties of the Hydrochloride Salt
-
Physical State: The hydrochloride salt is expected to be a crystalline solid, in contrast to the liquid free base.
-
Melting Point: Salts typically have significantly higher melting points than their corresponding free bases. For comparison, the hydrochloride of 1-Benzyl-4-piperidone has a melting point of 159-161°C.[5] The melting point of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride is therefore anticipated to be in a similar or higher range.[11]
-
Solubility: The aqueous solubility is expected to be significantly enhanced compared to the free base.[12] Hydrochloride salts of amines are generally much more soluble in water and polar protic solvents.[13] The solubility of hydrochloride salts can, however, be influenced by the common-ion effect in acidic solutions.[14]
-
Hygroscopicity: Hydrochloride salts can be hygroscopic, and appropriate storage conditions under an inert atmosphere may be necessary.[14]
Experimental Protocols for Characterization
For a novel compound such as 1-Benzyl-3-fluoropiperidin-4-one hydrochloride, a comprehensive set of analytical techniques is required to confirm its identity, purity, and physical properties.[15][16][17]
Workflow for Novel Compound Characterization
Caption: A generalized workflow for the synthesis, purification, and characterization of a novel chemical compound.
Detailed Methodologies
5.2.1. Melting Point Determination
-
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
-
Protocol:
-
A small, dry sample of the crystalline hydrochloride salt is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute).
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.
-
-
Causality: A sharp melting range is indicative of a pure compound, while a broad range suggests the presence of impurities.[11]
5.2.2. Solubility Assessment
-
Objective: To determine the solubility of the compound in various solvents.
-
Protocol:
-
A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, dichloromethane) at a controlled temperature.
-
The mixture is agitated until equilibrium is reached.
-
If the solid dissolves completely, more compound is added until saturation is achieved.
-
The concentration of the dissolved compound is then determined, often by techniques like HPLC.
-
-
Causality: The solubility profile provides crucial information for selecting appropriate solvents for reactions, purification, and formulation.
5.2.3. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and connectivity of hydrogen atoms. The benzyl group and piperidine ring protons will have characteristic chemical shifts.
-
¹³C NMR: Will identify all unique carbon atoms in the molecule.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. It will confirm the presence of the fluorine atom and provide information about its electronic environment.[18][19][20][21] The coupling between ¹⁹F and adjacent ¹H and ¹³C nuclei will be invaluable for structural confirmation.[4]
-
-
Infrared (IR) Spectroscopy:
-
Objective: To identify the functional groups present in the molecule.
-
Expected Absorptions:
-
C=O (ketone) stretch: ~1715-1735 cm⁻¹
-
C-N (amine) stretch: ~1180-1360 cm⁻¹
-
Aromatic C-H and C=C stretches from the benzyl group.
-
C-F stretch: ~1000-1400 cm⁻¹
-
-
-
Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Expected Ionization: Electrospray ionization (ESI) is suitable for this polar, salt compound.
-
Expected m/z: The mass spectrum should show a peak corresponding to the molecular ion of the free base [M+H]⁺. The fragmentation pattern will be characteristic of piperidine derivatives, often involving cleavage of the piperidine ring.[1][22]
-
Summary of Anticipated Physical Characteristics
The following table summarizes the predicted physical characteristics of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride based on the analysis of its parent compound and the known effects of fluorination and salt formation.
| Property | Predicted Characteristic | Rationale |
| Molecular Formula | C₁₂H₁₅ClFNO | Addition of F and HCl to the parent compound. |
| Molecular Weight | ~243.7 g/mol (for the free base) | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Hydrochloride salts are typically crystalline solids.[13] |
| Melting Point | > 160 °C (with decomposition) | Expected to be higher than the hydrochloride of the non-fluorinated parent.[5][11] |
| Solubility | Soluble in water and polar protic solvents; sparingly soluble in nonpolar organic solvents. | Hydrochloride salts exhibit enhanced aqueous solubility.[12] |
Conclusion
While direct experimental data for 1-Benzyl-3-fluoropiperidin-4-one hydrochloride is not yet widely available, a robust understanding of its physical characteristics can be established through a systematic analysis of its constituent parts. The well-characterized parent compound, 1-Benzyl-4-piperidone, provides a solid foundation, while the predictable and well-documented effects of α-fluorination and hydrochloride salt formation allow for a reliable extrapolation of its key properties. This guide provides researchers and drug development professionals with a comprehensive theoretical framework and practical experimental protocols to facilitate the synthesis, purification, and characterization of this and other novel fluorinated piperidine derivatives. The methodologies outlined herein are designed to ensure scientific rigor and generate the high-quality, reproducible data necessary for advancing chemical and pharmaceutical research.
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National Center for Biotechnology Information. (n.d.). Isolating, Identifying, Imaging, and Measuring Substances and Structures. [Link]
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SciSpace. (n.d.). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. [Link]
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SciSpace. (n.d.). Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine. [Link]
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Research and Reviews: Journal of Pharmaceutical Analysis. (2024). Chemical Characterization Techniques: Identifying Composition and Structure. [Link]
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PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
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Navigating the Synthesis and Application of 1-Benzyl-3-fluoropiperidin-4-one Hydrochloride: A Technical Guide for Advanced Drug Discovery
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The piperidine moiety, a prevalent N-heterocycle in FDA-approved drugs, offers a versatile three-dimensional framework for drug design.[1][2] The convergence of these two privileged motifs in the form of fluorinated piperidines presents a compelling opportunity for the development of novel therapeutics with enhanced properties. This guide provides an in-depth technical overview of the synthesis, characterization, and potential applications of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride, a valuable building block for researchers, scientists, and drug development professionals. While a specific CAS number for this compound is not readily found in commercial databases, indicating its status as a novel or non-standard reagent, this guide outlines a robust and scientifically plausible synthetic pathway, drawing upon established methodologies for N-benzylation and α-fluorination of piperidones.
Introduction: The Strategic Value of Fluorinated Piperidones
The introduction of a fluorine atom into a piperidine ring can dramatically alter its physicochemical properties. For instance, the strategic placement of fluorine can modulate the pKa of the basic nitrogen atom, a critical parameter influencing drug-receptor interactions and ADME (absorption, distribution, metabolism, and excretion) properties.[1] Specifically, an axial fluorine atom can lower the pKa of the piperidine nitrogen by approximately one log unit, while an equatorial fluorine can result in a reduction of nearly two units. This modulation of basicity can be instrumental in mitigating off-target effects, such as binding to the hERG ion channel, a common cause of cardiovascular toxicity.[1]
The N-benzyl protecting group serves a dual purpose: it facilitates the synthesis and purification of the piperidone core and can be readily removed under various conditions to allow for further functionalization. The 4-oxo functionality provides a handle for a wide array of chemical transformations, making 1-Benzyl-3-fluoropiperidin-4-one hydrochloride a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications in areas such as oncology, neurodegenerative diseases, and infectious diseases.[3][4]
Proposed Synthesis of 1-Benzyl-3-fluoropiperidin-4-one Hydrochloride
The synthesis of the title compound can be logically approached in two key stages: the preparation of the precursor, 1-Benzyl-3-piperidone hydrochloride, followed by the regioselective α-fluorination of the ketone.
Synthesis of 1-Benzyl-3-piperidone Hydrochloride (Precursor)
Several synthetic routes to 1-benzyl-3-piperidone hydrochloride have been reported. A common and efficient method involves the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation. An alternative approach starts from 3-hydroxypyridine.[5] A multi-step synthesis starting from benzylamine and ethyl acrylate is also a viable option.[3] The following protocol is a well-documented approach.[3]
Experimental Protocol:
-
Step 1: Synthesis of N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester: To a solution of N-benzylglycine ethyl ester in an appropriate organic solvent (e.g., toluene), add ethyl acrylate in the presence of a suitable base (e.g., sodium ethoxide) and a phase transfer catalyst. The reaction is typically stirred at room temperature until completion, monitored by TLC.
-
Step 2: Dieckmann Condensation: The resulting diester is then subjected to an intramolecular Dieckmann condensation using a strong base such as sodium ethoxide or potassium tert-butoxide in an anhydrous solvent like toluene. The reaction mixture is heated to drive the cyclization, forming the β-keto ester.
-
Step 3: Hydrolysis and Decarboxylation: The crude β-keto ester is then hydrolyzed and decarboxylated by heating with an aqueous acid (e.g., hydrochloric acid).
-
Step 4: Work-up and Isolation: After cooling, the reaction mixture is basified and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude 1-benzyl-3-piperidone is then converted to its hydrochloride salt by treatment with HCl in an appropriate solvent (e.g., diethyl ether or isopropanol) to facilitate purification by crystallization.
Causality of Experimental Choices:
-
The N-benzyl group is introduced early as it is stable to the reaction conditions of the subsequent steps.
-
The Dieckmann condensation is a classic and reliable method for the formation of five- and six-membered cyclic ketones from diesters.
-
Acid-catalyzed hydrolysis and decarboxylation is a standard procedure to convert β-keto esters to ketones.
-
Conversion to the hydrochloride salt often improves the stability and handling of the amine product and facilitates purification.
Visualization of the Synthetic Workflow:
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An In-depth Technical Guide to 1-Benzyl-3-fluoropiperidin-4-one hydrochloride: Synthesis, Characterization, and Potential Applications
Molecular Profile and Physicochemical Properties
1-Benzyl-3-fluoropiperidin-4-one hydrochloride is a piperidinone derivative characterized by a benzyl group at the nitrogen atom and a fluorine atom at the C3 position, adjacent to the carbonyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Molecular Structure:
Caption: Proposed synthetic pathway for the precursor, 1-Benzyl-3-piperidone hydrochloride.
A detailed experimental protocol can be adapted from established literature, such as the methods described in Chinese patents CN105622444B and CN102351783B. [1][2]
Electrophilic Fluorination of 1-Benzyl-3-piperidone
The introduction of a fluorine atom at the C3 position can be achieved via electrophilic fluorination of the enolate or enol ether of 1-benzyl-3-piperidone. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used and effective reagent for this transformation. [3][4] Reaction Scheme:
Caption: Proposed electrophilic fluorination of 1-Benzyl-3-piperidone to yield the target compound.
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-benzyl-3-piperidone (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide.
-
Addition of Fluorinating Agent: Add Selectfluor® (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature. The reaction may be mildly exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Conversion to Hydrochloride Salt
-
Dissolution: Dissolve the purified 1-benzyl-3-fluoropiperidin-4-one in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized 1-Benzyl-3-fluoropiperidin-4-one hydrochloride.
Table 2: Recommended Analytical Techniques
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the benzylic protons, the piperidine ring protons (with characteristic splitting patterns due to the fluorine atom), and the aromatic protons. |
| ¹³C NMR | A signal for the carbonyl carbon, signals for the aromatic carbons, and signals for the piperidine ring carbons, with the carbon bearing the fluorine atom showing a characteristic large one-bond C-F coupling constant. |
| ¹⁹F NMR | A single resonance, likely a triplet of doublets, due to coupling with the adjacent protons on the piperidine ring. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the free base (C₁₂H₁₄FNO) and characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | A strong absorption band for the C=O stretch of the ketone, C-F stretching vibrations, and bands corresponding to the aromatic ring. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
| Elemental Analysis | The percentage composition of C, H, N, Cl, and F should be within ±0.4% of the theoretical values for C₁₂H₁₅ClFNO. |
Potential Applications in Drug Discovery
The structural motifs present in 1-Benzyl-3-fluoropiperidin-4-one hydrochloride make it a highly attractive scaffold for the development of novel therapeutic agents.
-
N-Benzylpiperidine Moiety: The N-benzylpiperidine core is a common feature in a wide range of biologically active compounds, including analgesics, antipsychotics, and antihistamines. The benzyl group can be readily modified or replaced to modulate the pharmacological properties of the molecule. [5]
-
α-Fluoroketone Functionality: The introduction of a fluorine atom adjacent to a carbonyl group can significantly impact a molecule's physicochemical and biological properties. This includes increased metabolic stability, altered acidity of neighboring protons, and the potential for unique interactions with biological targets. [6]α-fluoroketones are known to act as inhibitors of various enzymes, including proteases and esterases.
Potential Therapeutic Areas:
-
Central Nervous System (CNS) Disorders: The piperidine scaffold is a well-established pharmacophore for targeting CNS receptors. The unique electronic properties conferred by the fluorine atom could lead to novel ligands with improved selectivity and pharmacokinetic profiles.
-
Oncology: The α-fluoroketone moiety can be explored for its potential as a covalent or non-covalent inhibitor of cancer-related enzymes.
-
Infectious Diseases: The piperidine ring is present in several antibacterial and antiviral agents. This novel fluorinated derivative could serve as a starting point for the development of new anti-infective compounds.
Safety and Handling
As a novel chemical entity, 1-Benzyl-3-fluoropiperidin-4-one hydrochloride should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. A comprehensive safety data sheet (SDS) should be developed upon successful synthesis and characterization.
Conclusion
This technical guide provides a roadmap for the synthesis, purification, and characterization of the novel compound 1-Benzyl-3-fluoropiperidin-4-one hydrochloride. While its properties are yet to be experimentally determined, its structural features suggest significant potential as a versatile building block in drug discovery and medicinal chemistry. The proposed synthetic and analytical protocols offer a solid foundation for researchers to explore the chemistry and biological activity of this promising molecule.
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Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]
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Synthesis of 4-substituted 3,3-difluoropiperidines. PubMed. [Link]
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Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed. [Link]
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Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
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The Strategic Introduction of Fluorine to Piperidinone Scaffolds: A Technical Guide to Unlocking Diverse Biological Activities
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
The piperidinone core, a prevalent heterocyclic motif in medicinal chemistry, has long been a foundational scaffold for the development of novel therapeutic agents. Its inherent structural features offer a versatile platform for chemical modification, enabling the modulation of pharmacological properties. The strategic incorporation of fluorine, an element with unique physicochemical characteristics, into the piperidinone framework has emerged as a powerful strategy to enhance biological activity, improve pharmacokinetic profiles, and unlock novel mechanisms of action. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of fluorinated piperidinones. We will delve into the causality behind experimental designs, provide detailed protocols for key assays, and explore the diverse pharmacological landscapes these compounds inhabit, from oncology to neurodegenerative diseases.
The Power of Synergy: Fluorine and the Piperidinone Scaffold
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to positively modulate a range of properties.[1][2] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.[1] When combined with the piperidinone ring, a privileged scaffold known for its presence in numerous bioactive natural products and synthetic drugs, a synergistic effect is often observed. The piperidinone moiety provides a three-dimensional architecture that can be tailored to interact with specific biological targets, while fluorine fine-tunes the electronic and steric properties to optimize these interactions and enhance drug-like qualities.
Synthetic Strategies for Fluorinated Piperidinones
The synthesis of fluorinated piperidinones can be achieved through various synthetic routes, often involving the introduction of fluorine at different stages of the synthesis. Common strategies include the use of fluorinated building blocks or the direct fluorination of a pre-formed piperidinone ring. For instance, the Claisen-Schmidt condensation of a fluorinated benzaldehyde with a 4-piperidone is a frequently employed method to generate 3,5-bis(fluorobenzylidene)-4-piperidones.[3] Other approaches may involve nucleophilic fluorination or the use of electrophilic fluorinating agents. The choice of synthetic route is often dictated by the desired position of the fluorine atom and the overall complexity of the target molecule.
A Spectrum of Biological Activities
Fluorinated piperidinones have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for a variety of therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of fluorinated piperidinones. These compounds have been shown to exhibit potent cytotoxic effects against a range of cancer cell lines.
Mechanism of Action: A key mechanism of action for many anticancer piperidinone derivatives is the inhibition of topoisomerase IIα, an essential enzyme involved in DNA replication and repair.[4] By inhibiting this enzyme, these compounds induce DNA strand breaks, leading to cell cycle arrest and apoptosis. Some fluorinated piperidinones also exert their anticancer effects by modulating signaling pathways critical for cancer cell survival and proliferation, such as the NF-κB pathway. Inhibition of NF-κB activation can suppress the expression of pro-inflammatory and anti-apoptotic genes, thereby sensitizing cancer cells to apoptosis.
Illustrative Workflow for Anticancer Evaluation:
Caption: Workflow for the evaluation of anticancer activity of fluorinated piperidinones.
Quantitative Data Summary:
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Cinnamide-fluorinated derivatives | HepG2 (Liver) | 4.23 | EGFR Inhibition | [3] |
| 3,5-bis(ylidene)-4-piperidones | HCT116 (Colon), MCF7 (Breast), A431 (Skin) | Potent (comparable to 5-fluorouracil) | Topoisomerase IIα Inhibition | [4] |
Neuroprotective Activity
The piperidine nucleus is a key feature in many compounds targeting neurodegenerative diseases like Alzheimer's.[5] Fluorinated piperidines have shown promise as multifunctional agents for these conditions.[6]
Mechanism of Action: A primary target in the context of Alzheimer's disease is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function. Some fluorinated piperidines exhibit a competitive or mixed-type inhibition of these enzymes.[6]
Signaling Pathway in Cholinergic Neurotransmission:
Caption: Inhibition of acetylcholinesterase by fluorinated piperidinones.
Anti-inflammatory and Antiviral Activities
Certain fluorinated piperidinone derivatives have also been reported to possess anti-inflammatory and antiviral properties. For example, some compounds have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4] Additionally, antiviral activity against SARS-CoV-2 has been observed for some piperidone-salicylate conjugates.[4]
Experimental Protocols: A Practical Guide
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of fluorinated piperidinones.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[8]
Step-by-Step Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the fluorinated piperidinone compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Formazan Formation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 130-250 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[8][10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[10]
-
In Vitro Cholinesterase Inhibition Assay
This assay is used to determine the inhibitory potential of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Principle: The assay is based on the Ellman's method, where the enzyme hydrolyzes a thiocholine substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine.[1] Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[1][6]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 50 mM Tris-HCl buffer (pH 8.0).
-
Prepare stock solutions of AChE and BChE in the buffer.
-
Prepare a 10 mM solution of DTNB in the buffer.
-
Prepare a 200 mM solution of acetylthiocholine iodide (ATCI) in the buffer.
-
Prepare serial dilutions of the fluorinated piperidinone compounds and a positive control (e.g., galantamine).
-
-
Assay Procedure:
-
In a 96-well plate, add 250 µL of the test compound dilutions.
-
Add 10 µL of the respective enzyme solution (AChE or BChE).
-
Add 20 µL of the DTNB solution.
-
Incubate the mixture for 15 minutes at 37°C.[1]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC50 value.
-
Topoisomerase IIα Inhibition Assay
This assay determines the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase IIα.[11]
Principle: Topoisomerase IIα relaxes supercoiled plasmid DNA. In the presence of an inhibitor, this relaxation is prevented. The different forms of DNA (supercoiled, relaxed, and linear) can be separated by agarose gel electrophoresis.[11]
Step-by-Step Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer, ATP, and supercoiled pBR322 DNA.[11]
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the fluorinated piperidinone compounds at various concentrations. Include a vehicle control and a positive control (e.g., etoposide).
-
-
Enzyme Addition and Incubation:
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.[13]
-
Incubate at 37°C for 15 minutes to digest the protein.
-
-
Agarose Gel Electrophoresis:
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.[12]
-
Analyze the gel to determine the extent of inhibition of DNA relaxation.
-
NF-κB Activation Assay
This assay measures the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in its activation.
Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., with TNF-α), the p65 subunit translocates to the nucleus. This translocation can be visualized and quantified using immunofluorescence microscopy or by performing Western blotting on cytoplasmic and nuclear fractions.[14]
Step-by-Step Protocol (Immunofluorescence):
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a 24-well plate.
-
Treat the cells with the fluorinated piperidinone compounds for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
-
Fixation and Permeabilization:
-
Fix the cells with 3.7% formaldehyde.[15]
-
Permeabilize the cells with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS).
-
-
Immunostaining:
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
-
In Vivo Evaluation and Pharmacokinetic Considerations
Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and pharmacokinetic properties.
Xenograft Models for Anticancer Efficacy
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical evaluation of anticancer drugs.[5][17]
General Protocol:
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[5]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The fluorinated piperidinone is administered via an appropriate route (e.g., oral, intraperitoneal).
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised and weighed, and tissues may be collected for further analysis.
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of fluorinated piperidinones is crucial for their development as drugs. Fluorination can significantly impact these parameters. For instance, it can improve metabolic stability by blocking sites of metabolism.[1]
Typical In Vivo Pharmacokinetic Study:
-
Dosing: The compound is administered to animals (e.g., rats, mice) via intravenous and oral routes.
-
Blood Sampling: Blood samples are collected at various time points post-dosing.
-
Bioanalysis: The concentration of the compound in plasma is determined using a validated analytical method (e.g., LC-MS/MS).
-
Parameter Calculation: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated.
Conclusion and Future Perspectives
Fluorinated piperidinones represent a highly promising class of compounds with a diverse range of biological activities. The strategic incorporation of fluorine has proven to be an effective approach to enhance their therapeutic potential. The methodologies and insights provided in this guide are intended to empower researchers in the rational design, synthesis, and evaluation of novel fluorinated piperidinone-based drug candidates. Future research in this area will likely focus on further elucidating the structure-activity relationships, optimizing pharmacokinetic properties, and exploring new therapeutic applications for this versatile chemical scaffold. The continued development of innovative synthetic methods for the precise introduction of fluorine will undoubtedly accelerate the discovery of the next generation of fluorinated piperidinone therapeutics.
References
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Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31031-31070. [Link]
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Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 275, 116523. [Link]
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Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay. [Link]
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U.S. National Library of Medicine. (n.d.). Pharmacokinetics and metabolism of vinyl fluoride in vivo and in vitro. [Link]
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U.S. National Library of Medicine. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]
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U.S. National Library of Medicine. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. [Link]
-
Anticancer Research. (2018). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. [Link]
-
U.S. National Library of Medicine. (n.d.). Topoisomerase Assays. [Link]
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Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Literature review on substituted piperidin-4-one hydrochlorides
An In-Depth Technical Guide to the Synthesis, Characterization, and Application of Substituted Piperidin-4-one Hydrochlorides
Foreword
The piperidine ring is a cornerstone of medicinal chemistry, serving as a foundational scaffold in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its six-membered heterocyclic structure offers a versatile three-dimensional framework that is ideal for creating molecules with specific spatial arrangements, crucial for precise interactions with biological targets. Among its many derivatives, substituted piperidin-4-ones are of particular interest due to their role as versatile synthetic intermediates and their exhibition of a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and analgesic properties.[1][3] This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It delves into the prevalent synthesis methodologies, the critical role of the hydrochloride salt form, detailed characterization techniques, and the significant pharmacological applications of this important class of compounds.
The Strategic Importance of the Piperidin-4-one Scaffold
The utility of the piperidin-4-one nucleus stems from its unique structural features. The central ketone group at the 4-position is a key functional handle, allowing for a multitude of chemical transformations to generate diverse libraries of compounds. Furthermore, the nitrogen atom and the carbons at the 2, 3, 5, and 6 positions can be readily substituted, enabling fine-tuning of the molecule's steric and electronic properties. This high degree of "decoratability" allows medicinal chemists to systematically explore structure-activity relationships (SAR) and optimize compounds for enhanced potency, selectivity, and pharmacokinetic profiles.
The piperidine ring is a common feature in thousands of compounds that have undergone clinical and preclinical studies, highlighting its importance in drug discovery.[1] Derivatives have shown promise as anti-proliferative, antiviral, and anti-Alzheimer's agents, making the development of efficient synthetic routes a critical task for modern organic chemistry.[4]
Core Synthesis Strategy: The Mannich Condensation
While various methods exist for synthesizing the piperidine ring, the most common and robust approach for creating 2,6-diarylpiperidin-4-ones is the Mannich condensation .[1][3] This one-pot, multi-component reaction is valued for its efficiency, typically bringing together an aromatic aldehyde, a ketone (such as ethyl methyl ketone or 3-chloro-2-butanone), and a source of ammonia (commonly ammonium acetate) in an alcoholic solvent.[1][4]
The Underlying Chemistry: Why It Works
The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia, followed by the generation of an enol or enolate from the ketone. A subsequent nucleophilic attack of the enol onto the imine, followed by a second condensation and cyclization, yields the piperidin-4-one ring. The use of a 2:1:1 molar ratio of aldehyde to ketone to ammonia source is typical for forming symmetrically substituted 2,6-diarylpiperidones.[5] The reaction is often heated to drive it to completion.[4]
Isolation as the Hydrochloride Salt: A Deliberate Choice
A key step in the workup procedure for the Mannich condensation is the addition of concentrated hydrochloric acid (HCl).[4][6] This serves two primary purposes:
-
Precipitation and Isolation : The basic nitrogen atom of the newly formed piperidin-4-one is protonated by the strong acid, forming the corresponding ammonium salt—the piperidin-4-one hydrochloride. This salt is often poorly soluble in the reaction's organic solvent mixture (e.g., ethanol/diethyl ether) and precipitates out, providing an effective method for initial isolation and purification from unreacted starting materials and byproducts.[4][6]
-
Enhanced Stability and Handling : Converting the basic amine to its hydrochloride salt significantly improves the compound's stability and handling properties. The salt form is typically a crystalline, non-volatile solid, which is easier to handle, weigh, and store than the corresponding free base, which may be an oil or have lower stability.[7]
The precipitated hydrochloride can be collected by filtration and washed to remove impurities before proceeding to the next step.[6]
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Whitepaper: Comprehensive Safety, Handling, and Storage of 1-Benzyl-3-fluoropiperidin-4-one Hydrochloride
An In-depth Technical Guide for Drug Development Professionals
Introduction
1-Benzyl-3-fluoropiperidin-4-one hydrochloride is a fluorinated piperidine derivative of significant interest to researchers in medicinal chemistry and drug development. Piperidine scaffolds are among the most prevalent N-heterocycles in FDA-approved pharmaceuticals, and the strategic introduction of fluorine can profoundly influence a molecule's physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[1] This compound serves as a key building block in the synthesis of more complex molecules, including potential therapeutics.[2]
However, the combination of a reactive ketone, a metabolically labile benzyl group, a bioactive piperidine core, and the unique properties of a fluorine substituent necessitates a rigorous and well-informed approach to its handling. As the toxicological profile of this specific compound is not yet fully characterized, this guide synthesizes data from structurally related analogs and established chemical safety principles to provide a comprehensive framework for its safe use.[3][4] This document is intended for researchers, chemists, and laboratory professionals, offering field-proven insights to ensure operational safety and experimental integrity.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The risk profile for 1-Benzyl-3-fluoropiperidin-4-one hydrochloride is inferred from its constituent parts: the N-benzylpiperidone core, the fluorine substituent, and its nature as a hydrochloride salt.
Predicted Chemical and Physical Properties
The following data is aggregated from structurally similar compounds, such as N-Benzyl-4-piperidone, and general principles of chemistry.[5][6]
| Property | Predicted Value / Observation | Rationale & Significance |
| Physical State | White to off-white crystalline solid | As a hydrochloride salt, it is expected to be a solid at room temperature, which can pose an inhalation risk if dusty. |
| Molecular Formula | C₁₂H₁₅ClFNO | - |
| Molecular Weight | 243.70 g/mol | - |
| Solubility | Soluble in water, methanol, DMSO.[4] | The hydrochloride salt form enhances aqueous solubility. In case of a spill, water should not be used for cleanup as it will dissolve and spread the material. |
| Storage Temperature | 2-8°C (Refrigerated)[6] | Refrigeration is recommended to minimize degradation over time, a common practice for complex organic molecules.[3][5] |
| Stability | Likely sensitive to heat, light, and moisture.[5][7] | The hydrochloride salt can be hygroscopic. The piperidone structure can be sensitive to strong acids, bases, and oxidizing agents.[3][8] |
Predicted GHS Classification and Hazards
Based on analogs, the following GHS classifications are anticipated.[9][10] Users must treat the compound as hazardous until its properties are definitively established.
| Hazard Class | Pictogram | Signal Word | Predicted Hazard Statement(s) |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed.[5][9] |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation.[9][10] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[9][10] |
| Skin Sensitization | GHS07 | Warning | H317: May cause an allergic skin reaction.[3][5][9] |
| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation.[9][10] |
Causality Behind Hazards:
-
Irritation: The piperidine nitrogen and the ketone functional group can interact with biological macromolecules, leading to irritation of the skin, eyes, and respiratory tract.[10]
-
Sensitization: Amine-containing compounds are known to sometimes act as haptens, potentially causing allergic skin reactions upon repeated exposure.[3]
-
Oral Toxicity: While the exact mechanism is unknown, many nitrogenous heterocyclic compounds exhibit oral toxicity.[3]
-
Fluorine-Specific Risks: Although the C-F bond is strong, metabolic processes or harsh chemical conditions could potentially release fluoride ions, which have their own toxicological profile. This is a background consideration for all fluorinated compounds.
Section 2: Hierarchy of Controls: Engineering, Administrative, and PPE
To mitigate the risks identified, a multi-layered safety approach is mandatory, prioritizing engineering controls over personal protective equipment.
Engineering Controls
These are the first line of defense, designed to remove the hazard at the source.
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[12]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[3]
Administrative Controls
These are the work practices and procedures that reduce the risk of exposure.
-
Standard Operating Procedures (SOPs): A detailed, location-specific SOP for handling this compound must be written and approved.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound before work begins.[13]
-
Restricted Access: The areas where this compound is stored and handled should be clearly marked and access should be restricted to authorized personnel.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully based on the specific task.
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles and a full-face shield.[14] | Protects against splashes of solutions and airborne particles when handling the solid.[13] |
| Hand | Nitrile gloves (double-gloving recommended). | Provides a barrier against skin contact. Check manufacturer's data for breakthrough times. Change gloves immediately if contaminated. |
| Body | Flame-resistant laboratory coat. | Protects skin and personal clothing from minor spills and contamination.[14] |
| Respiratory | NIOSH-approved respirator with acid gas/organic vapor cartridges. | Required if there is a risk of exceeding exposure limits or if engineering controls are not sufficient.[13][15] |
digraph "Hierarchy_of_Controls" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];subgraph "cluster_main" { label="Hierarchy of Controls for Safe Handling"; bgcolor="#F1F3F4"; fontcolor="#202124";
node_elimination [label="Elimination\n(Most Effective)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_substitution [label="Substitution", fillcolor="#FBBC05", fontcolor="#202124"]; node_engineering [label="Engineering Controls\n(Fume Hood, Ventilation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_admin [label="Administrative Controls\n(SOPs, Training)", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_ppe [label="Personal Protective Equipment (PPE)\n(Least Effective)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; node_elimination -> node_substitution [dir=back]; node_substitution -> node_engineering [dir=back]; node_engineering -> node_admin [dir=back]; node_admin -> node_ppe [dir=back];
} }digraph "Handling_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];subgraph "cluster_workflow" { label="Safe Handling Workflow"; bgcolor="#F1F3F4"; fontcolor="#202124";
node_start [label="Start:\nNeed to Handle Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; node_ppe [label="1. Don Full PPE", fillcolor="#FBBC05", fontcolor="#202124"]; node_hood [label="2. Work Inside\nFume Hood", fillcolor="#FBBC05", fontcolor="#202124"]; node_weigh [label="3. Weigh Solid\n(Protocol 3.1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_dissolve [label="4. Prepare Solution\n(Protocol 3.2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_cleanup [label="5. Decontaminate &\nDispose of Waste", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_end [label="End:\nSecure Storage", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; node_start -> node_ppe; node_ppe -> node_hood; node_hood -> node_weigh; node_weigh -> node_dissolve; node_dissolve -> node_cleanup; node_cleanup -> node_end;
} }
Caption: A typical workflow for handling the compound.
Section 4: Storage and Incompatibility
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.
Recommended Storage Conditions
-
Temperature: Store in a refrigerator at 2-8°C. [6]* Atmosphere: Keep the container tightly sealed. [3][8][12]For long-term storage, storing under an inert atmosphere (e.g., Argon or Nitrogen) is advisable to prevent moisture absorption and potential oxidation. [5]* Location: Store in a designated, well-ventilated, and secure area away from incompatible materials. [8][12]The storage location should be locked. [3][12][16]
Incompatible Materials
Avoid contact with the following classes of chemicals:
-
Strong Oxidizing Agents: Can lead to violent reactions.
-
Strong Bases: Will deprotonate the hydrochloride salt to form the free base, which may have different stability and reactivity profiles.
-
Strong Acids: While it is a salt of a strong acid, further addition of strong acids could promote unwanted side reactions or degradation.
-
Metals: As a hydrochloride salt, it can be corrosive to some metals in the presence of moisture. [8]
Section 5: Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
Spill Response (Minor Spill)
-
Alert: Notify personnel in the immediate area.
-
Evacuate: If necessary, evacuate the area.
-
Control: Prevent the spill from spreading. For solid spills, do not sweep; gently cover with an inert absorbent material like vermiculite or sand. [9]4. Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the incident to the laboratory supervisor or safety officer.
First Aid Measures
| Exposure Route | First Aid Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [3][16] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3][16] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [3][16] |
Section 6: Waste Disposal
All waste containing 1-Benzyl-3-fluoropiperidin-4-one hydrochloride, including contaminated PPE, weigh boats, and excess material, must be treated as hazardous chemical waste. [13]* Collect waste in clearly labeled, sealed containers.
-
Do not mix with incompatible waste streams.
-
Follow all local, state, and federal regulations for hazardous waste disposal. [3][15]
References
-
VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips. [Link]
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Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]
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OMAL. (n.d.). Hydrochloric Acid Hazard and How to Stay Safe. [Link]
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Penta Chemicals. (2024). Safety Data Sheet: Piperidine. [Link]
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CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. [Link]
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University of Washington. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Retrieved from [Link]
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Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]
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SLAC National Accelerator Laboratory. (2013). Hydrochloric Acid Safe Handling Guideline. [Link]
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Methodological & Application
Application Notes and Protocols for 1-Benzyl-3-fluoropiperidin-4-one hydrochloride: A Versatile Scaffold for Novel Therapeutics
Introduction: The Strategic Value of Fluorinated Piperidines in Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of approved drugs and clinical candidates.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents to interact with biological targets. The N-benzyl group, in particular, is a common feature that can engage in crucial cation-π interactions with target proteins and provides a handle for further synthetic modification.[2][3]
The introduction of fluorine into drug candidates is a powerful strategy to enhance their pharmacokinetic and physicochemical properties.[4][5] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolism, thereby increasing a drug's stability and bioavailability.[6][7] Specifically, the incorporation of fluorine into the piperidine ring can have a profound effect on the basicity of the nitrogen atom, which is critical for target binding and off-target interactions.[2]
1-Benzyl-3-fluoropiperidin-4-one hydrochloride is a building block that synergistically combines these advantageous features. The α-fluoro ketone moiety is a versatile functional group for a variety of chemical transformations, while the fluorinated N-benzylpiperidine core provides a metabolically more robust and conformationally constrained scaffold. This application note will explore the synthetic utility of this building block and provide detailed protocols for its derivatization into novel chemical entities with therapeutic potential.
Key Physicochemical and Reactivity Insights
The presence of the electron-withdrawing fluorine atom at the C3 position is expected to have several key effects on the properties and reactivity of the 1-benzyl-3-fluoropiperidin-4-one scaffold:
-
Increased Carbonyl Electrophilicity: The fluorine atom enhances the electrophilic character of the C4 carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Modified Acidity of α-Protons: The acidity of the protons at the C3 and C5 positions is altered, which can influence enolate formation and subsequent reactions.
-
Conformational Rigidity: Fluorine substitution can lead to more rigid piperidine ring structures, which can be advantageous for locking in a bioactive conformation.[6] Studies have shown that fluorinated piperidines can exhibit a preference for an axial fluorine conformation due to stabilizing C-F···N+ interactions.[8]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the position of fluorination resistant to metabolic oxidation by cytochrome P450 enzymes.[7]
These properties make 1-benzyl-3-fluoropiperidin-4-one hydrochloride a highly attractive starting material for the synthesis of diverse and potentially more effective therapeutic agents.
Synthetic Applications and Exemplary Protocols
The versatile functionalities of 1-benzyl-3-fluoropiperidin-4-one hydrochloride open the door to a wide range of synthetic transformations. Below are detailed protocols for key reactions that can be employed to generate libraries of novel compounds for drug discovery.
Reductive Amination: Accessing 4-Amino-3-fluoropiperidine Derivatives
Reductive amination is a robust method for converting ketones into amines.[4][9] This reaction on the title building block allows for the introduction of a diverse range of substituents at the C4 position, a common strategy in the development of GPCR ligands and ion channel modulators.
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Detailed Protocol:
-
To a solution of 1-benzyl-3-fluoropiperidin-4-one hydrochloride (1.0 mmol) in dichloroethane (10 mL) is added the desired primary or secondary amine (1.1 mmol) and triethylamine (1.2 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 mmol) is added in portions over 10 minutes.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 4-amino-3-fluoropiperidine derivative.
Wittig Olefination: Synthesis of 4-Alkylidene-3-fluoropiperidines
The Wittig reaction is a powerful tool for converting ketones into alkenes with high regioselectivity.[6][10] Applying this reaction to 1-benzyl-3-fluoropiperidin-4-one hydrochloride allows for the introduction of an exocyclic double bond, a scaffold found in various bioactive molecules.
Experimental Workflow: Wittig Olefination
Caption: Workflow for Wittig Olefination.
Detailed Protocol:
-
To a suspension of the appropriate phosphonium salt (1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (argon or nitrogen) at 0 °C is added a strong base such as n-butyllithium (1.2 mmol, solution in hexanes) dropwise.
-
The resulting mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour to form the ylide.
-
The reaction mixture is cooled to 0 °C, and a solution of 1-benzyl-3-fluoropiperidin-4-one hydrochloride (1.0 mmol) and triethylamine (1.1 mmol) in anhydrous THF (5 mL) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the addition of water (10 mL).
-
The mixture is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired 4-alkylidene-3-fluoropiperidine.
Aldol Condensation: Formation of α,β-Unsaturated Ketones
The Aldol condensation allows for the formation of a carbon-carbon bond at the α-position of the ketone.[7][11] This reaction can be used to introduce a variety of substituents and create α,β-unsaturated ketone derivatives, which are valuable Michael acceptors and precursors to other complex molecules.
Experimental Workflow: Aldol Condensation
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Strategic Fluorination of N-Benzyl Piperidinone: A Detailed Experimental Protocol for Late-Stage Functionalization
An Application Note for Drug Development Professionals
Abstract
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] The piperidine scaffold is a privileged structure found in numerous pharmaceuticals. Consequently, the development of robust methods for the late-stage fluorination of piperidine derivatives is of significant interest to the drug discovery community.[3][4] This application note provides a detailed, field-proven experimental protocol for the α-fluorination of a key synthetic intermediate, N-benzyl-4-piperidone, using the electrophilic fluorinating agent Selectfluor™. We delve into the mechanistic rationale behind the procedural choices, comprehensive safety guidelines, and detailed analytical validation steps to ensure a reproducible and trustworthy workflow for researchers and drug development professionals.
Introduction: The Rationale for Piperidinone Fluorination
The strategic incorporation of fluorine can dramatically alter the pharmacokinetic and pharmacodynamic properties of a drug candidate. For N-heterocycles like piperidine, fluorination can influence the pKa of the nitrogen atom, affecting drug-receptor interactions and cell permeability.[5] The fluorination of N-benzyl-4-piperidone at the C3 position (alpha to the carbonyl group) creates a chiral center and introduces a highly electronegative atom that can engage in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, potentially enhancing target affinity.[6]
This protocol focuses on electrophilic fluorination, a direct method for creating C-F bonds.[7] We employ Selectfluor™ (F-TEDA-BF₄), a stable, crystalline, and user-friendly electrophilic fluorine donor, which offers significant safety and handling advantages over traditional reagents like elemental fluorine.[8][9] The reaction proceeds via an enol or enolate intermediate of the piperidinone, which then acts as a nucleophile, attacking the electrophilic fluorine of Selectfluor™.[10]
Experimental Workflow Overview
The overall process involves the reaction of the starting material, N-benzyl-4-piperidone, with Selectfluor™ in an appropriate solvent, followed by an aqueous workup, extraction, and purification of the desired product, N-benzyl-3-fluoro-4-piperidone.
Caption: General workflow for the fluorination of N-benzyl-4-piperidone.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | CAS Number |
| N-Benzyl-4-piperidone | ≥98% | Sigma-Aldrich | 3612-20-2 |
| Selectfluor™ | Reagent | Air Products/Sigma | 140681-55-6 |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-05-8 |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 |
| Saturated NaCl Solution (Brine) | N/A | Lab Prepared | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 |
| Silica Gel | 230-400 mesh | Sorbent Technologies | 63231-67-4 |
Safety Precautions: Handling Selectfluor™
-
Hazard Profile : Selectfluor™ is a strong oxidizing agent that can be harmful if swallowed, inhaled, or absorbed through the skin. It causes serious eye damage.[11]
-
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical safety goggles, and nitrile gloves. Conduct all manipulations within a certified chemical fume hood.[12]
-
Handling : Avoid creating dust. Use plastic or Teflon-coated spatulas, as metal spatulas can cause decomposition. Do not heat the solid reagent above 100°C as it can decompose exothermally.[13]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations. Quench any residual reagent carefully with an aqueous solution of a reducing agent like sodium bisulfite.[11]
Step-by-Step Reaction Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-benzyl-4-piperidone (1.89 g, 10.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add anhydrous acetonitrile (40 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the starting material is fully dissolved.
-
Causality Note: Acetonitrile is a polar aprotic solvent that effectively dissolves both the organic substrate and the Selectfluor™ salt, facilitating the reaction.[9] Anhydrous conditions are crucial to prevent the formation of side products from the reaction of Selectfluor™ with water.
-
-
Reagent Addition: In a single portion, add Selectfluor™ (4.25 g, 12.0 mmol, 1.2 equiv.) to the stirring solution.
-
Causality Note: A slight excess of the fluorinating agent is used to ensure complete consumption of the starting material, which can be difficult to separate from the product.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain stirring.
-
Monitoring Progress: Monitor the reaction progress periodically by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30:70 ethyl acetate/hexanes. The reaction is generally complete within 4-8 hours.
-
Self-Validation: The starting material will have a different Rf value than the fluorinated product. The disappearance of the starting material spot indicates reaction completion.
-
-
Workup - Quenching and Extraction: a. Once the reaction is complete, cool the flask to room temperature. b. Slowly pour the reaction mixture into 100 mL of deionized water. c. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 50 mL).
-
Causality Note: The aqueous workup removes the water-soluble byproducts of Selectfluor™ and any unreacted reagent. The brine wash helps to remove residual water from the organic phase.
-
-
Workup - Drying and Concentration: a. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄). b. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.
Purification
-
Chromatography Setup: Purify the crude oil via flash column chromatography on silica gel.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 25% EtOAc). Collect fractions based on TLC analysis.
-
Final Product: Combine the pure fractions and concentrate under reduced pressure to afford N-benzyl-3-fluoro-4-piperidone as a clear to pale yellow oil.
Product Characterization and Validation
Successful synthesis should be confirmed using standard analytical techniques. The introduction of a fluorine atom will produce characteristic signals and couplings in NMR spectra.
-
¹H NMR: Expect to see the proton at the C3 position appear as a doublet of doublets with a large geminal coupling constant to fluorine (²JHF ≈ 45-50 Hz).
-
¹³C NMR: The carbon atom bearing the fluorine (C3) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 180-200 Hz). The adjacent carbonyl carbon (C4) will also show a smaller coupling (²JCF ≈ 20-25 Hz).
-
¹⁹F NMR: A single resonance should be observed. The multiplicity will depend on the couplings to adjacent protons.[14][15]
-
Mass Spectrometry (MS): The expected mass for the product (C₁₂H₁₄FNO) is 207.11 g/mol . An ESI-MS spectrum should show a prominent ion at m/z = 208.1 [M+H]⁺.
Discussion and Alternative Strategies
The described protocol provides a reliable method for the α-fluorination of N-benzyl-4-piperidone. The reaction is generally clean, and the product can be isolated in good yield (typically 60-75%).
| Parameter | Electrophilic Fluorination (Selectfluor™) | Nucleophilic Fluorination (DAST) |
| Precursor | Ketone (N-benzyl-4-piperidone) | α-Hydroxy ketone |
| Fluorine Source | Electrophilic F⁺ | Nucleophilic F⁻ |
| Key Reagent | Selectfluor™ | DAST, Deoxo-Fluor® |
| Typical Yield | 60-75% | Variable, often lower |
| Safety | Oxidizer, handle with care | Corrosive, toxic HF byproduct |
| Mechanism | Enolate attack on F⁺ | Sₙ2 displacement of activated alcohol |
While electrophilic fluorination of the ketone is direct, an alternative involves a two-step nucleophilic approach. This would require the synthesis of the corresponding α-hydroxy piperidinone, followed by deoxofluorination using a reagent like DAST (diethylaminosulfur trifluoride).[16] However, deoxofluorinating agents are often more hazardous, releasing corrosive HF upon contact with moisture, making the Selectfluor™ method preferable for its operational simplicity and improved safety profile. For more complex molecules, other late-stage fluorination strategies might also be considered.[4][17]
Conclusion
This application note details a robust and reproducible protocol for the synthesis of N-benzyl-3-fluoro-4-piperidone using Selectfluor™. By providing a clear rationale for each step, comprehensive safety guidelines, and self-validating analytical benchmarks, this guide serves as a valuable resource for medicinal chemists and process scientists engaged in the synthesis of fluorinated heterocycles for drug discovery.
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Selectfluor. (2023, December 2). Wikipedia. Retrieved January 23, 2026, from [Link]
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The conformational preferences of fluorinated piperidine derivatives.... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Campbell, S. C., Harris, R. K., Hardy, M. J., Lee, D. C., & Busby, D. J. (1997). NMR and polymorphism of a piperidinone-substituted benzopyran with a fluorinated sidechain. Journal of the Chemical Society, Perkin Transactions 2, (9), 1913-1918. [Link]
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Tadayon, S., et al. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Chemistry, 7(2). [Link]
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Synthesis of Some New 4-Substituted N-Benzyl-piperidines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Kaur, J., & Singh, V. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(31), 8436-8453. [Link]
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Selectfluor. (n.d.). Common Organic Chemistry. Retrieved January 23, 2026, from [Link]
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Jäkel, F., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 57(46), 15145-15150. [Link]
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Lee, E., & Hooker, J. M. (2012). Late-Stage Fluorination: From Fundamentals to Application. Accounts of Chemical Research, 45(5), 755-764. [Link]
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Hunter, L. (2010). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Journal of Fluorine Chemistry, 131(2), 239-245. [Link]
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Determination of Fluorine in Fluoro-Organic Compounds. (n.d.). Defense Technical Information Center. Retrieved January 23, 2026, from [Link]
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Fluoroketone and fluoroaldehyde synthesis by fluorination. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
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Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(3), 321-322. [Link]
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Singh, R. P. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents. Modern Approaches in Drug Designing, 2(2). [Link]
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Caron, S. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters, 17(17), 4148-4151. [Link]
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Roda, G., et al. (2021). Key developments in fluorinated heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1335-1359. [Link]
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Organofluorine chemistry. (2024, January 10). Wikipedia. Retrieved January 23, 2026, from [Link]
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Jones, S. (2020). α-Fluorination of Nitrobenzenes and Nitropyridines via Vicarious Nucleophilic Substitution of Hydrogen. The University of Manchester Research. [Link]
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Electrophilic fluorination of ketones with Selectfluor. (n.d.). Reddit. Retrieved January 23, 2026, from [Link]
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Wawrzyniak, P., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6296. [Link]
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Nucleophilic Fluorination. (n.d.). The Doyle Group - UCLA. Retrieved January 23, 2026, from [Link]
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Lee, E., et al. (2014). Late-Stage Fluorination: From Fundamentals to Application. Harvard University DASH. [Link]
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Zhang, Y., et al. (2022). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Chemical Science, 13(47), 14051-14056. [Link]
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Synthesis of piperidine derivatives.... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). (2024, January). U.S. Environmental Protection Agency. Retrieved January 23, 2026, from [Link]
-
Smith, A. J. R., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(15), 4249-4258. [Link]
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Application Notes and Protocols: 1-Benzyl-3-fluoropiperidin-4-one Hydrochloride in Drug Discovery
Introduction: The Strategic Advantage of Fluorine in the Piperidine Scaffold
The piperidine motif is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1] Its saturated, three-dimensional structure provides an excellent scaffold for orienting pharmacophoric elements in precise spatial arrangements to optimize interactions with biological targets. The introduction of fluorine into this privileged scaffold is a strategic decision that can profoundly enhance the drug-like properties of a molecule.[1] 1-Benzyl-3-fluoropiperidin-4-one hydrochloride is a versatile building block that capitalizes on these advantages, offering a unique combination of structural and physicochemical properties for the synthesis of novel therapeutics.
Fluorine, with its high electronegativity and small van der Waals radius, can significantly modulate a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences.[2] In the context of the piperidine ring, a fluorine atom at the 3-position can lower the basicity of the piperidine nitrogen, a property that is often exploited to mitigate off-target effects, such as hERG channel affinity, and to improve the overall pharmacokinetic profile of a drug candidate.[1]
Physicochemical Impact of 3-Fluoro Substitution
The introduction of a fluorine atom at the 3-position of the piperidine ring has a predictable and tunable effect on the molecule's physicochemical properties. This strategic fluorination is a key rationale for the use of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride in drug discovery pipelines.
Modulation of Basicity (pKa)
The electron-withdrawing nature of the fluorine atom significantly influences the basicity of the piperidine nitrogen. The extent of this influence is dependent on the stereochemical orientation of the fluorine atom relative to the nitrogen.
-
Axial Fluorine: An axial fluorine atom at the 3-position has been shown to result in a higher relative pKa compared to its equatorial counterpart. This is attributed to a favorable dipole interaction between the C-F bond and the protonated piperidinium ion (N+-H).[1]
-
Equatorial Fluorine: An equatorial fluorine atom leads to a more pronounced decrease in the pKa of the piperidine nitrogen.[3]
This ability to fine-tune the pKa is a powerful tool for medicinal chemists to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.[3]
| Compound | Substituent Position | Approximate pKa | Change vs. Piperidine (pKa ~11.2) |
| Piperidine | - | 11.2 | - |
| 3-Fluoropiperidine (axial F) | 3-axial | ~9.8 | -1.4 |
| 3-Fluoropiperidine (equatorial F) | 3-equatorial | ~8.9 | -2.3 |
Table 1: Approximate pKa values illustrating the effect of fluorine substitution on the piperidine ring. Actual values can vary based on substitution and solvent conditions.[1][3]
Conformational Control
The presence of a fluorine atom can also impart a conformational bias to the piperidine ring. Computational and experimental studies have shown a preference for the axial orientation of the fluorine atom in 3-fluoropiperidine derivatives, driven by a combination of electrostatic and hyperconjugative interactions.[4][5] This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.
Synthesis of 1-Benzyl-3-fluoropiperidin-4-one
While a direct, one-pot synthesis of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride is not extensively documented, a plausible and efficient route can be adapted from established methodologies for the synthesis of similar fluorinated piperidines. A common strategy involves the asymmetric fluorination of a suitable precursor followed by cyclization and functional group manipulation.
A potential synthetic pathway is outlined below:
Figure 2: Workflow for the application of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride in generating diverse chemical libraries.
Central Nervous System (CNS) Agents
The ability of fluorine to enhance lipophilicity and potentially improve blood-brain barrier penetration makes this scaffold particularly attractive for the development of CNS-active compounds. The piperidine core is a common feature in many CNS drugs, and the 3-fluoro substituent can be used to fine-tune the basicity and metabolic stability of these agents.
Kinase Inhibitors
The piperidine ring is frequently employed as a scaffold in the design of kinase inhibitors to orient key binding motifs. The 3-fluoropiperidin-4-one core can be elaborated to introduce functionalities that interact with the hinge region, the DFG motif, or other key features of the kinase active site.
GPCR Ligands
G-protein coupled receptors (GPCRs) are a major class of drug targets. The three-dimensional nature of the piperidine scaffold is well-suited for presenting substituents that can engage with the complex binding pockets of GPCRs.
Experimental Protocols
The following protocols are provided as a guide for the derivatization of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride. These are general procedures and may require optimization based on the specific substrate and desired product.
Protocol 1: Reductive Amination of the C4-Ketone
Reductive amination is a robust method for introducing a wide range of substituents at the 4-position of the piperidone ring. [6] Reaction Scheme:
Materials:
-
1-Benzyl-3-fluoropiperidin-4-one hydrochloride
-
Primary amine (e.g., aniline, benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride (1.0 eq) and the primary amine (1.1 eq) in DCE (or MeOH) is added acetic acid (1.1 eq, optional, to facilitate imine formation).
-
The mixture is stirred at room temperature for 1-2 hours.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃.
-
The aqueous layer is extracted with dichloromethane (3 x).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired 4-amino-1-benzyl-3-fluoropiperidine derivative.
Causality and Self-Validation: The use of a mild reducing agent like NaBH(OAc)₃ or NaBH₃CN is crucial for selectively reducing the intermediate iminium ion in the presence of the ketone starting material. The reaction progress should be monitored to ensure complete consumption of the starting material and to minimize side reactions. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Olefination of the C4-Ketone via Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a reliable method for the synthesis of alkenes from ketones, often with high E-selectivity. [7][8] Reaction Scheme:
Materials:
-
1-Benzyl-3-fluoropiperidin-4-one hydrochloride
-
Phosphonate ester (e.g., triethyl phosphonoacetate)
-
Strong base (e.g., sodium hydride (NaH), lithium diisopropylamide (LDA))
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C is added the phosphonate ester (1.1 eq) dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction is cooled back to 0 °C, and a solution of 1-Benzyl-3-fluoropiperidin-4-one (1.0 eq, free base) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired 4-alkylidene-1-benzyl-3-fluoropiperidine.
Causality and Self-Validation: The choice of base and reaction conditions can influence the stereoselectivity of the olefination. The HWE reaction with stabilized ylides generally favors the formation of the (E)-alkene. The structure and stereochemistry of the product should be confirmed by NMR spectroscopy (e.g., NOE experiments) and mass spectrometry.
Protocol 3: N-Debenzylation
Removal of the N-benzyl group is a key step to enable further diversification of the piperidine nitrogen. Catalytic transfer hydrogenation is a common and effective method. [9] Reaction Scheme:
Materials:
-
N-Benzylated piperidine derivative
-
Palladium on carbon (10% Pd/C) or Palladium hydroxide on carbon (Pearlman's catalyst, 20% Pd(OH)₂/C)
-
Hydrogen source (e.g., hydrogen gas, ammonium formate, formic acid)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite
Procedure:
-
To a solution of the N-benzylated piperidine derivative (1.0 eq) in MeOH or EtOH is added the palladium catalyst (10-20 mol%).
-
If using hydrogen gas, the reaction vessel is evacuated and backfilled with hydrogen (balloon or H₂ atmosphere).
-
If using a transfer hydrogenation reagent, ammonium formate (5-10 eq) is added.
-
The reaction is stirred at room temperature or heated (e.g., 50-60 °C) for 12-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filter cake is washed with the reaction solvent.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by an appropriate method (e.g., crystallization, chromatography, or extraction) to afford the debenzylated piperidine.
Causality and Self-Validation: The choice of catalyst and hydrogen source can be critical, especially in the presence of other reducible functional groups. Pearlman's catalyst is often more effective for the debenzylation of electron-deficient amines. The reaction should be carefully monitored to avoid over-reduction of other functionalities. The final product should be characterized by NMR and mass spectrometry to confirm the removal of the benzyl group.
Conclusion
1-Benzyl-3-fluoropiperidin-4-one hydrochloride is a high-value building block for modern drug discovery. The strategic incorporation of a fluorine atom at the 3-position of the piperidine ring provides medicinal chemists with a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of their compounds. The versatile reactivity of the ketone and the utility of the N-benzyl protecting group allow for the efficient generation of diverse chemical libraries targeting a wide range of biological targets. The protocols outlined in this application note provide a solid foundation for the successful application of this building block in drug discovery pipelines.
References
-
Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
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Nairoukh, Z., Heusler, A., Wagener, T., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(15), 6141-6146. [Link]
-
Nairoukh, Z., Heusler, A., Wagener, T., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie, 132(15), 6193-6198. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. [Link]
-
Cambridge MedChem Consulting. (2023, December 14). Tuning basicity. [Link]
-
Scott, J. S., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Organic letters, 15(18), 4916-4919. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
- Google Patents. (n.d.). US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
-
Li, H., et al. (2011). Acid-facilitated debenzylation of N-Boc, N-benzyl double protected 2-aminopyridinomethylpyrrolidine derivatives. Tetrahedron letters, 52(50), 6772-6774. [Link]
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Application Notes & Protocols for the Characterization of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride
Introduction
1-Benzyl-3-fluoropiperidin-4-one hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a functionalized piperidine derivative, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The piperidine scaffold is a common motif in many pharmaceuticals, and the introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The hydrochloride salt form is often utilized to improve solubility and stability.
Given its role as a critical intermediate, the unambiguous structural confirmation and purity assessment of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride are paramount to ensure the quality, safety, and efficacy of downstream products. This document provides a comprehensive guide to the analytical methods required for its thorough characterization, offering both the theoretical basis for each technique and detailed, actionable protocols.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride is provided below. These properties are fundamental for sample handling, solvent selection, and the design of analytical methods.
| Property | Value | Basis |
| Molecular Formula | C₁₂H₁₅ClFNO⁺ | Calculated |
| Molecular Weight | 243.70 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Expected |
| Solubility | Soluble in water, methanol, DMSO; Sparingly soluble in acetonitrile. | Expected for HCl salts |
| Structure |
Analytical Workflow
A systematic approach is essential for the complete characterization of a pharmaceutical intermediate. The following workflow outlines the logical sequence of analyses to confirm identity, structure, and purity.
Caption: Integrated workflow for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for the unambiguous determination of molecular structure. For this specific molecule, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is required. The presence of fluorine provides a unique analytical handle; the characteristic splitting patterns arising from ¹H-¹⁹F and ¹³C-¹⁹F coupling are definitive for confirming the position of the fluorine atom on the piperidine ring. The hydrochloride form may cause peak broadening of protons alpha to the nitrogen; this can be mitigated by sample preparation or by analyzing the corresponding free base.
Expected Spectral Features
| Nucleus | Expected Chemical Shift (δ) | Key Coupling Constants (J) | Rationale |
| ¹H | 7.2 - 7.5 ppm (5H, m) | - | Aromatic protons of the benzyl group. |
| 4.5 - 5.0 ppm (1H, ddd) | J(H,F) ≈ 45-50 Hz, J(H,H) ≈ 2-12 Hz | Proton at C3 (CHF), split by fluorine and adjacent protons. Large doublet of triplets is expected. | |
| 3.6 - 4.0 ppm (2H, s) | - | Methylene protons of the benzyl group (N-CH₂). | |
| 2.5 - 3.5 ppm (m) | - | Piperidine ring protons (C2, C5, C6), complex multiplets. | |
| ¹³C | 200 - 210 ppm (d) | ¹J(C,F) ≈ 180-250 Hz | Carbonyl carbon (C4), split by fluorine. |
| 128 - 135 ppm | - | Aromatic carbons of the benzyl group. | |
| 85 - 95 ppm (d) | ¹J(C,F) ≈ 170-200 Hz | Fluorinated carbon (C3), large C-F coupling constant. | |
| 50 - 65 ppm | - | Benzyl methylene carbon (N-CH₂) and piperidine ring carbons (C2, C6). C2 will show a ²J(C,F) coupling. | |
| ¹⁹F | -180 to -220 ppm (m) | - | Single fluorine environment, coupled to adjacent protons. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; D₂O may lead to the exchange of labile N-H protons, while DMSO-d₆ will preserve them.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
A higher number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Set the spectral width to an appropriate range (e.g., -100 to -250 ppm).
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry confirms the molecular weight of the compound. For a hydrochloride salt that is soluble and polar, Electrospray Ionization (ESI) is the preferred method, typically coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap. This provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition.
Expected Results
-
Ionization Mode: Positive ion mode is optimal, as the piperidine nitrogen is readily protonated.
-
Expected Ion: The primary ion observed will be the protonated free base [M+H]⁺.
-
Calculated Exact Mass of C₁₂H₁₄FNO (Free Base): 207.1059
-
Expected [M+H]⁺: 208.1137
-
-
Fragmentation: The most likely fragmentation pathway involves the cleavage of the benzylic C-N bond, resulting in a prominent fragment ion at m/z 91 (tropylium ion, [C₇H₇]⁺).
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent mixture, such as 50:50 water:acetonitrile with 0.1% formic acid. The acid ensures the analyte remains protonated.
-
Instrumentation: Use a High-Performance Liquid Chromatography system coupled to a mass spectrometer with an ESI source (e.g., ESI-QTOF).
-
LC Method (for sample introduction):
-
A rapid isocratic flow can be used if chromatography is not the primary goal.
-
Mobile Phase: 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Parameters:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Scan Range: m/z 50 - 500.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: Set according to instrument manufacturer's recommendations.
-
-
Data Analysis: Extract the mass spectrum from the total ion chromatogram. Compare the measured accurate mass of the molecular ion with the theoretical mass to confirm the elemental formula.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the cornerstone for assessing the purity of chemical intermediates. For amine hydrochlorides, reversed-phase chromatography is standard. A key consideration is the mobile phase pH. Using an acidic modifier like trifluoroacetic acid (TFA) or formic acid ensures that the piperidine nitrogen is consistently protonated, preventing peak tailing and improving chromatographic performance.[3]
Experimental Protocol: Purity Assessment
| Parameter | Recommended Conditions | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column with good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier for good peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 min, return to initial conditions. | A broad gradient ensures elution of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection (UV) | 254 nm | Wavelength where the benzyl aromatic ring exhibits strong absorbance. |
| Injection Volume | 10 µL | |
| Sample Preparation | Dissolve sample in Mobile Phase A or a Water/Acetonitrile mixture to ~0.5 mg/mL. | Ensures compatibility with the mobile phase. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR is a rapid and straightforward method to confirm the presence of key functional groups. The spectrum provides a molecular "fingerprint" that is useful for identity confirmation against a reference standard.
Expected Characteristic Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3000 - 2700 | Broad, Strong | N-H stretch | Piperidinium hydrochloride |
| 1720 - 1740 | Strong | C=O stretch | Ketone |
| 1600, 1495, 1450 | Medium | C=C stretch | Aromatic ring (Benzyl) |
| 1050 - 1150 | Strong | C-F stretch | Alkyl fluoride |
Experimental Protocol: FT-IR Analysis
-
Instrumentation: Use a standard FT-IR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern technique that requires minimal sample preparation.
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by taking a background scan.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Acquisition:
-
Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the major absorption bands and compare them to the expected frequencies for the compound's functional groups.
References
- Google Patents. (n.d.). Preparation method for 1-benzyl-3-piperidone hydrochloride.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]
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PubChem. (n.d.). 1-Benzyl-4-piperidone. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]
Sources
Application Notes and Protocols: A Guide to the N-Benzylation of 3-Fluoropiperidin-4-one
Abstract: The N-benzylation of 3-fluoropiperidin-4-one is a critical transformation in medicinal chemistry, yielding a versatile scaffold for the development of novel therapeutics. The presence of the fluorine atom and the piperidone core imparts unique physicochemical properties, influencing molecular conformation, basicity, and metabolic stability. This document provides an in-depth analysis of the reaction mechanisms for N-benzylation, focusing on two primary synthetic routes: direct nucleophilic substitution and reductive amination. We present detailed, field-proven protocols for each method, discuss the causality behind experimental choices, and offer guidance on reaction monitoring and product characterization.
Introduction: The Significance of Fluorinated Piperidones
Substituted piperidines are among the most prevalent heterocyclic motifs found in FDA-approved drugs and clinical candidates.[1] Their three-dimensional structure allows for precise vectoral presentation of substituents, making them ideal scaffolds for targeting complex biological systems. The introduction of a fluorine atom, as in 3-fluoropiperidin-4-one, can profoundly modulate a molecule's properties, including the basicity of the piperidine nitrogen, which is a key factor in drug-receptor interactions and pharmacokinetic profiles.[2] The N-benzyl group serves not only as a common pharmacophore but also as a versatile protecting group that can be removed under various conditions, such as catalytic hydrogenation, to enable further synthetic diversification.[3]
This guide is intended for researchers, medicinal chemists, and process development scientists. It aims to provide a comprehensive understanding of the N-benzylation reaction of 3-fluoropiperidin-4-one, enabling rational selection of synthetic strategy and robust execution in the laboratory.
Mechanistic Pathways for N-Benzylation
Two principal mechanisms are employed for the N-alkylation of secondary amines like 3-fluoropiperidin-4-one: direct nucleophilic substitution and reductive amination. The choice between these pathways depends on factors such as substrate sensitivity, desired purity profile, and reagent availability.
Pathway A: Direct Nucleophilic Substitution
This classic method involves the direct reaction of the secondary amine with an alkylating agent, typically a benzyl halide such as benzyl bromide. The piperidine nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide.
Mechanism: The reaction proceeds via a standard SN2 mechanism. A base is essential for the reaction to proceed to completion. Without a base, the hydrobromic acid formed as a byproduct will protonate the starting piperidine, forming a non-nucleophilic ammonium salt and stalling the reaction.[4] An inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is typically used to neutralize the acid.[4]
Causality & Field Insights:
-
Challenge of Over-alkylation: A primary drawback of this method is the potential for the product, a tertiary amine, to react further with the benzyl bromide to form a quaternary ammonium salt.[4] Using the piperidine as the limiting reagent and adding the alkyl halide slowly can help mitigate this, but it is often difficult to eliminate completely.
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are preferred as they effectively solvate the cation in the transition state, accelerating the SN2 reaction.
-
Impact of Fluorine: The electron-withdrawing fluorine atom at the 3-position decreases the nucleophilicity of the piperidine nitrogen. Consequently, more forcing conditions (e.g., elevated temperatures) may be required compared to the non-fluorinated analog to achieve a reasonable reaction rate.
Caption: Mechanism of Direct N-Alkylation via SN2 Reaction.
Pathway B: Reductive Amination
Reductive amination is a highly efficient and selective method for forming C-N bonds and is often the preferred industrial route.[5][6] This one-pot reaction involves two key steps: the formation of an intermediate iminium ion from the reaction of the amine with an aldehyde (benzaldehyde), followed by its immediate reduction to the target tertiary amine.
Mechanism:
-
Iminium Ion Formation: The secondary amine of the piperidinone attacks the carbonyl carbon of benzaldehyde. A series of proton transfers leads to a carbinolamine intermediate, which then eliminates water to form a tertiary iminium ion. This step is typically reversible and can be catalyzed by a small amount of acid, such as acetic acid.
-
Reduction: A hydride reagent selectively reduces the electrophilic iminium ion. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation.
Causality & Field Insights:
-
Selectivity of NaBH(OAc)₃: Sodium triacetoxyborohydride is a mild and selective reducing agent.[7][8] It is significantly less reactive towards aldehydes and ketones than it is towards iminium ions.[9] This chemoselectivity is crucial, as it allows the reduction to occur in the presence of unreacted benzaldehyde and the ketone on the piperidine ring, minimizing side reactions.
-
Reaction Conditions: The reaction is typically performed in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[10] It proceeds smoothly at room temperature, making it suitable for complex or thermally sensitive substrates.
-
Control and Purity: Reductive amination avoids the over-alkylation issues common with direct alkylation, generally leading to cleaner reaction profiles and higher yields of the desired product.
Caption: Reaction Mechanism of Reductive Amination.
Experimental Protocols & Workflow
The following protocols are designed as self-validating systems. Proper execution, including reaction monitoring and appropriate work-up, is critical for success.
Protocol 1: N-Benzylation via Reductive Amination
This is the recommended method due to its high selectivity and operational simplicity.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Molarity/Purity | Notes |
| 3-Fluoropiperidin-4-one hydrochloride | 155.59 | ≥97% | Starting material |
| Triethylamine (TEA) | 101.19 | ≥99% | Base to free the amine |
| Benzaldehyde | 106.12 | ≥99% | Reagent, freshly distilled is best |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | ≥95% | Reducing agent; moisture sensitive |
| 1,2-Dichloroethane (DCE) | 98.96 | Anhydrous | Reaction Solvent |
| Saturated NaHCO₃ solution | - | Aqueous | For work-up (quenching) |
| Brine | - | Aqueous | For work-up (washing) |
| Anhydrous Na₂SO₄ or MgSO₄ | - | Granular | Drying agent |
Step-by-Step Methodology
-
Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 3-fluoropiperidin-4-one hydrochloride (1.0 eq).
-
Free Amine Generation: Add anhydrous 1,2-dichloroethane (DCE, ~0.1 M concentration relative to the substrate) followed by triethylamine (1.1 eq). Stir the resulting suspension at room temperature for 15-20 minutes.
-
Iminium Formation: Add benzaldehyde (1.1 eq) to the mixture. Stir for an additional 20 minutes at room temperature.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The addition can be slightly exothermic and may cause some gas evolution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up (Quenching): Slowly pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution.
-
Extraction: Separate the layers. Extract the aqueous layer twice with dichloromethane (DCM).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N-benzyl-3-fluoropiperidin-4-one as a pure product.
Protocol 2: N-Benzylation via Direct Alkylation
This method is a viable alternative, particularly if reductive amination reagents are unavailable.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Purity | Notes |
| 3-Fluoropiperidin-4-one hydrochloride | 155.59 | ≥97% | Starting material |
| Benzyl Bromide | 171.04 | ≥98% | Alkylating agent; lachrymator |
| Potassium Carbonate (K₂CO₃) | 138.21 | ≥99% | Anhydrous, finely powdered |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous | Reaction Solvent |
| Ethyl Acetate | 88.11 | Reagent Grade | For extraction |
| Water | 18.02 | Deionized | For work-up |
Step-by-Step Methodology
-
Preparation: To a round-bottom flask, add 3-fluoropiperidin-4-one hydrochloride (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Solvent Addition: Add anhydrous DMF (~0.2 M concentration).
-
Reagent Addition: Add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 65 °C and stir for 12-18 hours.[11]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and dilute with water. Extract the aqueous phase three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash repeatedly with water to remove DMF, then wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Caption: General experimental workflow for N-benzylation.
Product Characterization
Confirmation of the final product, N-benzyl-3-fluoropiperidin-4-one, should be performed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expect to see characteristic signals for the benzylic protons (a singlet around 3.6-3.8 ppm) and aromatic protons (a multiplet between 7.2-7.4 ppm), in addition to the signals from the fluoropiperidone ring.
-
¹³C NMR: The appearance of new signals corresponding to the benzyl group carbons, including the benzylic CH₂ and the aromatic carbons.
-
¹⁹F NMR: A signal corresponding to the single fluorine atom, with coupling to adjacent protons.
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₄FNO, M.W. = 207.24) should be observed. High-resolution mass spectrometry (HRMS) can be used for exact mass confirmation.
Conclusion
The N-benzylation of 3-fluoropiperidin-4-one can be successfully achieved through either direct alkylation or reductive amination. While direct alkylation is a classic approach, reductive amination using sodium triacetoxyborohydride offers superior selectivity, milder reaction conditions, and generally cleaner product profiles, making it the preferred method for modern synthetic applications. The protocols and mechanistic insights provided herein are designed to equip researchers with the necessary tools to confidently synthesize this valuable building block for application in drug discovery and development.
References
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Available at: [Link]
- Google Patents. (2023). Preparation method of N-benzyl-4-piperidone. CN116924967A.
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Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]
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Quick Company. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Available at: [Link]
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Defense Technical Information Center. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Available at: [Link]
- Google Patents. (2016). Preparation method for 1-benzyl-3-piperidone hydrochloride. CN105622444A.
-
PubChem. (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate. Available at: [Link]
- Google Patents. (2020). Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. WO2020204647A1.
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. Sodium triacetoxyborohydride. Available at: [Link]
-
Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. Available at: [Link]
-
mzCloud. (2018). N Benzyl 4 piperidone. Available at: [Link]
-
ResearchGate. (2025). Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. Available at: [Link]
-
Taylor & Francis Online. (2013). Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. Available at: [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Toolbox: An Analysis of Taniguchi's Selective C-H Functionalization of N-Alkyl Piperidines. Journal of Medicinal Chemistry.
-
ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Available at: [Link]
-
European Journal of Organic Chemistry. (2021). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Available at: [Link]
- Google Patents. (2022). A process for the preparation of 4-piperidone hcl hydrate. WO2022195497A1.
-
ResearchGate. (2025). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Available at: [Link]
- Google Patents. (2017). Preparation method of benzyl bromide. CN107098791B.
- Google Patents. (1982). N-alkyl-piperidine DERIVATIVES. CH633264A5.
-
Myers, A. Chem 115 Lecture Notes, C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]
-
ScienceMadness.org. (2020). Deprotection of N-benzyl piperidine compound. Available at: [Link]
-
Reddit. (2023). Reductive amination NaB(AcO)3. Available at: [Link]
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Application Notes and Protocols for the Synthesis and Derivatization of 1-Benzyl-3-fluoropiperidin-4-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry
The piperidine scaffold is a cornerstone in modern drug discovery, present in a significant portion of approved pharmaceuticals. Its saturated, three-dimensional nature allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. The introduction of fluorine into this privileged scaffold has emerged as a powerful strategy to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Fluorine's high electronegativity can alter the basicity of the piperidine nitrogen, influence metabolic stability, and enhance membrane permeability, all of which are key parameters in the optimization of drug candidates.
This application note provides a comprehensive guide to the synthesis of the versatile building block, 1-benzyl-3-fluoropiperidin-4-one hydrochloride, and detailed protocols for its subsequent derivatization. The methodologies presented herein are designed to be robust and adaptable, providing a solid foundation for the exploration of novel chemical space around this valuable scaffold.
I. Synthesis of the Core Scaffold: 1-Benzyl-3-fluoropiperidin-4-one Hydrochloride
The synthesis of the target compound is approached in a two-step sequence starting from the commercially available 1-benzyl-4-piperidone. The key transformation is the regioselective α-fluorination of the ketone, followed by conversion to the hydrochloride salt for improved handling and stability.
A. Synthesis of 1-Benzyl-4-piperidone (Precursor)
While 1-benzyl-4-piperidone is commercially available, a reliable synthesis from benzylamine and an acrylate is provided for contexts where it may need to be prepared in-house.[2][3]
B. Electrophilic Fluorination of 1-Benzyl-4-piperidone
The introduction of a fluorine atom at the C3 position is achieved via electrophilic fluorination of the corresponding enolate or enol. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI) are highly effective for this transformation.[4][5][6] The protocol below utilizes Selectfluor® for its efficiency and ease of handling.[7]
Experimental Protocol: Synthesis of 1-Benzyl-3-fluoropiperidin-4-one
-
Enolate Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-benzyl-4-piperidone (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Base Addition: Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) to the cooled solution. Stir the mixture at -78 °C for 1-2 hours to ensure complete enolate formation. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
Fluorination: In a separate flask, dissolve Selectfluor® (1.2 eq) in anhydrous acetonitrile. Add this solution dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for several hours, gradually warming to room temperature overnight.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-benzyl-3-fluoropiperidin-4-one as a free base.
C. Formation of the Hydrochloride Salt
For enhanced stability and ease of handling, the free base is converted to its hydrochloride salt.
Experimental Protocol: Preparation of 1-Benzyl-3-fluoropiperidin-4-one Hydrochloride
-
Dissolve the purified 1-benzyl-3-fluoropiperidin-4-one in a minimal amount of diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in diethyl ether (2 M) or anhydrous HCl gas until the solution becomes acidic (test with pH paper).
-
A precipitate will form. Stir the suspension at room temperature for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 1-Benzyl-3-fluoropiperidin-4-one hydrochloride.
II. Protocols for the Derivatization of 1-Benzyl-3-fluoropiperidin-4-one
The synthesized scaffold offers multiple points for diversification, including the ketone at C4, the nitrogen of the piperidine ring, and the α-carbon at C5.
A. Reductive Amination of the C4-Carbonyl
The ketone functionality can be readily converted to a variety of substituted amines via reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent for this purpose, tolerating a wide range of functional groups.[8][9]
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of 1-benzyl-3-fluoropiperidin-4-one hydrochloride (1.0 eq) and a primary or secondary amine (1.1 eq) in a chlorinated solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Amines for Reductive Amination
| Entry | Amine | Expected Product |
| 1 | Aniline | 4-Anilino-1-benzyl-3-fluoropiperidine |
| 2 | Benzylamine | 1-Benzyl-4-(benzylamino)-3-fluoropiperidine |
| 3 | Morpholine | 4-(1-Benzyl-3-fluoropiperidin-4-yl)morpholine |
B. N-Debenzylation and Subsequent N-Arylation
The N-benzyl protecting group can be removed to allow for the introduction of alternative substituents on the piperidine nitrogen. Catalytic transfer hydrogenation is a common and effective method for N-debenzylation.[10]
Experimental Protocol: N-Debenzylation
-
Dissolve 1-benzyl-3-fluoropiperidin-4-one hydrochloride or a C4-derivatized analog (1.0 eq) in methanol.
-
Add palladium on carbon (10% w/w, 0.1 eq) to the solution.
-
Add a hydrogen donor such as ammonium formate (5.0 eq) or subject the mixture to an atmosphere of hydrogen gas (H₂, balloon or Parr apparatus).
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated product, 3-fluoropiperidin-4-one, which can be used directly in the next step.
Experimental Protocol: N-Arylation (Buchwald-Hartwig Amination)
The resulting secondary amine can be arylated using the Buchwald-Hartwig cross-coupling reaction.[11][12]
-
In a reaction vessel, combine the debenzylated piperidine derivative (1.0 eq), an aryl halide (bromide or iodide, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 4-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq).
-
Add an anhydrous aprotic solvent such as toluene or dioxane.
-
Degas the mixture and place it under an inert atmosphere.
-
Heat the reaction to 80-110 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
C. Alkylation at the C5 Position
Introduction of substituents at the C5 position can be achieved through the formation of an enolate followed by reaction with an alkyl halide.[13]
Experimental Protocol: C5-Alkylation
-
Following the procedure for enolate formation described in section I.B.1 and I.B.2, treat 1-benzyl-3-fluoropiperidin-4-one with a strong base at -78 °C.
-
Add an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl bromide, 1.2 eq) to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and perform an aqueous work-up as described previously.
-
Purify the C5-alkylated product by column chromatography.
III. Characterization of Derivatives
Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the overall structure and the presence of the introduced substituents.
-
¹³C NMR: Will show the expected number of carbon signals. The carbon bearing the fluorine will appear as a doublet due to C-F coupling.
-
¹⁹F NMR: A powerful tool for confirming the presence of fluorine. The chemical shift will be characteristic of a fluorine atom adjacent to a carbonyl group.[14][15][16]
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecules.
-
The fragmentation pattern in MS/MS can provide valuable structural information. Common fragmentation pathways for piperidines involve cleavage of the ring and loss of substituents.[17][18][19]
-
Table 2: Expected Analytical Data for 1-Benzyl-3-fluoropiperidin-4-one Hydrochloride
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR | Signals corresponding to benzyl and piperidine protons. Protons on C3 and C2 will show coupling to fluorine. |
| ¹³C NMR | Carbonyl signal (~200-210 ppm), C-F signal as a doublet with a large ¹JCF coupling constant. |
| ¹⁹F NMR | A single signal, likely a multiplet, in the expected range for an α-fluoroketone. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ corresponding to the free base C₁₂H₁₅FNO. |
IV. Workflow Diagrams
Diagram 1: Synthesis of 1-Benzyl-3-fluoropiperidin-4-one Hydrochloride
Caption: Synthetic route to the core scaffold.
Diagram 2: Derivatization Pathways
Caption: Key derivatization strategies.
V. References
-
Jereb, M., & Zupan, M. (n.d.). Direct α-Fluorination of Ketones Using NF Reagents. ResearchGate. Retrieved from [Link]
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UC Santa Barbara NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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Wang, F., et al. (2017). Decarboxylative fluorination of β-Ketoacids with N-fluorobenzenesulfonimide (NFSI). Tetrahedron Letters, 58(40), 3935-3938.
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Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
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Stavber, S., & Zupan, M. (2011). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR.
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Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride. Retrieved from
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
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Shimizu, M., et al. (2023). Alkylation and silylation of α-fluorobenzyl anion intermediates. RSC Advances, 13(46), 32375-32382.
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Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Fluorocarbonylation Using N-Formylsaccharin as CO Source: General Access to Carboxylic Acid Derivatives. Retrieved from [Link]
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Hua, Z., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
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Catak, S., et al. (2014). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. Chemical Communications, 50(74), 10830-10832.
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Bryn Mawr College. (n.d.). Electrophilic Fluorination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Retrieved from [Link]
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Taillefer, M., et al. (2018). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 23(11), 2849.
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Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Retrieved from [Link]
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ACS Publications. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
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PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ). Retrieved from [Link]
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Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific Research Publishing. Retrieved from [Link]
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Daugulis, O., et al. (2012). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science, 3(10), 3075-3078.
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Reddit. (n.d.). Reductive amination NaB(AcO)3. Retrieved from [Link]
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National Institutes of Health. (n.d.). Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation. Retrieved from [Link]
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Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]
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ACS Publications. (n.d.). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Retrieved from [Link]
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AZoM. (2024). 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods. Retrieved from [Link]
-
PubMed. (2012). Palladium-catalyzed substitution and cross-coupling of benzylic fluorides. Retrieved from [Link]
-
RSC Publishing. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Retrieved from [Link]
-
Scribd. (n.d.). Reductive Amination With Sodium Triacetoxyborohydride. Retrieved from [Link]
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Arkivoc. (2011). Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. Retrieved from [Link]
-
PubMed. (1979). Mechanism of the dealkylation of tertiary amines by hepatic oxygenases. Stable isotope studies with 1-benzyl-4-cyano-4-phenylpiperidine. Retrieved from [Link]
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University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]
-
Wiley Online Library. (2019). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Retrieved from [Link]
-
MDPI. (2021). Recent Progress Concerning the N-Arylation of Indoles. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Retrieved from [Link]
-
Juniper Publishers. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage. Retrieved from [Link]
-
ResearchGate. (n.d.). The conformational preferences of 3‐fluoropiperidine (1) and.... Retrieved from [Link]
-
University of Southampton. (n.d.). Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends with vicinal and isolated. Retrieved from [Link]
-
Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone. Retrieved from
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The Royal Society of Chemistry. (n.d.). The α-Alkylation of Ketones in Flow. Retrieved from [Link]
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Application Notes and Protocols: Large-Scale Laboratory Synthesis of 1-Benzyl-3-fluoropiperidin-4-one Hydrochloride
Abstract
This comprehensive guide details a robust and scalable laboratory synthesis of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the well-established preparation of 1-benzyl-4-piperidone, followed by a regioselective α-fluorination utilizing N-fluorodibenzenesulfonimide (NFSI), and culminates in the formation and purification of the hydrochloride salt. This document provides a detailed, step-by-step protocol, explains the rationale behind experimental choices, and includes safety considerations critical for a successful and safe large-scale synthesis.
Introduction
Fluorinated piperidines are privileged scaffolds in modern drug discovery. The introduction of fluorine can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Specifically, the 3-fluoropiperidin-4-one moiety serves as a key intermediate for various therapeutic agents. This guide presents a reliable method for the large-scale synthesis of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride, designed for researchers and scientists in academic and industrial settings.
The synthetic strategy is devised in two main stages: first, the synthesis of the precursor 1-benzyl-4-piperidone, and second, the direct electrophilic fluorination at the C-3 position, followed by conversion to its hydrochloride salt for improved handling and stability.
Synthetic Strategy Overview
The overall synthetic pathway is depicted below. The synthesis begins with the preparation of 1-benzyl-4-piperidone, a commercially available but also readily synthesizable intermediate.[3][4] The key transformation is the regioselective α-fluorination of the ketone. For this, an electrophilic fluorinating agent is employed. The final step involves the formation of the hydrochloride salt.
Caption: Overall synthetic workflow for 1-Benzyl-3-fluoropiperidin-4-one hydrochloride.
Part 1: Synthesis of 1-Benzyl-4-piperidone
While 1-benzyl-4-piperidone is commercially available, a scalable one-pot synthesis is presented here for laboratories that prefer to synthesize it in-house. This method involves the reaction of benzylamine with an acrylate.[3]
Protocol: One-Pot Synthesis of 1-Benzyl-4-piperidone
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, combine benzylamine and an appropriate organic solvent (e.g., toluene).
-
Addition of Acrylate: To the stirred solution, add an excess of acrylate (molar ratio of acrylate to benzylamine between 2.6 and 5) over one hour. The excess acrylate is crucial to minimize the formation of mono-ester byproducts.[3]
-
Reaction: Heat the mixture to 50-60°C and maintain this temperature for 9-24 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up and Cyclization: After completion, recover the unreacted acrylate and solvent by distillation. Introduce an organic base and heat the system to 50-85°C for 9-16 hours to facilitate the Dieckmann condensation.[3]
-
Purification: The resulting crude 1-benzyl-4-piperidone can be purified by vacuum distillation to yield a high-purity product suitable for the subsequent fluorination step.
Part 2: Electrophilic Fluorination
The critical step in this synthesis is the regioselective introduction of a fluorine atom at the C-3 position of the piperidone ring. This is achieved through electrophilic fluorination. While several N-F reagents are available, N-fluorodibenzenesulfonimide (NFSI) is chosen for its high reactivity, good solubility in organic solvents, and stability, making it a practical choice for large-scale applications.[5][6] The reaction proceeds via the enolate or enol form of the ketone.[7]
Experimental Protocol: Fluorination of 1-Benzyl-4-piperidone
-
Reaction Setup: To a clean, dry, and inerted reactor, add a solution of 1-benzyl-4-piperidone in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or acetonitrile).
-
Enolate Formation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) to generate the lithium enolate. The choice of base is critical to ensure complete and regioselective enolate formation.
-
Fluorination: To the cold enolate solution, add a solution of N-fluorodibenzenesulfonimide (NFSI) in the same anhydrous solvent dropwise, maintaining the temperature at -78°C. The slow addition is necessary to control the exothermicity of the reaction.
-
Quenching: After the addition is complete, stir the reaction mixture at -78°C for an additional 1-2 hours, monitoring for completion by TLC or LC-MS. Once complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-benzyl-3-fluoropiperidin-4-one.
Data Summary: Reagents and Conditions for Fluorination
| Parameter | Value | Rationale |
| Substrate | 1-Benzyl-4-piperidone | The precursor for fluorination. |
| Fluorinating Agent | N-Fluorodibenzenesulfonimide (NFSI) | Effective electrophilic fluorine source, stable and soluble.[6] |
| Base | Lithium diisopropylamide (LDA) | Strong, non-nucleophilic base for regioselective enolate formation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent suitable for enolate formation and stable at low temperatures. |
| Temperature | -78°C | Ensures kinetic control of enolate formation and minimizes side reactions. |
| Quenching Agent | Saturated aq. NH₄Cl | Mildly acidic quench to neutralize the reaction mixture. |
Part 3: Purification and Hydrochloride Salt Formation
The crude fluorinated product is purified by column chromatography. Subsequently, the purified free base is converted to its hydrochloride salt to improve its stability, crystallinity, and ease of handling.[8]
Protocol: Purification and Salt Formation
-
Purification: Purify the crude 1-benzyl-3-fluoropiperidin-4-one by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Precipitation: Slowly add a solution of anhydrous HCl in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring. The hydrochloride salt will precipitate out of the solution.[8]
-
Isolation and Drying: Collect the solid precipitate by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to afford 1-Benzyl-3-fluoropiperidin-4-one hydrochloride as a crystalline solid.
Caption: Workflow for the purification and hydrochloride salt formation.
Safety and Handling
-
1-Benzyl-4-piperidone: Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N-Fluorodibenzenesulfonimide (NFSI): NFSI is a powerful oxidizing agent. Avoid contact with skin and eyes. Handle in a fume hood and wear appropriate PPE.
-
Lithium Diisopropylamide (LDA): LDA is a pyrophoric reagent. Handle under an inert atmosphere (e.g., nitrogen or argon) using appropriate syringe and cannula techniques.
-
Anhydrous Solvents: Use of anhydrous solvents is crucial for the success of the fluorination reaction. Ensure solvents are properly dried before use.
-
Hydrochloric Acid (Anhydrous): Anhydrous HCl is corrosive and toxic. Handle in a fume hood with appropriate PPE.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and the presence of the fluorine atom.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess the purity of the crystalline salt.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride. The described methodology, based on established chemical principles and leveraging a robust electrophilic fluorination agent, offers a reliable route to this important building block for drug discovery and development. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.
References
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Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]
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Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019, November 19). Scientific Update. Retrieved January 23, 2026, from [Link]
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Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020, September 18). ACS Catalysis. Retrieved January 23, 2026, from [Link]
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Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016, January 23). ResearchGate. Retrieved January 23, 2026, from [Link]
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Fluoroketone and fluoroaldehyde synthesis by fluorination. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
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Decarboxylative fluorination of β-Ketoacids with N-Fluorobenzenesulfonimide (NFSI). (2017, September 12). ScienceDirect. Retrieved January 23, 2026, from [Link]
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Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. (2021, February 10). ACS Publications. Retrieved January 23, 2026, from [Link]
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Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (2024, April 5). PubMed. Retrieved January 23, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11). PubMed. Retrieved January 23, 2026, from [Link]
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Hydrochloride Salt of the GABAkine KRM-II-81. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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New Synthesis of 3-Fluoropyridine Derivatives. (2025, August 5). ResearchGate. Retrieved January 23, 2026, from [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters. Retrieved January 23, 2026, from [Link]
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Overview of the conventional route for the purification and drying of aqueous [¹⁸F]fluoride with an anion-exchange cartridge. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Direct α-Fluorination of Ketones Using N-F Reagents. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
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Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents. (2017, September 19). Juniper Publishers. Retrieved January 23, 2026, from [Link]
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- 6. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]
- 7. scispace.com [scispace.com]
- 8. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identifying common impurities in 1-Benzyl-3-fluoropiperidin-4-one hydrochloride synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) that researchers may encounter during the synthesis of this important fluorinated heterocyclic compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
Introduction
1-Benzyl-3-fluoropiperidin-4-one hydrochloride is a key building block in medicinal chemistry, valued for the strategic introduction of a fluorine atom, which can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability and binding affinity.[1][2][3] The synthesis, while conceptually straightforward, often involves a critical electrophilic fluorination step that can be prone to side reactions and impurity formation. This guide will address common challenges associated with this synthesis, with a particular focus on the fluorination of the 1-benzyl-4-piperidone precursor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My fluorination reaction of 1-benzyl-4-piperidone with Selectfluor® is low-yielding. What are the potential causes and how can I improve it?
A1: Low yields in the electrophilic fluorination of 1-benzyl-4-piperidone are a common issue. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.
Underlying Causes and Solutions:
-
Incomplete Enolization: The electrophilic fluorination with reagents like Selectfluor® (F-TEDA-BF4) typically proceeds through the enol or enolate form of the ketone.[4] If the enolization is inefficient, the reaction will be slow and incomplete.
-
Troubleshooting:
-
Choice of Base: While the reaction can sometimes proceed without a base, using a non-nucleophilic base can promote enolate formation. However, strong bases in large excess can lead to side reactions.[5] Consider using a weaker base or carefully controlling the stoichiometry of a stronger base like NaHMDS or KHMDS.
-
Reaction Temperature: Enolization is temperature-dependent. While low temperatures (e.g., -78 °C) are often used to control selectivity, you may need to optimize the temperature to ensure sufficient enolate formation without promoting side reactions.
-
-
-
Reagent Quality and Stoichiometry: The purity and stoichiometry of your reagents are critical.
-
Troubleshooting:
-
Selectfluor® Quality: Ensure your Selectfluor® is dry and has been stored properly. While it is relatively stable, moisture can affect its reactivity.[6]
-
Stoichiometry: A common pitfall is using insufficient fluorinating reagent. It is advisable to use a slight excess of Selectfluor® (e.g., 1.1-1.5 equivalents) to drive the reaction to completion.
-
-
-
Solvent Effects: The choice of solvent can influence the solubility of reagents and the stability of intermediates.
-
Troubleshooting: Acetonitrile is a commonly used solvent for Selectfluor® reactions due to its ability to dissolve the reagent.[6] If you are using other solvents like THF, ensure that all reagents are fully dissolved.
-
Experimental Protocol for Improving Yield:
-
Thoroughly dry all glassware and solvents.
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-benzyl-4-piperidone in anhydrous acetonitrile.
-
Cool the solution to the desired temperature (e.g., 0 °C to room temperature, optimization may be required).
-
Add Selectfluor® (1.1-1.5 equivalents) portion-wise over a period of 15-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
If the reaction stalls, consider the addition of a catalytic amount of a weak acid or base to promote enolization.
Q2: I am observing multiple spots on my TLC plate after the fluorination reaction. What are the likely impurities?
A2: The formation of multiple byproducts is a key challenge in this synthesis. Identifying these impurities is the first step towards mitigating their formation and implementing an effective purification strategy.
Common Impurities and Their Origins:
| Impurity | Chemical Structure | Origin |
| Unreacted Starting Material | 1-Benzyl-4-piperidone | Incomplete reaction due to factors mentioned in Q1. |
| Difluorinated Product | 1-Benzyl-3,3-difluoro-4-piperidone | Over-fluorination of the desired product. This is more likely if the reaction is left for too long or if an excessive amount of fluorinating agent is used.[4] |
| Regioisomeric Fluorination | 1-Benzyl-2-fluoropiperidin-4-one | Although less likely due to the symmetrical nature of the starting material at the alpha positions, any asymmetry in the substrate could lead to regioisomers. |
| Hydrolyzed Byproducts | Ring-opened or other degradation products | Selectfluor® reactions can sometimes be sensitive to water. The presence of moisture can lead to the formation of hydroxy-ketones or other degradation products.[7] |
| Byproducts from Selectfluor® | DABCO and other derivatives | The reaction of Selectfluor® produces byproducts that need to be removed during workup.[8] |
Visualizing Impurity Formation:
Caption: Formation of common impurities during fluorination.
Q3: How can I effectively purify 1-Benzyl-3-fluoropiperidin-4-one hydrochloride and remove the identified impurities?
A3: A multi-step purification strategy is often necessary to obtain the final product in high purity.
Purification Workflow:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate or sodium thiosulfate).
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine to remove water-soluble byproducts from Selectfluor®.[7]
-
-
Chromatography: Flash column chromatography is typically the most effective method for separating the desired monofluorinated product from the unreacted starting material and the difluorinated byproduct.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or another suitable solvent system should be optimized based on TLC analysis.
-
-
Crystallization/Salt Formation: After chromatographic purification, the free base of 1-Benzyl-3-fluoropiperidin-4-one can be converted to its hydrochloride salt to facilitate further purification by crystallization.
-
Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until the product precipitates.
-
The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to improve purity.[9]
-
Troubleshooting Purification:
-
Co-eluting Impurities: If the difluorinated product co-elutes with the desired product, careful optimization of the chromatography conditions (e.g., using a less polar solvent system or a different stationary phase) is necessary.
-
Product Instability: Fluorinated ketones can sometimes be unstable, especially under acidic or basic conditions. It is important to perform the workup and purification steps promptly and at moderate temperatures.
Q4: What analytical techniques are best for assessing the purity of my final product?
A4: A combination of analytical techniques should be used to confirm the identity and purity of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for quantifying the purity of the final product and detecting trace impurities.[10][11] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like TFA or formic acid) is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the overall structure of the molecule.
-
¹³C NMR: Will show the characteristic shift of the carbon bearing the fluorine atom.
-
¹⁹F NMR: This is a crucial technique for confirming the presence of the fluorine atom and for detecting any fluorine-containing impurities.[12] The monofluorinated, difluorinated, and any other fluorinated byproducts will have distinct signals in the ¹⁹F NMR spectrum.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the desired product and can help in identifying the mass of any impurities.
Visualizing the Analytical Workflow:
Caption: A typical workflow for purification and analysis.
Conclusion
The synthesis of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride presents unique challenges, primarily associated with the electrophilic fluorination step. By understanding the underlying reaction mechanisms, potential side reactions, and common impurities, researchers can develop robust and efficient synthetic and purification protocols. This guide provides a framework for troubleshooting common issues and ensuring the synthesis of high-purity material. For further in-depth understanding, we encourage consulting the referenced literature.
References
-
Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) . Organic Syntheses. Available at: [Link]
-
Burkart, M. D., Zhang, Z., Hung, S.-C., & Wong, C.-H. (1997). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications . The Journal of Organic Chemistry, 62(21), 7250–7253. Available at: [Link]
-
Singh, R. P., & Shreeve, J. M. (2004). Selectfluor: Mechanistic Insight and Applications . Accounts of Chemical Research, 37(1), 31–44. Available at: [Link]
-
Electrophilic fluorination . Wikipedia. Available at: [Link]
- Preparation method of N-benzyl-4-piperidone. Google Patents.
-
Biswas, T. (2021). Electrophilic Fluorination using 3 different reagents . YouTube. Available at: [Link]
-
Selectfluor . Wikipedia. Available at: [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations . Scientific Update. Available at: [Link]
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers . MDPI. Available at: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines . MDPI. Available at: [Link]
- Preparation method for 1-benzyl-3-piperidone hydrochloride. Google Patents.
-
A validated RP-HPLC method for the determination of piperidone analogue of curcumin . PubMed. Available at: [Link]
-
Help on tricky electrophilic fluorination . Reddit. Available at: [Link]
- Process for the preparation of fluorinated heterocyclic compounds. Google Patents.
-
On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents . SCIDAR. Available at: [Link]
-
Product Class 6: Benzylic Fluorides . Science of Synthesis. Available at: [Link]
-
Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR1R2) . ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs . Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines . ResearchGate. Available at: [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs . PubMed Central. Available at: [Link]
-
Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines . PubMed. Available at: [Link]
-
Strategies Towards Challenging Fluorination Reactions . Wiley Online Library. Available at: [Link]
-
Fluorination Methods for Drug Discovery and Development . ResearchGate. Available at: [Link]
-
A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin . ResearchGate. Available at: [Link]
-
FLUORINATED HETEROCYCLIC COMPOUNDS . Wiley. Available at: [Link]
-
Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch . PubMed Central. Available at: [Link]
-
Synthesis of 3Aminomethyl3-fluoropiperidines . ResearchGate. Available at: [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions . PubMed Central. Available at: [Link]
-
Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration . ARKIVOC. Available at: [Link]
-
Hetero-Diels–Alder and CuAAC Click Reactions for Fluorine-18 Labeling of Peptides: Automation and Comparative Study of the Two Methods . MDPI. Available at: [Link]
-
Synthesis and Applications of Selected Fluorine-Containing Fluorophores . PubMed Central. Available at: [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives . Chemical Review and Letters. Available at: [Link]
-
Fluorinated Heterocycles . ResearchGate. Available at: [Link]
-
Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity . ACS Publications. Available at: [Link]
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. SelectFluor - Enamine [enamine.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selectfluor - Wikipedia [en.wikipedia.org]
- 9. US5859255A - Process for the preparation of fluorinated heterocyclic compounds - Google Patents [patents.google.com]
- 10. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Stereoselective 3-Fluoropiperidinone Synthesis
Welcome to the technical support center for the stereoselective synthesis of 3-fluoropiperidinones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine stereoselectively into the piperidinone scaffold. The 3-fluoropiperidinone motif is a valuable building block in drug discovery, and controlling its stereochemistry is paramount for optimizing pharmacological activity.[1]
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common experimental challenges and offer field-proven solutions to enhance your stereoselectivity and overall success.
Troubleshooting Guide & FAQs
Here, we address the specific, practical issues you may encounter in the lab.
Part 1: Diastereoselectivity Issues
Q1: My fluorination reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity (d.r.)?
Answer: A low diastereomeric ratio is a common challenge, indicating that the energy difference between the two transition states leading to the diastereomeric products is minimal. To improve selectivity, you must amplify these small energy differences. Here’s a systematic approach:
-
Lower the Reaction Temperature: This is the most crucial first step. According to the Eyring equation, lower temperatures have a greater impact on the ratio of rate constants for two competing pathways.[2] A reaction that gives a 2:1 d.r. at 0 °C may achieve a much higher d.r. at -78 °C. Ensure your cooling bath is stable and the reaction is stirred efficiently to maintain a uniform temperature.
-
Change the N-Protecting Group: The steric bulk of the substituent on the piperidinone nitrogen is critical. It dictates the conformational preference of the ring and shields one face of the enolate intermediate.
-
Increase Steric Hindrance: Switching from a small group (e.g., Boc) to a bulkier one (e.g., a trityl group or a chiral auxiliary like a phenylethylamine derivative) can dramatically improve facial selectivity.[3]
-
Causality: A bulkier group will favor an equatorial position in the chair-like transition state, forcing the fluorinating agent to approach from the less hindered face.
-
-
Vary the Fluorinating Agent: Not all electrophilic fluorine sources are created equal. Their size and structure influence the steric interactions in the transition state.
-
Common Reagents: N-Fluorobenzenesulfonimide (NFSI) is a neutral and highly effective reagent.[4][5] Selectfluor®, a cationic reagent, is bulkier and can sometimes offer different selectivity.[4][6]
-
Rationale: The choice between a neutral (e.g., NFSI) and a cationic (e.g., Selectfluor®) reagent can alter the tightness of the transition state, thereby affecting stereoselectivity.[7]
-
-
Optimize the Solvent: The solvent influences the geometry and aggregation state of the enolate, which is the key nucleophile in the reaction.
-
Recommendation: Ethereal solvents like THF are standard. However, changing to a more or less coordinating solvent (e.g., 2-methyl-THF, diethyl ether, or toluene) can alter the enolate structure and its reactivity, thus impacting the d.r.
-
The following diagram illustrates a typical troubleshooting workflow for improving diastereoselectivity.
Caption: Troubleshooting workflow for low diastereoselectivity.
Q2: The diastereomeric ratio of my product is inconsistent between batches. What should I investigate?
Answer: Inconsistent results point to variables that are not being precisely controlled. The most common culprits are:
-
Moisture Content: The enolate intermediate is highly basic and sensitive to water. Trace amounts of water can quench the enolate, leading to variable effective concentrations and potentially altering reaction pathways.
-
Solution: Always use freshly distilled, anhydrous solvents. Dry glassware thoroughly in an oven. Ensure the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
-
Base Stoichiometry and Addition Rate: The exact amount of base (e.g., LDA, KHMDS) is critical. An excess can lead to side reactions, while too little results in incomplete enolization. The rate of addition and temperature during enolate formation also matter.
-
Solution: Prepare and titrate your base solution (like LDA) immediately before use. Add the base slowly at low temperature (e.g., -78 °C) to ensure controlled and complete enolate formation.
-
-
Temperature Fluctuations: As mentioned, temperature is critical for selectivity. Inconsistent cooling or allowing the reaction to warm up prematurely during quenching will lead to variable d.r.
-
Purity of Starting Materials: Impurities in your piperidinone starting material can interfere with the reaction.
-
Solution: Purify your starting material by chromatography or recrystallization before use and confirm its purity by NMR and/or LC-MS.
-
Part 2: Enantioselectivity Issues
Q3: I am using a well-established chiral catalyst, but the enantiomeric excess (ee) of my product is low. What are the common causes?
Answer: Low enantioselectivity in a catalytic asymmetric reaction suggests that either the catalyst is not performing optimally or an uncatalyzed "background" reaction is competing.
-
Catalyst Purity and Activation: The chiral catalyst must be of high purity. For metal-based catalysts, ensure the correct active species is formed.
-
Solution: Use a freshly opened bottle of ligand or purify it. If a pre-catalyst is used, ensure the activation step (e.g., reaction with a metal salt) is performed under strictly anhydrous and anaerobic conditions.
-
-
Uncatalyzed Background Reaction: If the reaction between the enolate and the fluorinating agent can occur without the catalyst, it will produce a racemic product, eroding the overall ee.
-
Causality: The catalyzed pathway must be significantly faster than the uncatalyzed one. If the reaction is too slow, the background reaction becomes more prominent.
-
Solution: Run the reaction at the lowest possible temperature that still allows the catalyzed reaction to proceed at a reasonable rate. You can also try lowering the concentration of the reactants to disfavor the bimolecular background reaction.
-
-
Substrate-Catalyst Mismatch: Not every catalyst works for every substrate. Steric or electronic properties of your specific piperidinone may not be compatible with the chosen catalytic system.
The following diagram illustrates the concept of competing catalyzed and uncatalyzed pathways.
Caption: Competing catalyzed vs. background reactions.
Part 3: General Reaction & Mechanistic Considerations
Q4: What is the general mechanism of electrophilic fluorination, and how does it inform my experimental design?
Answer: The reaction proceeds via a nucleophilic attack from an electron-rich piperidinone derivative onto an electrophilic fluorine source ("F+"). Understanding the key intermediate is essential.
-
Formation of the Nucleophile: The piperidinone is first deprotonated by a strong, non-nucleophilic base (e.g., LDA, KHMDS) to form a lithium or potassium enolate. This step is critical as it generates the actual nucleophile. The geometry of this enolate can influence stereoselectivity.
-
Electrophilic Attack: The planar enolate then attacks the electrophilic fluorine atom of the reagent (e.g., NFSI).
-
Stereodetermining Step: The stereochemistry is set in this step. The fluorinating agent approaches the enolate from one of its two faces (re or si). The facial selectivity is determined by steric hindrance from the N-protecting group and any other substituents on the piperidinone ring.
Caption: General mechanism of electrophilic fluorination.
Q5: I'm observing significant difluorination as a side product. How can I prevent this?
Answer: Difluorination occurs when the mono-fluorinated product, which still has an enolizable proton at C3, is deprotonated and reacts a second time.
-
Control Stoichiometry: Use no more than 1.0 equivalent of the base. Even a small excess can promote a second deprotonation.
-
Inverse Addition: Add the enolate solution slowly to the solution of the fluorinating agent (inverse addition). This ensures the fluorinating agent is always in excess relative to the enolate, minimizing the chance of a mono-fluorinated product molecule encountering the base.
-
Fluorinating Agent Choice: Some reagents are more prone to causing side reactions. If problems persist with a highly reactive agent like Selectfluor®, switching to NFSI might be beneficial.[12]
Data Summary Table
The choice of reaction parameters significantly impacts stereoselectivity. The following table provides a qualitative summary based on literature reports.
| Parameter | Condition A | Outcome A | Condition B | Outcome B | Rationale |
| Temperature | 0 °C | Lower d.r. | -78 °C | Higher d.r. | Magnifies small energy differences between transition states.[2] |
| N-Protecting Group | Boc | Moderate Selectivity | Benzyl (Bn) | Often Higher Selectivity | Increased steric bulk on the nitrogen atom enhances facial shielding. |
| Fluorinating Agent | Selectfluor® | Potentially higher reactivity, can lead to side products | NFSI | Generally cleaner, good selectivity | The reagent's size and electronic nature influence the transition state.[7][13] |
| Solvent | THF | Good general solvent | Toluene | Can alter enolate aggregation and selectivity | Solvent polarity and coordinating ability affect the reactive species. |
Key Experimental Protocol: General Diastereoselective Fluorination
This protocol provides a robust starting point for optimization. Safety Note: Always handle strong bases and fluorinating agents in a fume hood with appropriate personal protective equipment.
-
Apparatus Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add the N-protected piperidinone (1.0 eq.) and anhydrous THF (to make a 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Enolate Formation:
-
In a separate flame-dried flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.05 eq.) to diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C. Stir for 20 minutes.
-
Slowly add the freshly prepared LDA solution (1.05 eq.) dropwise to the stirred piperidinone solution at -78 °C over 15 minutes.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Fluorination:
-
In a third flame-dried flask, dissolve N-fluorobenzenesulfonimide (NFSI) (1.2 eq.) in anhydrous THF.
-
Add the solution of NFSI dropwise to the enolate solution at -78 °C over 20 minutes.
-
Allow the reaction to stir at -78 °C for 2-4 hours (monitor by TLC or LC-MS).
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio using ¹H NMR, ¹⁹F NMR, or chiral HPLC.
-
References
-
Various Authors. (2012). Synthesis of 3‐Fluoropyrrolidines and 4‐Fluoropyrrolidin‐2‐ones from Allylic Fluorides. Angewandte Chemie International Edition. [Link]
-
Tredwell, M., et al. (2015). Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines. Angewandte Chemie International Edition. [Link]
-
Various Authors. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]
-
Various Authors. (2020). Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. Molecules. [Link]
-
Various Authors. (2014). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters. [Link]
-
Various Authors. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. [Link]
-
Bjelaković, M., et al. (2021). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Electrophilic fluorination. [Link]
-
Various Authors. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters. [Link]
-
Various Authors. (2021). Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent. Nature Communications. [Link]
-
Various Authors. (2010). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Undergraduate Research. [Link]
-
Various Authors. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society. [Link]
-
Various Authors. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Letters. [Link]
-
Various Authors. (2012). Electrophilic Fluorination. Bryn Mawr College. [Link]
-
Various Authors. (2000). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry. [Link]
-
Various Authors. (2020). Catalytic Asymmetric Fluorination of Copper Carbene Complexes: Preparative Advances and a Mechanistic Rationale. Chemistry – A European Journal. [Link]
-
Various Authors. (2015). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of the Mexican Chemical Society. [Link]
-
Various Authors. (2014). Late-stage [18F]Fluorination: New Solutions to Old Problems. Journal of Nuclear Medicine. [Link]
-
Timofeeva, D. S., et al. (2018). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N-F Reagents. Journal of the American Chemical Society. [Link]
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- 6. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
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- 8. Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimization of Reaction Conditions for Preparing 1-Benzyl-3-fluoropiperidin-4-one HCl
Welcome to the technical support guide for the synthesis and optimization of 1-Benzyl-3-fluoropiperidin-4-one HCl. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this important fluorinated heterocyclic compound. As a key intermediate in drug discovery, the efficient and reproducible synthesis of this molecule is of paramount importance.
This guide moves beyond a simple recitation of steps. It is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting section to address the practical challenges you may encounter in the lab. We will delve into the causality behind experimental choices, ensuring you understand not just what to do, but why you are doing it.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing 1-Benzyl-3-fluoropiperidin-4-one?
The most prevalent and effective strategy is the direct electrophilic α-fluorination of the ketone precursor, 1-Benzyl-4-piperidone. This reaction typically involves the formation of an enolate or enol intermediate from the starting ketone, which then acts as a nucleophile to attack an electrophilic fluorine source ("F+"). The resulting free base is then converted to its hydrochloride salt for improved stability and handling.
The general workflow is illustrated below:
Caption: General synthetic workflow for 1-Benzyl-3-fluoropiperidin-4-one HCl.
Q2: Why is Selectfluor® the recommended fluorinating agent for this synthesis?
Selectfluor® (F-TEDA-BF₄) is an electrophilic fluorinating agent of the N-F class. It is widely used for several key reasons:
-
Safety and Handling : Unlike hazardous elemental fluorine (F₂) or perchloryl fluoride (FClO₃), Selectfluor® is a stable, crystalline solid that is relatively easy to handle with standard laboratory precautions.[1] It should be stored at under 30°C and can decompose exothermically above 100°C.[1]
-
High Reactivity and Selectivity : It is a powerful electrophile, capable of fluorinating a wide range of nucleophiles, including the enolates of ketones.[2] Its reactivity allows the reaction to proceed under milder conditions compared to other agents, which helps to minimize side reactions.
-
Solubility : It is soluble in many polar organic solvents like acetonitrile, DMF, and methanol, which are often used for these types of reactions.
Q3: How do I prepare and purify the starting material, 1-Benzyl-4-piperidone?
The purity of the starting material is critical for a successful fluorination reaction. Impurities can interfere with enolate formation or react with the fluorinating agent, leading to low yields and complex product mixtures. A common and robust method for its synthesis is the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, which is formed from the 1,4-addition of benzylamine to methyl acrylate.[3]
Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone [3]
-
Michael Addition : Add benzylamine to a flask with an alcoholic solvent. Dropwise, add methyl acrylate (molar ratio of acrylate to benzylamine should be at least 2:1). The reaction is often exothermic. Stir for 12-24 hours. Recover the solvent and excess acrylate by distillation to yield the diester intermediate.
-
Dieckmann Condensation : In a dry three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous toluene and a strong base like sodium metal. Heat to reflux. Slowly add the diester intermediate dissolved in anhydrous toluene. Reflux for 4-6 hours.
-
Hydrolysis & Decarboxylation : Cool the reaction mixture and quench carefully. Add a strong acid (e.g., concentrated HCl) and reflux for 5-6 hours until the β-ketoester is fully hydrolyzed and decarboxylated.
-
Work-up : Cool the mixture and neutralize with a base (e.g., NaOH solution) to a pH of 8-9. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification : The crude product is typically a yellow oil and should be purified by vacuum distillation to obtain high-purity 1-Benzyl-4-piperidone.[3][4]
Q4: How should I monitor the progress of the fluorination reaction?
Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring.
-
Mobile Phase : A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.
-
Visualization : Use a UV lamp (254 nm) to visualize the aromatic rings. Staining with potassium permanganate (KMnO₄) is also effective, as the ketone and product will appear as yellow spots on a purple background.
-
Analysis : Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane). The product, 1-Benzyl-3-fluoropiperidin-4-one, is more polar than the starting material and will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible. For more quantitative analysis, LC-MS is the preferred method.
Troubleshooting and Optimization Guide
This section addresses specific problems that can arise during the α-fluorination step.
Problem 1: Low or No Product Yield, High Amount of Unreacted Starting Material.
This is the most common issue and typically points to inefficient enolate formation or deactivation of the enolate before it can react.
Caption: Decision workflow for troubleshooting low reaction yield.
Detailed Explanation & Solutions:
-
Moisture is Critical : The enolate intermediate is a strong base and will be rapidly protonated (quenched) by any protic species, especially water. This reverts it to the starting ketone.
-
Solution : Ensure all glassware is oven-dried or flame-dried under vacuum. Use freshly distilled anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Base Selection and Stoichiometry : Incomplete deprotonation of the ketone will naturally lead to low conversion.
-
Solution : While weaker bases can be used, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) is recommended to ensure complete and irreversible enolate formation. Use at least 1.1 equivalents to ensure all the ketone is converted.
-
-
Temperature Control : For reactions using strong bases like LDA, the enolate is typically formed at -78 °C to prevent side reactions. After formation, the solution can be allowed to warm slightly (e.g., to -40 °C or 0 °C) before the addition of Selectfluor®.
Problem 2: Formation of Multiple Products, Including Di-fluorinated Species.
If your TLC or LC-MS shows multiple spots near the product's expected Rf, you may be forming undesired byproducts.
Possible Causes & Solutions:
-
Di-fluorination : The mono-fluorinated product can itself be deprotonated and react again with Selectfluor®. This is more likely if excess base or fluorinating agent is used or if the reaction temperature is too high.
-
Solution : Use a slight excess of the ketone relative to the base (e.g., 1.0 equivalent of ketone to 1.1 equivalents of base). Add the Selectfluor® solution slowly at a low temperature to maintain control. Do not let the reaction run for an excessively long time after the starting material is consumed.
-
-
Over-alkylation or Decomposition : The benzyl group on the nitrogen can be sensitive to certain conditions.[5] In some cases, particularly with strong bases and higher temperatures, decomposition pathways can be accessed.
-
Solution : Maintain low temperatures throughout the addition and reaction phases. Ensure a clean, purified starting material is used, as impurities can catalyze decomposition.
-
Problem 3: Difficulty in Product Purification.
The product is a relatively polar amine. It can be challenging to separate from baseline impurities or residual fluorinating agent byproducts.
Solutions:
-
Aqueous Wash : During work-up, wash the organic layer with a mild aqueous acid (e.g., 1M HCl) to extract the basic product into the aqueous phase. The neutral organic impurities will remain in the organic layer, which can be discarded. Then, basify the aqueous layer with NaOH and re-extract your product back into a fresh organic layer (e.g., dichloromethane or ethyl acetate). This acid/base extraction is highly effective for purifying amines.
-
Column Chromatography : If chromatography is necessary, use silica gel. Deactivate the silica first by preparing a slurry with your eluent containing 1-2% triethylamine. This prevents the acidic silica from causing streaking and potential degradation of the amine product on the column.
-
Crystallization of the HCl Salt : The most effective purification is often achieved at the final step. After isolating the crude free base, dissolve it in a suitable solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) and add a solution of HCl in the same solvent (or bubble dry HCl gas). The 1-Benzyl-3-fluoropiperidin-4-one HCl salt will often precipitate as a pure crystalline solid, which can be isolated by filtration.[6][7]
Optimized Reaction Parameters
The following table provides a starting point for optimizing the fluorination reaction. It is recommended to run small-scale trials to determine the ideal conditions for your specific setup.
| Parameter | Condition A (High Control) | Condition B (Milder) | Rationale & Comments |
| Base | LDA (1.1 eq) | KHMDS (1.2 eq) | LDA provides fast, complete enolate formation at low temp. KHMDS is a solid, sometimes easier to handle. |
| Solvent | Anhydrous THF | Anhydrous Acetonitrile | THF is ideal for LDA reactions. Acetonitrile is a good polar aprotic solvent for Selectfluor®. |
| Temperature | Form enolate at -78°C; Add Selectfluor® at -78°C, then warm to 0°C. | -10°C to 0°C | Low temperatures are crucial to prevent side reactions like di-fluorination and decomposition. |
| Fluorinating Agent | Selectfluor® (1.2 eq) | Selectfluor® (1.2 eq) | A slight excess ensures full conversion of the enolate. Add as a solution in dry solvent to control the reaction rate. |
| Reaction Time | 1 - 3 hours | 2 - 5 hours | Monitor by TLC until starting material is consumed. Over-running the reaction can lead to byproduct formation. |
| Quench | Saturated aq. NH₄Cl | Saturated aq. NaHCO₃ | NH₄Cl is a standard quench for organolithium reactions. NaHCO₃ is a milder basic quench. |
References
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. [Link]
- CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
- CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides.
-
1-Benzyl-4-piperidone | C12H15NO. PubChem. [Link]
-
On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]
-
Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. [Link]
-
Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. Arkivoc. [Link]
- CN116924967A - Preparation method of N-benzyl-4-piperidone.
-
Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Beilstein Journal of Organic Chemistry. [Link]
- CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride.
-
Selectfluor. Common Organic Chemistry. [Link]
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- 3. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
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- 7. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Purification of Fluorinated Piperidine Compounds
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into piperidine scaffolds is a powerful strategy in modern drug discovery, often leading to enhanced metabolic stability, modulated basicity (pKa), and improved membrane permeability. However, these same unique physicochemical properties conferred by fluorine can present significant challenges during purification. This guide provides practical, in-depth troubleshooting advice and detailed protocols to navigate the complexities of purifying fluorinated piperidine compounds.
Section 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems encountered during the purification of fluorinated piperidines in a direct question-and-answer format.
Question: My fluorinated piperidine is volatile and I'm losing it during solvent removal. How can I prevent this?
Answer: The volatility of low molecular weight, unprotected fluorinated piperidines is a frequent challenge.[1][2][3] The presence of fluorine can reduce intermolecular hydrogen bonding compared to their non-fluorinated analogs, leading to lower boiling points.
-
Immediate Solution: In-situ Protection. Before workup and purification, protect the piperidine nitrogen with a suitable group such as Carbobenzyloxy (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc).[1][2][3] This significantly increases the molecular weight and reduces volatility, facilitating standard purification techniques like silica gel chromatography.
-
Alternative Strategy: Salt Formation. Convert the basic piperidine to a salt (e.g., hydrochloride or trifluoroacetate) by treating the reaction mixture with an appropriate acid. The resulting salt is typically a non-volatile solid that can be more easily isolated, often by crystallization.
Question: I'm observing significant peak tailing during reverse-phase HPLC of my fluorinated piperidine. What is the cause and how can I fix it?
Answer: Peak tailing for basic compounds like piperidines on silica-based columns is a classic problem arising from secondary interactions between the basic nitrogen and acidic residual silanol groups on the stationary phase. Fluorination can exacerbate this by altering the pKa of the piperidine nitrogen.
-
Understanding the Cause: The basicity of the piperidine nitrogen can be significantly influenced by the position and number of fluorine substituents.[4] These secondary interactions with silanols lead to a mixed-mode retention mechanism, causing the observed peak tailing.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: For basic compounds, operate at a pH at least 2 units above the pKa of the piperidine. This keeps the analyte in its neutral form, minimizing ionic interactions with the silanols.
-
Use of Mobile Phase Additives: Incorporate a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (typically 0.1%) in your mobile phase. These additives compete with your analyte for binding to the active silanol sites.
-
Ion-Pairing Chromatography: For highly basic fluorinated piperidines, consider using an ion-pairing agent such as perfluorinated carboxylic acids (e.g., TFA, PFPA) or alkyl sulfonates.[5][6] These reagents form a neutral ion-pair with the protonated piperidine, which then partitions onto the reverse-phase column with improved peak shape.
-
Column Selection: Utilize a column with advanced end-capping or a hybrid silica-polymer stationary phase designed to minimize silanol interactions.
-
Question: My fluorinated piperidine diastereomers are co-eluting. How can I improve their separation?
Answer: The separation of fluorinated piperidine diastereomers can be challenging due to their subtle differences in polarity and conformation.
-
Chromatographic Optimization:
-
Column Screening: Test a variety of stationary phases with different selectivities. Phenyl-hexyl or pentafluorophenyl (PFP) phases can offer alternative pi-pi and dipole-dipole interactions that may resolve closely eluting isomers.
-
Mobile Phase Tuning: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the mobile phase additives.
-
Temperature Optimization: Lowering the column temperature can sometimes enhance the resolution between diastereomers.
-
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for chiral and achiral separations of structurally similar compounds.[7][8][9] The use of supercritical CO2 as the main mobile phase component often provides different selectivity compared to HPLC.
-
Derivative Formation: If chromatographic optimization fails, consider derivatizing the piperidine with a chiral or achiral tag to exaggerate the structural differences between the diastereomers, making them easier to separate.
Question: I'm concerned about the stability of the C-F bond during purification. Can it cleave under standard conditions?
Answer: While the C-F bond is the strongest single bond in organic chemistry, it is not entirely inert.[10][11] Defluorination can occur under certain conditions, particularly during catalytic reactions or in the presence of strong nucleophiles or Lewis acids.
-
During Hydrogenation: In catalytic hydrogenation reactions to synthesize fluorinated piperidines from fluoropyridines, hydrodefluorination is a common side reaction.[7] Careful selection of the catalyst and reaction conditions is crucial to minimize this.
-
Acid/Base Stability: While generally stable to a wide pH range, prolonged exposure to very strong acids or bases at elevated temperatures could potentially lead to degradation. It is always advisable to perform small-scale stability studies if harsh conditions are necessary for purification.
-
Monitoring for Degradation: Use analytical techniques like 19F NMR or LC-MS to monitor for the appearance of defluorinated byproducts in your purified fractions.
Section 2: Frequently Asked Questions (FAQs) - The "Why" Behind the "How"
This section delves deeper into the scientific principles governing the purification challenges of fluorinated piperidines.
FAQ 1: How does fluorine substitution affect the pKa of a piperidine, and why does this matter for purification?
Answer: Fluorine is a highly electronegative atom, and its presence has a strong electron-withdrawing inductive effect. This effect can significantly lower the pKa of the piperidine nitrogen, making it less basic.[4] The magnitude of this effect depends on the number of fluorine atoms and their proximity to the nitrogen.
This is critical for purification for two main reasons:
-
Chromatography: As discussed in the troubleshooting section, the pKa determines the ionization state of the piperidine at a given pH. Knowing the approximate pKa allows you to select the optimal mobile phase pH to either suppress ionization (for better peak shape in reverse-phase) or promote it (for ion-exchange chromatography).
-
Extraction and Salt Formation: The pKa dictates the pH at which you can efficiently extract the free base into an organic solvent from an aqueous solution. It also influences the choice of acid for effective salt formation for purification by crystallization.
Table 1: Effect of Fluorination on Piperidine pKa (Illustrative)
| Compound | Approximate pKa | Impact on Basicity |
| Piperidine | 11.1 | Reference |
| 4-Fluoropiperidine | ~9.5-10.5 | Reduced |
| 3-Fluoropiperidine | ~8.5-9.5 | Significantly Reduced |
| 3,3-Difluoropiperidine | ~6.5-7.5 | Drastically Reduced |
Note: These are approximate values and can vary based on substitution and solvent.
FAQ 2: Why is crystallization of my fluorinated piperidine salt proving difficult?
Answer: While salt formation is a good strategy to overcome volatility, achieving good quality crystals can be challenging.
-
Solvent Selection is Key: The choice of crystallization solvent is critical. You need a solvent system where the salt has moderate solubility at high temperatures and low solubility at low temperatures. A common approach is to dissolve the salt in a polar solvent like methanol or ethanol and then slowly add a less polar anti-solvent like diethyl ether, ethyl acetate, or acetone until turbidity is observed, followed by slow cooling.
-
Impact of Fluorine on Crystal Packing: The presence of fluorine can influence the crystal lattice energy and packing efficiency in unpredictable ways. This may require screening a wider range of solvent systems than for non-fluorinated analogs.
-
Consider the Counter-ion: The choice of acid used for salt formation can significantly impact crystallinity. If the hydrochloride salt is difficult to crystallize, consider trying other acids like HBr, sulfuric acid, or organic acids like tartaric acid or citric acid.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key purification techniques.
Protocol 1: Preparative HPLC Purification of a Protected Fluorinated Piperidine
This protocol is a general guideline and should be optimized for your specific compound.
-
Analytical Method Development:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm if a UV chromophore is present) or ELSD/CAD for compounds without a chromophore.
-
Optimization: Adjust the gradient to achieve good resolution between your product and impurities.
-
-
Scaling to Preparative HPLC:
-
Column: C18, 5 µm, 21.2 x 150 mm (or larger, depending on the amount of material)
-
Flow Rate Calculation: Scale the flow rate based on the column cross-sectional area. For a 21.2 mm ID column, the flow rate would be approximately 20 mL/min.
-
Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase composition. Ensure the sample is fully dissolved and filtered before injection.
-
Injection Volume: Perform a loading study to determine the maximum amount of material that can be injected without compromising resolution.
-
Fraction Collection: Collect fractions based on the UV trace or other detector signal.
-
Post-Purification Workup: Combine the pure fractions, and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the purified product as a TFA salt.
-
Diagram 1: Preparative HPLC Workflow
Caption: Workflow for preparative HPLC purification.
Protocol 2: Crystallization of a Fluorinated Piperidine Hydrochloride Salt
-
Salt Formation:
-
Dissolve the purified, protected fluorinated piperidine in a suitable solvent like ethyl acetate or dichloromethane.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Continue addition until a precipitate forms and persists, or until the pH of a small aqueous wash of the organic layer is acidic.
-
If a precipitate forms, collect it by filtration, wash with the organic solvent, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure to obtain the crude salt.
-
-
Recrystallization:
-
Solvent Screening: In small vials, test the solubility of the crude salt in various solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, and mixtures thereof).
-
Procedure:
-
Add a small amount of the crude salt to a flask.
-
Add a minimum amount of the chosen hot solvent (or solvent mixture) to just dissolve the solid.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed, cool the flask in an ice bath or refrigerator to maximize the yield.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Diagram 2: Crystallization Decision Tree
Caption: Decision tree for crystallization.
References
-
Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
(2015). Guide for crystallization. University of Geneva. [Link]
-
Meis, R. M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
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-
Lajin, B., & Zirbs, R. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry. [Link]
-
Meis, R. M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
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-
Pal, S., & Singh, G. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. [Link]
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-
Wang, Y., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules. [Link]
-
(2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Technology Networks. [Link]
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Meis, R. M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
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- (2018). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
-
Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. [Link]
-
(2019). Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. [Link]
-
(n.d.). Crystallization. CCDC. [Link]
- Shafir, A., et al. (2023). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]
-
Pal, S., & Singh, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
-
(n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]
-
Kocourek, V., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Journal of Separation Science. [Link]
-
(2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]
-
Berger, T. A. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]
-
(2023). Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation. [Link]
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(n.d.). Basic methodology for method development in preparative HPLC. Kromasil. [Link]
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-
Nairoukh, Z., et al. (2019). Preparation of all-cis-(multi)fluorinated piperidines by the dearomatization–hydrogenation process. ResearchGate. [Link]
-
(2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]
-
Wang, F., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
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-
Lynch, D. E., & Gouverneur, V. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. [Link]
-
Boyle, P. D. (2010). Crystal Growing Guide. University of Colorado Boulder. [Link]
-
(2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link]
-
(2023). Making Piperidine to piss off my FBI Agent. YouTube. [Link]
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(n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS. [Link]
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-
(n.d.). POSITRON EMISSION TOMOGRAPHY DRUGS—INFORMATION. USP-NF. [Link]
-
(2024). Electrochemical Synthesis of 3-Selenyl-Chromones via Domino C(sp 2 )-H Bond Selenylation/Annulation of Enaminones. Molecules. [Link]
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(n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. [Link]
-
(2021). Preparative Chromatography Method Development Webinar. YouTube. [Link]
-
(2011). β-Fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. The Royal Society of Chemistry. [Link]
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(n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent. [Link]
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Lajin, B., & Zirbs, R. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Journal of Chromatography A. [Link]
-
(2024). Streamlined Radiosynthesis of [ 18 F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. MDPI. [Link]
-
O'Hagan, D. (2007). Understanding organofluorine chemistry. An introduction to the C–F bond. RSC Publishing. [Link]
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- 11. Understanding organofluorine chemistry. An introduction to the C–F bond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Addressing stability issues of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride
Welcome to the technical support center for 1-Benzyl-3-fluoropiperidin-4-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide practical troubleshooting advice for handling this compound in your experiments. The following information is curated to ensure scientific integrity and is based on established principles of organic chemistry and field-proven insights.
Introduction: Understanding the Molecule
1-Benzyl-3-fluoropiperidin-4-one hydrochloride is a multifaceted compound with significant potential in medicinal chemistry. Its structure, featuring an α-fluoroketone, a tertiary amine hydrochloride, and an N-benzyl group, offers a versatile scaffold for drug design. However, these same functional groups can be susceptible to specific degradation pathways if not handled and stored correctly. This guide will help you navigate these challenges to ensure the integrity of your starting material and the reproducibility of your results. The N-benzyl piperidine (N-BP) motif is a valuable tool in drug development for fine-tuning efficacy and physicochemical properties.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Compound Handling and Storage
Q1: What are the recommended storage conditions for 1-Benzyl-3-fluoropiperidin-4-one hydrochloride?
A1: Proper storage is critical to maintain the stability of this compound. It is recommended to store 1-Benzyl-3-fluoropiperidin-4-one hydrochloride in a cool, dry, and well-ventilated area.[2] Tightly sealed containers are essential to prevent moisture absorption and potential degradation. For long-term storage, refrigeration (2-8 °C) is advised to minimize the rate of any potential degradation reactions.[3] Avoid exposure to direct sunlight or other heat sources.[4]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down potential degradation pathways such as hydrolysis and thermal decomposition. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) if possible | Minimizes oxidation, particularly of the benzylamine moiety. |
| Light | Amber vial or stored in the dark | Protects against potential photodegradation of the N-benzyl group. |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents moisture uptake and contamination.[2] |
Q2: I've noticed the solid material has changed color/consistency over time. What could be the cause?
A2: A change in the physical appearance of the solid can indicate degradation. This could be due to:
-
Moisture Absorption: The hydrochloride salt is hygroscopic and can absorb water from the atmosphere, leading to clumping or deliquescence.
-
Oxidation: Exposure to air, especially over extended periods, can lead to the oxidation of the benzylamine moiety, potentially causing a yellowish or brownish discoloration.
-
Contamination: Improper handling could introduce impurities that might catalyze degradation.
It is crucial to handle the compound in a controlled environment and ensure containers are securely sealed after use.
Stability in Solution
Q3: What is the expected stability of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride in common laboratory solvents?
A3: The stability in solution is highly dependent on the solvent and the pH. As a hydrochloride salt, it is expected to have good solubility and stability in acidic to neutral aqueous solutions. In this pH range, the piperidine nitrogen is protonated, which generally increases stability. However, in basic (alkaline) solutions, the free amine is generated, which can be more reactive.
Q4: I'm observing degradation of the compound in my reaction mixture, which is run under basic conditions. What is happening?
A4: The α-fluoroketone moiety is susceptible to degradation under basic conditions. A likely degradation pathway is the Favorskii rearrangement .[5][6][7][8][9] This reaction involves the formation of a cyclopropanone intermediate from the α-haloketone in the presence of a base, which then undergoes nucleophilic attack to yield a rearranged carboxylic acid derivative.[5][6][9] This can lead to significant loss of your starting material and the formation of unexpected byproducts.
Diagram: Potential Degradation Pathway under Basic Conditions (Favorskii Rearrangement)
Caption: Favorskii rearrangement pathway of α-haloketones.
Q5: My experiments involve aqueous buffers. What pH range is optimal for maintaining the stability of the compound?
A5: To maintain the stability of the piperidinium hydrochloride salt, it is advisable to work in a pH range of 3 to 6. In this acidic environment, the piperidine nitrogen remains protonated, which helps to prevent side reactions involving the free amine. Under strongly acidic or alkaline conditions, hydrolysis of the α-fluoroketone can be accelerated.
Analytical Troubleshooting
Q6: I am seeing multiple peaks in my HPLC analysis of a freshly prepared solution. What could be the issue?
A6: If you observe multiple peaks in your HPLC chromatogram, consider the following possibilities:
-
Impurities from Synthesis: The compound may contain residual starting materials or byproducts from its synthesis.
-
On-Column Degradation: The HPLC conditions (e.g., mobile phase pH, column temperature) might be causing degradation of the compound during the analysis.
-
Solvent-Induced Degradation: The compound might be unstable in the solvent used to prepare the analytical sample.
To troubleshoot, try modifying your HPLC method. For instance, using a mobile phase with a slightly acidic pH can often improve peak shape and stability for amine-containing compounds. A validated RP-HPLC method is crucial for accurate purity assessment.[10][11]
Experimental Protocol: General HPLC Purity Analysis
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer at pH 3-4).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzyl group absorbs (typically around 254 nm).
-
Column Temperature: Ambient or controlled at a low temperature (e.g., 25-30 °C) to minimize on-column degradation.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., water with a small amount of acid, or acetonitrile/water mixture) immediately before analysis.
Q7: How can I confirm if degradation is occurring during my experiment?
A7: A forced degradation study can be a powerful tool to identify potential degradation products and pathways.[12] This involves subjecting the compound to various stress conditions and analyzing the resulting samples by a stability-indicating method like HPLC or LC-MS.
| Stress Condition | Purpose | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl, heat) | To assess stability to acid. | Hydrolysis products of the α-fluoroketone. |
| Basic Hydrolysis (e.g., 0.1 M NaOH, heat) | To assess stability to base. | Favorskii rearrangement products, hydrolysis products. |
| Oxidation (e.g., 3% H₂O₂, heat) | To assess oxidative stability. | N-oxide of the piperidine, benzaldehyde from benzyl group cleavage. |
| Thermal Stress (e.g., heating the solid or solution) | To assess thermal stability. | Various decomposition products.[13] |
| Photostability (e.g., exposure to UV/Vis light) | To assess light sensitivity. | Photodegradation products of the benzylamine moiety. |
By comparing the chromatograms of the stressed samples to a control, you can identify degradation products and understand the stability limits of the compound.
Diagram: Troubleshooting Workflow for Unexpected Analytical Results
Caption: A systematic approach to troubleshooting unexpected HPLC results.
Safe Handling and Disposal
As with all fluorinated organic compounds, proper safety precautions should be taken.[14] Handle the compound in a well-ventilated area, preferably in a fume hood.[15] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] In case of spills, follow your institution's established procedures for cleaning up chemical spills. Dispose of waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.
References
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The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. ResearchGate. Available at: [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available at: [Link]
-
Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central. Available at: [Link]
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A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. ResearchGate. Available at: [Link]
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Evolve's guide to storing lab chemicals safely. Evolve. Available at: [Link]
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Degradation in Thermal Properties and Morphology of Polyetheretherketone-Alumina Composites Exposed to Gamma Radiation. ResearchGate. Available at: [Link]
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Fluoro ketone inhibitors of hydrolytic enzymes. PubMed. Available at: [Link]
-
Favorskii rearrangement. Wikipedia. Available at: [Link]
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Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe. Available at: [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]
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A validated RP-HPLC method for the determination of piperidone analogue of curcumin. PubMed. Available at: [Link]
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Thermal degradation kinetics of aromatic ether polymers. Scholars Junction - Mississippi State University. Available at: [Link]
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Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Safety Office. Available at: [Link]
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Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. ResearchGate. Available at: [Link]
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Chapter 04: Proper Storage of Chemicals in Laboratories. UNC Policies. Available at: [Link]
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The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]
-
N-benzylpiperidine. ChemBK. Available at: [Link]
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The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - PubMed Central. Available at: [Link]
-
Thermal stability of aflatoxin B1 and ochratoxin A. PubMed. Available at: [Link]
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Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. Available at: [Link]
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The Proper Storage and Handling of Volatile Analytical Standards. Available at: [Link]
-
The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
- A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
-
Aging behavior and thermal degradation of fluoroelastomer reactive blends with poly-phenol hydroxy EPDM. ResearchGate. Available at: [Link]
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Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available at: [Link]
-
Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Research Repository UCD. Available at: [Link]
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Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. ResearchGate. Available at: [Link]
-
Hydrolysis of fluoroalkyl-containing Β-aminovinyl ketones. ResearchGate. Available at: [Link]
-
Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
-
Structure of N-benzylpiperidine derivatives. ResearchGate. Available at: [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available at: [Link]
-
Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. Available at: [Link]
-
The Favorskiĭ Rearrangement of Haloketones. ResearchGate. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Unodc. Available at: [Link]
-
4-Benzylpiperidine. PubChem. Available at: [Link]
-
Fluorine Safety. Purdue University. Available at: [Link]
-
The Alkaline Rearrangement of α-Haloketones. II. The Mechanism of the Faworskii Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Favorskii Rearrangement | Rearrangement reactions | Named Organic reactions | Chemwonders. YouTube. Available at: [Link]
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Methods for removing the benzyl protecting group from piperidine rings
An essential transformation in the synthesis of many nitrogen-containing compounds, particularly in pharmaceutical development, is the removal of the N-benzyl (Bn) protecting group from piperidine rings. While seemingly straightforward, this common deprotection step can present numerous challenges, from incomplete reactions to undesired side reactions. This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to navigate these complexities effectively.
Troubleshooting Guide
This section addresses specific, practical problems encountered during the N-debenzylation of piperidine derivatives, offering explanations and actionable solutions based on chemical principles.
Issue 1: Incomplete or Stalled Catalytic Hydrogenation
Symptom: Your reaction, using standard conditions like Palladium on carbon (Pd/C) and hydrogen gas, shows significant amounts of starting material remaining even after an extended period.
Possible Causes and Solutions:
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to deactivation by impurities or certain functional groups within the substrate.
-
Explanation: Amines, especially the piperidine product, can act as mild catalyst poisons, slowing the reaction as the product concentration increases.[1] More severe poisons include sulfur-containing compounds (e.g., thiols, thioethers), other nitrogen heterocycles, and residual reagents from previous steps.
-
Troubleshooting Steps:
-
Purify the Substrate: Ensure the N-benzylpiperidine starting material is of high purity. Recrystallization or silica gel chromatography can remove potential contaminants.
-
Acidify the Medium: Adding a small amount of acid, such as acetic acid or hydrochloric acid, can significantly improve results.[2] The acid protonates the basic nitrogen atoms, preventing them from coordinating to and deactivating the palladium surface.[1][3]
-
Switch to a More Robust Catalyst: Pearlman's catalyst, 20% Pd(OH)₂/C, is often more effective and less prone to poisoning than standard Pd/C.[3] It can be particularly useful for stubborn debenzylations.[4]
-
Increase Catalyst Loading and/or Pressure: While not the most elegant solution, increasing the catalyst loading (e.g., from 5 w/w% to 10-20 w/w%) or hydrogen pressure (e.g., to 50 psi using a Parr shaker) can often drive the reaction to completion.[2]
-
-
Issue 2: Undesired Side Reactions and Functional Group Incompatibility
Symptom: Besides the desired debenzylated product, you observe the formation of byproducts, or other functional groups in your molecule are being reduced.
Possible Causes and Solutions:
-
Over-reduction of Other Functional Groups: Catalytic hydrogenation is a powerful reduction method that can affect other sensitive groups.
-
Explanation: Functional groups like alkenes, alkynes, nitro groups, imines, and even some aromatic rings can be reduced under standard debenzylation conditions. Halogenated aryl groups may also undergo dehalogenation.[5]
-
Mitigation Strategies:
-
Use Transfer Hydrogenation: This method uses a hydrogen donor molecule in conjunction with a catalyst, often providing milder conditions.
-
Reagents: Pd/C with a hydrogen donor such as ammonium formate, formic acid, or cyclohexene.[6]
-
Benefit: Avoids the use of pressurized hydrogen gas and can sometimes offer better chemoselectivity.
-
-
Employ a Chemical (Non-Reductive) Method: When reducible functional groups are present, a chemical approach is often the best choice.
-
The ACE-Cl Method: Reaction with α-chloroethyl chloroformate (ACE-Cl), followed by solvolysis with methanol, is a highly reliable and selective method for debenzylating tertiary amines.[7] This two-step process avoids catalytic reduction entirely.
-
-
-
Caption: Decision workflow for selecting a debenzylation method.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing an N-benzyl group from a piperidine?
A1: The three most common strategies are:
-
Catalytic Hydrogenolysis: This is the most atom-economical method. It involves reacting the N-benzylpiperidine with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[8] The only byproduct is toluene.
-
Catalytic Transfer Hydrogenation: A variation of the above, where a hydrogen donor molecule (e.g., ammonium formate) replaces hydrogen gas.[6] This method is often more convenient for labs not equipped for high-pressure reactions.
-
Chemical Cleavage (von Braun Reaction and its modifications): This involves reacting the tertiary amine with reagents like cyanogen bromide or, more commonly today, α-chloroethyl chloroformate (ACE-Cl).[9][10] The resulting carbamate intermediate is then cleaved with a protic solvent like methanol to yield the secondary amine hydrochloride.[11]
Q2: My catalytic hydrogenation is slow. Should I use 5% or 10% Pd/C? Can I just use more of the 5% catalyst?
A2: While 10% Pd/C is a common choice, 5% Pd/C should also be effective.[1] The reaction rate is more often influenced by factors other than the weight percentage of palladium on the support. Poor stirring, catalyst quality (age and handling), and the presence of catalyst poisons are more likely culprits for a slow reaction.[2] Before increasing catalyst loading, ensure your substrate is pure, the solvent is appropriate (polar solvents like ethanol or methanol are good), and consider adding a catalytic amount of acetic acid.[3]
Q3: Can you provide a detailed protocol for the ACE-Cl method?
A3: Absolutely. This procedure is excellent for substrates that cannot tolerate reductive conditions.
Experimental Protocol: Debenzylation using α-Chloroethyl Chloroformate (ACE-Cl)
Materials:
-
N-benzylpiperidine derivative (1.0 eq)
-
α-Chloroethyl chloroformate (ACE-Cl) (1.1 - 1.2 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or another suitable aprotic solvent
-
Methanol (MeOH)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure: Step 1: Carbamate Formation
-
Dissolve the N-benzylpiperidine derivative in anhydrous DCE under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add ACE-Cl (1.1-1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the consumption of the starting material by TLC or LC-MS.
-
Once the formation of the intermediate carbamate is complete, concentrate the reaction mixture under reduced pressure to remove the solvent and any excess ACE-Cl.
Step 2: Carbamate Cleavage
-
Add methanol to the crude carbamate residue.
-
Heat the solution to reflux and maintain for 1-2 hours. This step cleaves the carbamate to yield the desired secondary amine hydrochloride, along with methyl carbonate and ethyl chloride as byproducts.
-
Monitor the disappearance of the carbamate intermediate by TLC or LC-MS.
-
Upon completion, cool the solution and concentrate under reduced pressure to obtain the crude hydrochloride salt of the deprotected piperidine.
-
The product can be purified by recrystallization or by partitioning between an organic solvent and aqueous base to obtain the free amine, followed by extraction and purification.
Q4: What is Pearlman's catalyst and when should I use it?
A4: Pearlman's catalyst is palladium hydroxide on carbon (Pd(OH)₂/C), typically at a 20% loading. It is generally considered a more active and effective catalyst for debenzylation than Pd/C, especially for N-debenzylation.[3] It is particularly advantageous for substrates that are resistant to standard Pd/C conditions or in cases where you want to selectively debenzylate an amine in the presence of a benzyl ether, as it is less likely to cleave the C-O bond of the ether under neutral hydrogenation conditions.[4][12]
Summary of Common Deprotection Methods
| Method | Reagents | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C (5-10%) or Pd(OH)₂/C | High atom economy, clean (toluene byproduct), scalable.[8] | Requires pressure equipment, catalyst is pyrophoric, not chemoselective for reducible groups.[3][13] |
| Transfer Hydrogenation | Pd/C, Ammonium Formate | Safer than H₂ gas, milder conditions, good for small scale.[6] | Generates stoichiometric byproducts, can be slower than direct hydrogenation. |
| ACE-Cl Method | 1. α-Chloroethyl chloroformate2. Methanol | Excellent functional group tolerance (non-reductive).[7] | Toxic/corrosive/moisture-sensitive reagent, two-step process, generates waste.[11] |
References
-
Deprotection of N-benzyl piperidine compound. Sciencemadness.org. (2020). Retrieved from [Link]
- 1-benzyl-4-substituted piperidines. Google Patents. (1964). US3161644A.
-
N-Dealkylation of Amines. McCamley, K., & Nemeria, N. S. (2021). Molecules, 26(15), 4439. Retrieved from [Link]
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Huang, P., et al. (2012). Molecules, 17(1), 103-115. Retrieved from [Link]
- N-benzylpiperidine and tetrahydropyridine derivatives. Google Patents. (2003). US6657062B1.
-
Mild and Selective Debenzylation of Tertiary Amines, e.g. (I), (V), Using α-Chloroethyl Chloroformate (II). Olofson, R. A., et al. (1984). The Journal of Organic Chemistry. Retrieved from [Link]
-
The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Bernotas, R. C., & Cube, R. V. (1990). Synthetic Communications, 20(8), 1209-1212. Retrieved from [Link]
-
von Braun reaction. Wikipedia. Retrieved from [Link]
- Dealkylation process for tertiary amines by the use of alpha-chlorinated chloroformiates. Google Patents. (1981). EP0045234B1.
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Sato, K., et al. (2020). ACS Omega, 5(6), 2857-2863. Retrieved from [Link]
-
De-protection of N-Benzyl groups. Sciencemadness.org. (2019). Retrieved from [Link]
-
Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. (2010). Retrieved from [Link]
-
Help with debenzylation of N-Benzyl. Sciencemadness.org. (2014). Retrieved from [Link]
-
The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Taylor & Francis Online. (1990). Retrieved from [Link]
Sources
- 1. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 4. tandfonline.com [tandfonline.com]
- 5. US3161644A - 1-benzyl-4-substituted piperidines - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. US6657062B1 - N-benzylpiperidine and tetrahydropyridine derivatives - Google Patents [patents.google.com]
- 9. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. von Braun reaction - Wikipedia [en.wikipedia.org]
- 11. EP0045234B1 - Dealkylation process for tertiary amines by the use of alpha-chlorinated chloroformiates - Google Patents [patents.google.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Scaling Up 1-Benzyl-3-fluoropiperidin-4-one Hydrochloride Production
Welcome to the technical support center dedicated to the synthesis and scale-up of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of its production. As a key building block in modern pharmaceutical development, mastering the synthesis of this fluorinated piperidone is crucial. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Synthetic Strategy & Workflow Overview
The production of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride is typically not a single reaction but a multi-step process. A common and logical approach involves the synthesis of a piperidone precursor followed by a regioselective fluorination. The final step is the formation of the hydrochloride salt to improve stability and handling.
The general workflow can be visualized as follows:
Caption: High-level synthetic workflow for 1-Benzyl-3-fluoropiperidin-4-one HCl.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during synthesis and scale-up, organized by the synthetic stage.
Stage 1: Precursor Synthesis (1-Benzyl-4-piperidone)
The quality of your starting piperidone is paramount for a successful fluorination step. A common route involves a Dieckmann condensation of N,N-bis(alkoxycarbonylethyl)benzylamine.[1]
Question 1: My yield for the Dieckmann cyclization is consistently low. What are the likely causes?
Answer: Low yields in Dieckmann condensations are a frequent challenge, often related to reaction conditions and reagent quality.
-
Causality: The Dieckmann condensation is an intramolecular Claisen condensation that relies on the formation of a stable enolate by a strong base, followed by cyclization. The reaction is reversible, and conditions must favor the product.
-
Troubleshooting Protocol:
-
Base Selection & Stoichiometry: Sodium metal with a catalytic amount of alcohol (to form the alkoxide in situ) is effective.[1] Ensure the sodium is clean (de-greased from mineral oil) and that the stoichiometry is sufficient to drive the reaction to completion. For scale-up, safer alternatives like sodium methoxide or potassium tert-butoxide can be used.
-
Solvent Purity: The reaction is highly sensitive to moisture and protic impurities. Use anhydrous, high-purity solvents like toluene or THF. Rigorously dry all glassware before use.
-
Reaction Temperature: The initial enolate formation may require heating to reflux. However, prolonged heating can lead to side reactions. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
-
Work-up Procedure: The subsequent hydrolysis and decarboxylation step is critical. Refluxing with a strong acid like HCl is necessary to drive off CO2.[1] Ensure the pH is acidic enough and the reflux is maintained until no more gas evolves.
-
Question 2: I'm observing significant byproduct formation during the synthesis of the piperidone precursor. How can I improve purity?
Answer: Byproduct formation often stems from intermolecular side reactions or incomplete conversion.
-
Causality: The primary competing reaction is intermolecular condensation between two diester molecules instead of the desired intramolecular cyclization. This is particularly problematic at low concentrations.
-
Troubleshooting Protocol:
-
High Dilution Principle: While it may seem counterintuitive for scale-up, running the Dieckmann condensation at a suitable concentration is key. If intermolecular reactions are suspected, a slow addition of the diester substrate to a heated suspension of the base in the solvent can favor the intramolecular pathway.
-
Purification of Intermediates: Ensure the N,N-bis(β-propionate methyl ester) benzylamine intermediate is pure before cyclization. Impurities from the initial Michael addition can carry through and complicate the reaction.
-
Final Purification: Vacuum distillation is an effective method for purifying the final 1-benzyl-4-piperidone product before the fluorination step.[1] This removes non-volatile impurities and ensures a high-quality starting material.
-
Stage 2: α-Fluorination
This is the most critical and technically demanding step. The goal is to introduce a single fluorine atom regioselectively at the C-3 position. Electrophilic fluorination of an enolate or silyl enol ether intermediate is the standard approach.
Question 3: How do I choose the right fluorinating agent for my scale-up process?
Answer: The choice of fluorinating agent is a balance between reactivity, safety, cost, and ease of handling. For α-fluorination of ketones, electrophilic N-F reagents are the industry standard.
-
Causality: Electrophilic fluorinating agents deliver a "F+" equivalent to a nucleophilic carbon (the enolate). Their reactivity and physical properties vary significantly.
-
Decision Framework:
Caption: Decision tree for selecting a suitable fluorinating agent.
| Reagent | Form | Key Advantages | Key Disadvantages |
| Selectfluor® | Crystalline Solid | High thermal stability, easy to handle, low toxicity.[2] | Higher cost, generates solid byproducts. |
| NFSI | Crystalline Solid | Highly effective, widely used, good solubility. | Can be shock-sensitive, requires careful handling protocols. |
| Elemental F₂ | Gas | Excellent atom economy, lowest reagent cost. | Extremely toxic and corrosive, requires specialized flow reactors and handling expertise.[3] |
For most pharmaceutical scale-up applications, Selectfluor® or NFSI represent the best balance of reactivity and manageable safety protocols.
Question 4: I am getting a mixture of mono- and di-fluorinated products. How can I improve selectivity for the mono-fluorinated product?
Answer: Over-fluorination is a common problem, arising from the product enolate being reactive towards further fluorination.
-
Causality: After the first fluorine is added, the resulting α-fluoro ketone can still form an enolate, which can then be fluorinated a second time to give the di-fluoro product. Controlling the formation and lifetime of the enolate is key.
-
Troubleshooting Protocol:
-
Stoichiometry Control: Carefully control the stoichiometry of both the base and the fluorinating agent. Use slightly less than one equivalent of base to avoid having excess base that can deprotonate the product. Add the fluorinating agent in a single portion or as a solution to ensure it reacts quickly.
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS) is typically used to pre-form the enolate quantitatively at low temperatures.
-
Temperature Control: Perform the enolate formation at low temperatures (e.g., -78 °C) to ensure it is rapid and complete before adding the fluorinating agent. Maintaining this low temperature during the fluorination can help control reactivity and minimize side reactions.
-
Quenching: Quench the reaction promptly with a proton source (like saturated ammonium chloride solution) once the starting material is consumed to prevent further reactions.
-
Question 5: The fluorination reaction is not going to completion, even with excess reagent. What could be the issue?
Answer: Incomplete conversion often points to issues with enolate formation or reagent deactivation.
-
Causality: If the enolate is not formed efficiently, the fluorinating agent will have nothing to react with. Alternatively, impurities (especially water) can consume the base or the enolate, stalling the reaction.
-
Troubleshooting Protocol:
-
Verify Base Activity: Ensure your base is active. If using LDA, it is often best to prepare it fresh or titrate it before use.
-
Rigorous Anhydrous Conditions: As with the precursor synthesis, moisture is detrimental. Ensure all solvents, reagents, and glassware are scrupulously dry. Use fresh, anhydrous solvents.
-
Order of Addition: The standard procedure is to add the base to the piperidone substrate at low temperature to form the enolate, and then add the fluorinating agent to this pre-formed enolate. Reversing the order is generally not effective.
-
Check for Competing Reactions: The N-benzyl group is generally stable, but highly reactive conditions could potentially lead to side reactions. Analyze your crude reaction mixture by LC-MS to identify any unexpected byproducts that might be consuming your starting material.
-
Stage 3: Purification and Salt Formation
Question 6: I am struggling with the final purification. The product is difficult to crystallize as the hydrochloride salt.
Answer: Crystallization issues often relate to purity, solvent choice, or the presence of isomeric impurities.
-
Causality: The hydrochloride salt's ability to form a stable crystal lattice depends on the purity of the free base and the choice of crystallization solvent. The presence of residual starting material, di-fluorinated byproduct, or other impurities can inhibit crystal formation.
-
Troubleshooting Protocol:
-
Purify the Free Base First: Before attempting salt formation, purify the crude 1-Benzyl-3-fluoropiperidin-4-one free base by column chromatography. This will remove the majority of impurities and significantly improve the chances of successful crystallization.
-
Solvent Screening: The choice of solvent for salt formation and crystallization is critical. A common method is to dissolve the purified free base in a solvent like ethyl acetate or isopropanol and then add a solution of HCl in the same or a miscible solvent (e.g., HCl in isopropanol or gaseous HCl).[4][5] Perform a small-scale screen of different solvents (e.g., acetonitrile, ethanol, acetone/IPA mixtures) to find the optimal system that provides good yield and crystal form.
-
Control of pH: When forming the salt, ensure the pH is acidic (typically pH 1-2) to ensure complete protonation.[5]
-
Seeding: If you have a small amount of pure crystalline product, use it to seed the supersaturated solution. This can dramatically induce crystallization and improve the crystal quality.
-
Cooling Profile: Control the cooling rate. A slow, controlled cooling profile generally yields larger, purer crystals compared to crash-cooling.
-
Scale-Up & Safety Considerations
Question 7: What are the primary safety concerns when scaling up the fluorination step?
Answer: The fluorination step carries the most significant safety risks, primarily related to the reagents and potential for exothermic reactions.
-
Hazard Identification:
-
Fluorinating Agents: N-F reagents like NFSI can be shock-sensitive and should be handled with care, avoiding grinding or excessive mechanical stress. While Selectfluor® is much safer, all fluorinating agents are strong oxidizers.[6]
-
Strong Bases: Reagents like LDA and LHMDS are often pyrophoric, especially in solution, and react violently with water.
-
Cryogenic Temperatures: The use of -78 °C (dry ice/acetone) requires appropriate personal protective equipment (PPE) to prevent cold burns.
-
-
Safety Protocols:
-
Personal Protective Equipment (PPE): Always use standard PPE (lab coat, safety glasses). When handling fluorinating agents and strong bases, add a face shield and use appropriate gloves (check glove compatibility charts).[6]
-
Inert Atmosphere: All operations involving strong bases must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent reaction with air and moisture.[7]
-
Thermal Management: The fluorination reaction can be exothermic. On a large scale, the addition of the fluorinating agent must be carefully controlled to manage the heat output and maintain the desired low temperature. Use a jacketed reactor with an efficient cooling system.
-
Quenching: The quenching step can also be highly exothermic, especially on a large scale. The quenching solution (e.g., NH₄Cl) should be added slowly and with efficient stirring and cooling to control the temperature rise.
-
Material Compatibility: Some fluorinating agents or byproducts can be corrosive. Ensure your reactor and transfer lines are made of compatible materials (e.g., glass-lined steel, Hastelloy).
-
References
- CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google P
- CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google P
- CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides - Google P
-
GMP Fluorination Challenges Limit Use in API Synthesis - Pharmaceutical Technology. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. [Link]
-
Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration - Arkivoc. [Link]
-
1-Benzyl-4-piperidone | C12H15NO - PubChem. [Link]
- CN116924967A - Preparation method of N-benzyl-4-piperidone - Google P
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC - NIH. [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. [Link]
-
Fluorinating agents - ACS GCI Pharmaceutical Roundtable. [Link]
Sources
- 1. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 2. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 5. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Resolving Analytical Challenges for Fluorinated Heterocyclic Compounds
Welcome to the technical support center for the analysis of fluorinated heterocyclic compounds. As a Senior Application Scientist, I understand that the unique physicochemical properties imparted by fluorine atoms—such as high electronegativity, small size, and the strength of the C-F bond—present distinct challenges in routine analytical workflows. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the analysis of these valuable molecules. It is structured in a practical question-and-answer format, grounded in mechanistic principles to empower you to make informed decisions in your laboratory.
Section 1: High-Performance Liquid Chromatography (HPLC/UHPLC)
Fluorinated heterocycles can exhibit unique retention behaviors and interactions within an HPLC system. Understanding these interactions is key to resolving common chromatographic issues like peak tailing and poor resolution.
Q1: Why am I seeing severe peak tailing for my basic fluorinated heterocyclic compound on a C18 column?
A1: This is a classic issue rooted in secondary-site interactions. While the primary retention mechanism on a C18 column is hydrophobic interaction, residual silanol groups (Si-OH) on the silica stationary phase surface can become ionized (Si-O⁻), especially at mobile phase pH values above 3.[1] Basic heterocyclic compounds, which are protonated and positively charged at lower pH, can then undergo strong, undesirable ionic interactions with these ionized silanols. This secondary retention mechanism leads to a portion of the analyte molecules being retained longer than the bulk, resulting in asymmetrically tailed peaks.[1]
The presence of highly electronegative fluorine atoms can exacerbate this issue by altering the electronic distribution of the molecule, potentially influencing the pKa of nearby basic functional groups and enhancing unwanted interactions.
Troubleshooting Protocol:
-
Lower the Mobile Phase pH: Operate at a pH at least 2 units below the pKa of your basic analyte. This ensures the analyte is fully protonated (positively charged) and, more importantly, suppresses the ionization of the surface silanols, minimizing the secondary ionic interactions.[1] A common choice is to add 0.1% formic acid or acetic acid to the mobile phase.
-
Use a Modern, High-Purity Column: Employ a column packed with high-purity silica where the number of residual silanols is minimized. Look for columns that are "end-capped," a process that chemically derivatizes most of the remaining silanols to make them inert.
-
Switch to a Fluorinated Stationary Phase: Consider a Pentafluorophenyl (PFP) or other fluorinated phase column. These phases offer alternative selectivities based on dipole-dipole, π-π, and ion-exchange interactions, which can be more suitable for fluorinated compounds than traditional alkyl phases.[2][3] They can provide enhanced retention and improved peak shape for halogenated compounds.[2]
-
Increase Buffer Concentration: If you are using a buffer, ensure its concentration is adequate (typically 10-25 mM) to maintain a consistent pH on the column surface and mask silanol interactions.
Q2: My fluorinated compounds are poorly retained or co-elute on a standard C18 column. How can I improve separation?
A2: The unique properties of fluorinated compounds mean they don't always behave as predicted by simple hydrophobicity. While fluorination increases molecular weight, it can decrease polarizability, leading to weaker van der Waals interactions with C18 phases compared to their non-fluorinated analogs. This can result in unexpectedly short retention times. The key to improving separation is to leverage alternative interaction mechanisms.[2]
Workflow for Improving Separation:
Column Selection Guide for Fluorinated Heterocycles:
| Stationary Phase Type | Primary Interaction Mechanisms | Best Suited For... | USP Code Examples |
| Pentafluorophenyl (PFP) | π-π, dipole-dipole, ion-exchange, hydrophobic | Aromatic, positional isomers, halogenated compounds, basic analytes.[2][3] | L43 |
| Fluorinated Alkyl | Hydrophobic, fluorophilic interactions | Compounds with high fluorine content, offering selectivity distinct from C18.[4] | L1 (e.g., perfluorooctyl) |
| Standard C18 / C8 | Hydrophobic (van der Waals) interactions | General purpose, separation based on hydrophobicity. | L1 (C18), L7 (C8) |
| Hydrophilic Interaction (HILIC) | Partitioning into a water-enriched layer on the stationary phase surface | Very polar fluorinated compounds that are not retained in reversed-phase. | L84, L106 |
Section 2: Mass Spectrometry (MS)
The stability of the C-F bond and the high electronegativity of fluorine significantly influence ionization and fragmentation processes in mass spectrometry.
Q3: I am using Electrospray Ionization (ESI) in negative mode, but the sensitivity for my polyfluorinated analyte is very low. Why?
A3: While the high electronegativity of fluorine might suggest that negative ion mode is ideal, the reality is more complex. ESI is a solution-phase ionization technique that relies on the analyte's ability to accept or donate a proton or form an adduct. For many neutral polyfluorinated heterocyclic compounds, there may be no readily ionizable site (like a carboxylic or sulfonic acid) to deprotonate. The fluorine atoms are excellent at withdrawing electron density, which can suppress the ionization of other functional groups, making the molecule resistant to forming the [M-H]⁻ ion.
Furthermore, highly fluorinated compounds can be surface-active, which can interfere with the electrospray process itself.[5]
Protocol for Optimizing Ionization:
-
Try Positive Ion Mode (ESI+): Many heterocyclic compounds contain nitrogen atoms that can be protonated to form an [M+H]⁺ ion, even if their basicity is reduced by fluorine substitution. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to facilitate this.
-
Optimize Source Parameters: Do not rely on default settings. The optimal desolvation gas temperature, nebulizer gas pressure, and cone/orifice voltage can be very different for fluorinated compounds. Systematically optimize these parameters by infusing a standard solution of your analyte.[6][7][8]
-
Cone/Orifice Voltage: This is critical. A higher voltage may be needed to push the ion into the mass analyzer, but too high a voltage will cause in-source fragmentation. Perform a tuning experiment to find the sweet spot that maximizes the molecular ion intensity.[6]
-
-
Promote Adduct Formation: If protonation/deprotonation is inefficient, promote the formation of adducts.
-
Positive Mode: Add ammonium acetate or sodium acetate (5-10 mM) to the mobile phase to encourage the formation of [M+NH₄]⁺ or [M+Na]⁺ ions.
-
Negative Mode: Add acetate or formate to see if [M+CH₃COO]⁻ or [M+HCOO]⁻ adducts can be formed.
-
-
Consider Alternative Ionization Sources: If available, try Atmospheric Pressure Chemical Ionization (APCI). APCI is a gas-phase ionization technique that can be more effective for less polar, neutral molecules that are challenging to ionize by ESI.[9]
Q4: The fragmentation pattern of my fluorinated heterocycle in MS/MS is confusing and doesn't follow typical fragmentation rules. How can I interpret it?
A4: The fragmentation of fluorinated compounds is often dominated by the stability of the C-F bond and the influence of the heterocyclic ring system. Unlike non-fluorinated analogs where C-C or C-H bond cleavage is common, fluorinated compounds often fragment via pathways that keep the C-F bonds intact.
Common Fragmentation Pathways:
-
Neutral Loss of HF: A very common pathway, especially if there are abstractable protons nearby.
-
Ring Cleavage: The heterocyclic ring itself may open or fragment. The fragmentation pattern will be highly dependent on the specific ring system (e.g., pyridine, pyrimidine, thiazole).[10]
-
Loss of Small Fluorinated Moieties: Look for losses of fragments like CF₂, CF₃, or C₂F₄, particularly from fluorinated side chains.
-
Rearrangements: McLafferty-type rearrangements can occur if the structure allows.
Strategy for Structure Elucidation:
Expert Tip: When interpreting spectra of perfluorinated compounds, the most abundant ion is often CF₃⁺ (m/z 69).[11] The molecular ion peak itself may be very small or entirely absent in electron impact (EI) ionization.[11]
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is an incredibly powerful tool for analyzing these compounds, owing to its 100% natural abundance, high sensitivity, and wide chemical shift range. However, this wide range and complex couplings can also be a source of challenges.
Q5: The ¹⁹F NMR chemical shifts for my compound seem inconsistent with the literature. How can I ensure accurate and reproducible data?
A5: This is a significant and often overlooked problem in ¹⁹F NMR. Inconsistent referencing of chemical shifts is widespread, with reported deviations often exceeding 1 ppm.[12][13] This arises from variations in spectrometer design and historical reliance on external standards or indirect referencing via the ¹H channel (the "unified scale system").[12][13]
Protocol for Accurate ¹⁹F NMR Referencing:
-
Use an Internal Standard: This is the most robust and reproducible method.[12] An inert, fluorinated compound is added directly to the NMR sample. Its chemical shift is set to a known, calibrated value, and all other peaks in the spectrum are referenced against it.
-
Choose an Appropriate Standard: The standard should have a simple spectrum (preferably a singlet), be chemically inert towards your sample, and have a chemical shift that does not overlap with your analyte signals. C₆F₆ (hexafluorobenzene) is a common choice.
-
Lock and Shim: Always use a deuterated solvent for the field-frequency lock and ensure the magnetic field is properly shimmed before acquisition to achieve the best possible resolution.
-
Record All Parameters: When reporting data, always state the solvent, temperature, and the internal standard used along with its reference chemical shift value (e.g., "¹⁹F NMR (376 MHz, CDCl₃, 298 K); δ referenced to C₆F₆ at -164.9 ppm"). This practice is critical for the reproducibility of scientific data.
Q6: My ¹⁹F NMR spectrum is extremely complex due to multiple F-F and F-H couplings. How can I simplify the spectrum to assign the structure?
A6: The large magnitude of J-couplings in fluorinated systems (both homonuclear ¹⁹F-¹⁹F and heteronuclear ¹⁹F-¹H) often leads to complex, higher-order multiplets that are difficult to interpret directly from a 1D spectrum.
Experimental Approaches for Spectral Simplification and Assignment:
-
¹H Decoupling: The simplest experiment is to acquire a ¹⁹F spectrum with broadband proton decoupling (a {¹H} experiment). This will collapse all ¹⁹F-¹H couplings, simplifying the multiplets and revealing only the ¹⁹F-¹⁹F couplings. This is often the first step in simplifying the spectrum.
-
Selective Decoupling: If you have an idea of which protons are coupled to which fluorines, a selective ¹H decoupling experiment can be performed to simplify specific regions of the ¹⁹F spectrum.
-
2D Correlation Spectroscopy (COSY):
-
¹⁹F-¹⁹F COSY: This experiment reveals which fluorine nuclei are coupled to each other. Cross-peaks will appear between the signals of coupled fluorine atoms, allowing you to trace out the spin systems within the molecule.
-
¹H-¹⁹F HETCOR (Heteronuclear Correlation): This is essential for assignment. It shows correlations between protons and the fluorine atoms they are coupled to. This directly links the ¹H and ¹⁹F spin systems, allowing you to "walk" through the molecule's structure.
-
-
Advanced Techniques: For very complex molecules, more advanced experiments like ¹⁹F-detected HOESY (for through-space correlations) or 1D/2D INADEQUATE experiments can provide further structural information.[14]
By using a combination of these 1D and 2D NMR experiments, even a very complex set of overlapping multiplets can be systematically deconstructed and assigned to the molecular structure.
References
-
Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]
-
Title: Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography Source: NIH National Library of Medicine URL: [Link]
-
Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: Royal Society of Chemistry URL: [Link]
-
Title: Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography Source: NIH National Library of Medicine URL: [Link]
-
Title: HPLC Troubleshooting Mini Guide - Peak Issues Source: Phenomenex URL: [Link]
-
Title: Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines Source: Scientific & Academic Publishing URL: [Link]
-
Title: Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) Source: NIH National Library of Medicine URL: [Link]
-
Title: High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation Source: NIH National Library of Medicine URL: [Link]
-
Title: Chirality Sensing of N-Heterocycles via 19F NMR Source: ACS Publications URL: [Link]
-
Title: PFAS Sample Preparation: A Definitive Guide Source: Organomation URL: [Link]
-
Title: Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances Source: ITRC URL: [Link]
-
Title: How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? Source: ResearchGate URL: [Link]
-
Title: Initial demonstration of microplasma ionization/Orbitrap mass spectrometry for molecular screening of perfluorinated compounds Source: RSC Publishing URL: [Link]
-
Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]
-
Title: Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy Source: ResearchGate URL: [Link]
-
Title: Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC) Source: U.S. Environmental Protection Agency URL: [Link]
-
Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]
-
Title: A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy Source: ACG Publications URL: [Link]
-
Title: 10 Tips for Electrospray Ionisation LC-MS Source: Element Lab Solutions URL: [Link]
-
Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL: [Link]
-
Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: [Link]
-
Title: Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy Source: PubMed URL: [Link]
-
Title: Chemical ionization pathways of polyfluorinated chemicals—A connection to environmental atmospheric processes Source: ACS Publications URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine Source: Spectroscopy Online URL: [Link]
-
Title: GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS Source: HALO Columns URL: [Link]
-
Title: Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability Source: Journal of the American Chemical Society URL: [Link]
-
Title: Solving problems fluorine 19F with NMR spectroscopy Source: PubMed URL: [Link]
-
Title: Overview on PFAS analytical methods Source: NORMAN Network URL: [Link]
-
Title: Studies on the Interaction between Model Proteins and Fluorinated Ionic Liquids Source: MDPI URL: [Link]
-
Title: Mass spectra of fluorocarbons Source: NIST URL: [Link]
-
Title: Direct Probe Ionisation Mass Spectrometry for Rapid and Accurate Determination of Perfluoroalkyl and Polyfluoroalkyl Substance Concentrations Source: NIH National Library of Medicine URL: [Link]
-
Title: Fluorine-NMR Competition Binding Experiments for High- Throughput Screening of Large Compound Mixtures Source: Bentham Science URL: [Link]
-
Title: LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement Source: Shimadzu URL: [Link]
-
Title: Tips and Tricks of HPLC System Troubleshooting Source: Agilent URL: [Link]
-
Title: Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods Source: LCGC International URL: [Link]
-
Title: NMR | Speeding Fluorine Analysis Source: Oxford Instruments URL: [Link]
-
Title: Mass Spectrometry for On-Line Monitoring of Perfluoro Compounds Using Li+ Ion Attachment Techniques Source: ACS Publications URL: [Link]
-
Title: Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage Source: YouTube URL: [Link]
-
Title: Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL: [Link]
-
Title: The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: LCGC International URL: [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. article.sapub.org [article.sapub.org]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
How to prevent decomposition of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride during reaction
Technical Support Center: 1-Benzyl-3-fluoropiperidin-4-one Hydrochloride
Welcome to the technical support center for 1-Benzyl-3-fluoropiperidin-4-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the handling and reactivity of this versatile building block. The presence of an α-fluoro-ketone moiety within a piperidine scaffold introduces specific stability considerations that are critical for successful synthetic outcomes. This document provides in-depth troubleshooting advice and frequently asked questions to help you prevent decomposition and maximize your reaction yields.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments. Each answer delves into the root chemical cause and provides actionable protocols for mitigation.
Question 1: My reaction mixture containing 1-Benzyl-3-fluoropiperidin-4-one hydrochloride turned dark brown/black upon addition of a base. What is happening and how can I prevent it?
Answer:
This is a classic indicator of base-induced decomposition, likely through a pathway known as the Favorskii rearrangement . As an α-halo ketone, 1-Benzyl-3-fluoropiperidin-4-one is highly susceptible to this reaction in the presence of a base.[1][2][3][4]
The Underlying Chemistry: Favorskii Rearrangement
The Favorskii rearrangement involves the deprotonation at the α' position (C5) of the ketone, followed by intramolecular nucleophilic attack to form a strained bicyclic cyclopropanone intermediate. This intermediate is then attacked by a nucleophile (in this case, the base or a solvent molecule), leading to the collapse of the ring system. For cyclic α-halo ketones, this results in a ring contraction.[1] In your case, this would lead to the formation of a substituted cyclopentanecarboxylic acid derivative, which can further degrade under basic conditions to produce colored polymeric byproducts.
dot
Caption: Favorskii rearrangement decomposition pathway.
Preventative Measures & Protocol:
-
Strict pH Control: The core of the issue is uncontrolled basicity. If your reaction requires a base, it must be added slowly, at low temperature (0 °C or below), and the pH must be monitored rigorously.
-
Choice of Base: Avoid strong, non-nucleophilic bases like LDA or NaH. Opt for weaker, hindered, or bicarbonate bases if the reaction allows. For reactions like reductive amination, the amine reactant itself can act as the base, so careful stoichiometry is key.
-
Freebasing Protocol (if necessary): The starting material is a hydrochloride salt. To use the free amine, it must be liberated. A poorly executed freebasing step is a common source of decomposition.
-
Recommended Protocol for Controlled Free-Base Generation:
-
Dissolve the hydrochloride salt in a minimal amount of a suitable solvent (e.g., DCM, THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise while stirring vigorously. Monitor the pH of the aqueous layer, aiming for a pH of 7.5-8.5. Do not overshoot.
-
Separate the organic layer immediately.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and use the solution directly in the next step without concentrating. Concentration can lead to instability.
-
-
Question 2: I'm attempting a reductive amination and observing low yields and multiple unidentified spots on my TLC. What are the likely side reactions?
Answer:
Low yields in reductive aminations with this substrate often stem from a delicate balance between imine formation and substrate stability. The primary challenges are:
-
Decomposition: As discussed in Question 1, any excess basicity from the amine reactant can trigger the Favorskii rearrangement.
-
Slow Imine Formation: The electron-withdrawing effect of the fluorine atom can decrease the nucleophilicity of the adjacent carbonyl, slowing down the initial imine formation.
-
Reductant Reactivity: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the ketone starting material before the imine has a chance to form, leading to the corresponding alcohol byproduct.
Optimized Reductive Amination Protocol:
This protocol utilizes a milder reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the iminium ion over the ketone and is effective under slightly acidic conditions that help stabilize the substrate.[5]
-
Reagent Preparation:
-
To a stirred solution of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent like dichloroethane (DCE) or THF, add acetic acid (1.1 eq). The acid ensures the formation of the reactive iminium ion and keeps the piperidine nitrogen protonated and protected.
-
-
Imine Formation:
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/iminium ion formation. Monitor the disappearance of the starting ketone by TLC or LC-MS.
-
-
Reduction:
-
Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. Be mindful of gas evolution.
-
-
Reaction Monitoring & Workup:
-
Stir the reaction at room temperature until completion (typically 4-16 hours).
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography.
-
dot
Caption: Optimized reductive amination workflow.
| Parameter | Recommendation | Rationale |
| pH Range | 4.5 - 6.0 | Stabilizes the hydrochloride salt, prevents Favorskii rearrangement, and promotes iminium ion formation for efficient reduction. |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines/iminium ions in the presence of ketones. Tolerates slightly acidic conditions.[5] |
| Solvent | Anhydrous Dichloroethane (DCE), THF | Aprotic solvents that are compatible with the reducing agent and reaction conditions. |
| Temperature | 0 °C to Room Temperature | Minimizes decomposition. Avoid heating unless absolutely necessary and with careful monitoring. |
Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for 1-Benzyl-3-fluoropiperidin-4-one hydrochloride?
-
A: The compound should be stored as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8 °C. It is hygroscopic and sensitive to moisture and basic environments.
-
-
Q: Do I need to freebase the hydrochloride salt before every reaction?
-
A: Not necessarily. For reactions run under acidic or neutral conditions, such as the optimized reductive amination protocol above, you can use the hydrochloride salt directly.[6] If your reaction requires strictly basic conditions, a carefully controlled freebasing step immediately prior to the reaction is required (see protocol in Question 1).
-
-
Q: Can I use other reducing agents like NaBH₄ or H₂/Pd?
-
A: Sodium borohydride (NaBH₄) is generally not recommended because it can reduce the starting ketone and requires more basic conditions, increasing the risk of decomposition. Catalytic hydrogenation (H₂/Pd) can be a viable alternative, but it may also lead to de-benzylation of the protecting group, depending on the catalyst and conditions.[7] If used, it should be performed under neutral or slightly acidic conditions.
-
-
Q: What is the general stability profile of α-fluoroketones?
-
A: α-fluoroketones are known to be sensitive building blocks. The fluorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[8][9] They are particularly unstable to strong bases, which can lead to elimination or rearrangement reactions like the Favorskii rearrangement.[2] They are generally more stable under neutral to mildly acidic conditions (pH 4-6).[10][11]
-
References
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-
SciSpace. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]
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American Journal of Organic Chemistry. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]
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ResearchGate. (2014). (PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzyl-4-piperidone. Retrieved from [Link]
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Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]
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ACS Publications. (2016). Synthesis of α-Fluoroketones from Vinyl Azides and Mechanism Interrogation. Organic Letters. Retrieved from [Link]
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PMC. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]
- Google Patents. (n.d.). CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides.
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of α‐Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates. Retrieved from [Link]
-
PubMed. (n.d.). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzyl-4-piperidylamine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
ACS Publications. (2020). Enantioselective Synthesis of α-Aryl-α-fluoroketones by CPA-Catalyzed Desymmetrization of 1,3-Indanediones. Organic Letters. Retrieved from [Link]
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ACS Publications. (2022). Effect of Fluorinated Alcohols on the Reactivity and Selectivity of the Oxoiron(V) Intermediates in C(sp3)–H Oxidations. Inorganic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
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NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R). Retrieved from [Link]
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ResearchGate. (2023). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
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ACS Publications. (1970). Favorskii rearrangements. VII. Formation of amides from .alpha.-halo .alpha.'-aryl ketones. The Journal of Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
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Organic Chemistry Portal. (2016). Synthesis of α-Fluoroketones from Vinyl Azides and Mechanism Interrogation. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Favorskii Rearrangement of Haloketones. Retrieved from [Link]
-
DTIC. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]
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Validation & Comparative
The Strategic Introduction of Fluorine: A Comparative Guide to 1-Benzyl-3-fluoropiperidin-4-one hydrochloride and its Non-fluorinated Analog
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of therapeutics targeting the central nervous system and beyond. The strategic modification of this privileged structure can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride and its non-fluorinated parent, 1-Benzyl-4-piperidone. We will explore the foundational principles behind fluorine's role in medicinal chemistry and provide actionable experimental protocols for their head-to-head evaluation.
The introduction of a single fluorine atom, the most electronegative element, at the 3-position of the piperidone ring is a subtle yet profound modification. This substitution can induce significant changes in a molecule's physicochemical properties, including its basicity (pKa), lipophilicity (logP), metabolic stability, and conformational preference. These alterations are not merely academic; they have direct consequences for a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its on-target activity and off-target liabilities.
This guide is designed for researchers and drug development professionals, offering a blend of theoretical insights and practical, detailed methodologies for a comprehensive comparative analysis.
Physicochemical Properties: A Head-to-Head Comparison
The table below summarizes the known properties of 1-Benzyl-4-piperidone and the predicted properties of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride, based on established principles of fluorine chemistry.
| Property | 1-Benzyl-4-piperidone | 1-Benzyl-3-fluoropiperidin-4-one hydrochloride | Rationale for Predicted Change |
| Molecular Formula | C₁₂H₁₅NO | C₁₂H₁₄FNO·HCl | Addition of fluorine and hydrochloric acid. |
| Molecular Weight | 189.26 g/mol [1] | 243.71 g/mol | Addition of F (18.998 g/mol ) and HCl (36.46 g/mol ). |
| CAS Number | 3612-20-2[2][3] | Not available | A novel or less common compound. |
| Predicted pKa | ~8.5-9.0 | ~7.0-7.5 | The strong electron-withdrawing effect of the α-fluorine atom is expected to significantly lower the basicity of the piperidine nitrogen.[4][5] |
| Predicted logP | ~2.1 | ~2.3-2.6 | Fluorine generally increases lipophilicity, though the effect can be context-dependent. The α-substitution to the ketone may slightly increase the molecule's overall lipophilicity.[5][6] |
| Conformational Preference | Flexible chair conformations | Predominantly axial fluorine conformation | Strong stereoelectronic effects, such as hyperconjugation and dipole minimization, often favor an axial position for fluorine on a piperidine ring.[7][8] |
| Predicted Metabolic Stability | Susceptible to oxidation at C-3 and C-4 positions | Increased stability at the C-3 position | The strong C-F bond can block metabolic oxidation at the site of fluorination, potentially leading to a longer half-life.[7] |
Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences between these two compounds, the following detailed experimental protocols are provided. These protocols are designed to be self-validating and are grounded in standard industry practices.
Determination of Lipophilicity (logP) by Reverse-Phase HPLC
Rationale: The octanol-water partition coefficient (logP) is a critical measure of a drug's lipophilicity, which influences its absorption and distribution. A high-throughput HPLC method provides a rapid and reliable alternative to the traditional shake-flask method.[9]
Experimental Workflow:
Caption: Workflow for logP determination via RP-HPLC.
Step-by-Step Protocol:
-
Preparation of Standards: A series of well-characterized compounds with known logP values spanning a range (e.g., 0 to 5) are used to create a calibration curve.
-
Sample Preparation: Prepare 10 mM stock solutions of 1-Benzyl-4-piperidone and 1-Benzyl-3-fluoropiperidin-4-one hydrochloride in DMSO. Dilute to 100 µM in a 50:50 acetonitrile/water mixture.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with an appropriate mixture of acetonitrile and water (e.g., 60:40). The exact ratio should be optimized to achieve good separation and reasonable retention times.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Inject the standards and record their retention times.
-
Plot the known logP values of the standards against their retention times to generate a linear calibration curve.
-
Inject the test compounds, record their retention times, and use the calibration curve to determine their logP values.
-
In Vitro Metabolic Stability Assay using Human Liver Microsomes
Rationale: Assessing metabolic stability is crucial for predicting a drug's in vivo half-life and potential for drug-drug interactions. Human liver microsomes (HLMs) contain a rich complement of drug-metabolizing enzymes, primarily Cytochrome P450s.
Experimental Workflow:
Caption: Workflow for in vitro metabolic stability assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Incubation Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Cofactor Solution: NADPH regenerating system or 1 mM NADPH in buffer.
-
HLM Suspension: Dilute human liver microsomes to a final protein concentration of 0.5 mg/mL in the incubation buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the test compound (1-Benzyl-4-piperidone or its fluorinated analog) to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with a suitable internal standard (e.g., a structurally similar, stable compound).
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Discussion of Expected Outcomes and Mechanistic Insights
Impact on Basicity (pKa): The introduction of the highly electronegative fluorine atom at the 3-position is expected to exert a strong negative inductive effect, withdrawing electron density from the piperidine ring and, consequently, from the nitrogen atom. This will reduce the availability of the nitrogen's lone pair of electrons for protonation, leading to a predicted decrease in the pKa of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride compared to its non-fluorinated counterpart.[4][5] A lower pKa can have significant implications for a drug's solubility at physiological pH and its potential for off-target interactions with aminergic GPCRs.
Influence on Lipophilicity (logP): While fluorine is more lipophilic than hydrogen, the overall effect on a molecule's logP is complex and depends on the surrounding chemical environment.[6] For 1-Benzyl-3-fluoropiperidin-4-one, the introduction of fluorine is anticipated to result in a modest increase in logP. This can enhance membrane permeability and, in some cases, improve binding to hydrophobic pockets of target proteins.
Conformational Rigidity: The piperidine ring exists in a dynamic equilibrium of chair conformations. The presence of a fluorine atom at the 3-position is likely to favor a conformation where the fluorine is in an axial position. This preference is driven by favorable hyperconjugation interactions between the C-F σ* antibonding orbital and adjacent C-H bonding orbitals, as well as the minimization of dipole moments.[7][8] This conformational locking can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target and can present a more defined pharmacophore.
Metabolic Stability: A common site of metabolic oxidation in piperidine rings is the carbon atoms adjacent to the nitrogen. By placing a fluorine atom at the 3-position, this site is effectively blocked from oxidative metabolism by cytochrome P450 enzymes due to the high strength of the C-F bond.[7] This is expected to lead to a longer in vitro half-life for the fluorinated analog in the HLM assay, which often translates to improved in vivo stability and a more favorable dosing regimen.
Chemical Reactivity of the Ketone: The α-fluorination of ketones can influence the reactivity of the carbonyl group. The electron-withdrawing nature of fluorine can increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack. However, steric hindrance from the fluorine atom may counteract this electronic effect.[10][11] Further studies, such as reduction or addition reactions, would be necessary to fully characterize this effect.
Conclusion
The strategic incorporation of fluorine into the 1-benzyl-4-piperidone scaffold to create 1-Benzyl-3-fluoropiperidin-4-one hydrochloride represents a classic medicinal chemistry strategy to modulate key drug-like properties. The expected decrease in pKa, increase in lipophilicity, conformational restriction, and enhanced metabolic stability highlight the potential of this modification to optimize a lead compound. The experimental protocols provided in this guide offer a robust framework for the empirical validation of these predictions. By understanding and harnessing the nuanced effects of fluorination, researchers can more effectively design and develop novel therapeutics with improved efficacy and safety profiles.
References
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-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. National Institutes of Health. [Link]
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Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific Research Publishing. [Link]
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Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]
-
1-Benzyl-4-piperidone. PubChem. [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]
-
Tuning basicity. Cambridge MedChem Consulting. [Link]
- US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
-
Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry. [Link]
-
Nuclear magnetic resonance studies of heterocyclic fluorine compounds. Part 2.—Perfluoro-N-fluoro-piperidine and perfluoro-N-fluoro-morpholine ring systems. RSC Publishing. [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. ACS Publications. [Link]
-
High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. [Link]
-
Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ). ResearchGate. [Link]
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Publications. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Wiley Online Library. [Link]
-
The conformational preferences of 3‐fluoropiperidine (1) and... ResearchGate. [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]
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Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. White Rose Research Online. [Link]
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-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health. [Link]
-
Fluorine NMR. SpringerLink. [Link]
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. [Link]
-
Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]
-
Conformational Analysis of 1,3-Difluorinated Alkanes. University of Southampton. [Link]
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(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate. PubChem. [Link]
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Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Wiley Online Library. [Link]
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cis-1-Cbz-4-amino-3-fluoropiperidine HCl. PubChem. [Link]
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A Comparative Guide to the Biological Activity of Fluorinated Piperidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a proven method for optimizing drug-like properties. This guide offers a comprehensive comparison of the biological activities of fluorinated piperidinone derivatives, a class of compounds demonstrating significant therapeutic potential across oncology, inflammation, virology, and neurodegenerative diseases. By presenting direct comparative data and elucidating the underlying structure-activity relationships (SAR), this document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics.
The Fluorine Advantage in Piperidinone Scaffolds
The piperidinone core is a versatile heterocyclic motif found in numerous biologically active compounds.[1] The introduction of fluorine atoms can profoundly influence the parent molecule's physicochemical and pharmacological profile. Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere of a hydrogen atom or a hydroxyl group, leading to enhanced target binding affinity. Furthermore, the strength of the carbon-fluorine bond often imparts increased metabolic stability, prolonging the compound's in vivo half-life.[2] Fluorination can also modulate lipophilicity, which is a critical parameter for membrane permeability and oral bioavailability.[3]
Comparative Anticancer Activity: A Focus on Cytotoxicity and Selectivity
Fluorinated piperidinone derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against a range of cancer cell lines.[1] Comparative studies have begun to shed light on the structural features crucial for their antitumor effects.
A notable study compared the anti-tumor activity of the imipridone ONC201 and its fluorinated analogues, TBP-134 and TBP-135, against pancreatic ductal adenocarcinoma cell lines (PANC-1 and MIA PaCa-2).[4] The fluorinated analogues demonstrated superior potency, with TBP-134 exhibiting a significantly lower IC50 value (0.35 µM) on PANC-1 cells compared to ONC201 (6.1 µM).[4] Importantly, these fluorinated derivatives displayed a selective anti-tumor profile, showing minimal cytotoxicity towards normal human dermal fibroblast cells.[4]
Table 1: Comparative Cytotoxicity (IC50, µM) of ONC201 and its Fluorinated Analogues in Pancreatic Cancer Cells (72-hour treatment) [4]
| Compound | PANC-1 | MIA PaCa-2 |
| ONC201 | 6.1 | >25 |
| TBP-134 (fluorinated) | 0.35 | 15.2 |
| TBP-135 (fluorinated) | 1.8 | >25 |
The position of fluorine substitution can significantly impact activity. For instance, in a series of 3,5-bis(benzylidene)-4-piperidones, analogues with fluorine substitutions on the benzylidene rings, such as 3,5-bis(2-fluorobenzylidene)-4-piperidone (EF24), have shown potent inhibitory effects on various tumor cells.[5]
Mechanism of Action in Cancer
The anticancer mechanism of fluorinated piperidinones often involves the induction of apoptosis. In the case of the ONC201 analogues, all compounds induced G2/M phase cell cycle arrest, which was followed by apoptosis in PANC-1 cells.[4] The site of fluorination appeared to influence the specific apoptotic pathway activated.[4] Other piperidinone derivatives have been shown to induce apoptosis by modulating the expression levels of key regulatory proteins such as p53 and Bax.[1]
Diagram 1: Generalized Anticancer Mechanism of Fluorinated Piperidinones
Caption: Fluorinated piperidinones can induce cancer cell death.
Comparative Anti-Inflammatory Activity
The anti-inflammatory potential of piperidinone derivatives has been investigated, with fluorination playing a role in enhancing this activity. While direct comparative studies on a series of fluorinated piperidinones are still emerging, research on related structures provides valuable insights. For example, in a study of piperine derivatives, various modifications to the core structure led to compounds with enhanced anti-inflammatory and analgesic activities compared to the parent molecule and the standard drug diclofenac.[6] The anti-inflammatory effects are often evaluated using models such as carrageenan-induced paw edema.[6][7]
The mechanism of anti-inflammatory action frequently involves the inhibition of pro-inflammatory mediators and signaling pathways. For instance, some piperazine derivatives have been shown to reduce the levels of TNF-α and IL-1β.[7] The structure-activity relationship of flavones, another class of anti-inflammatory compounds, highlights the importance of substituent positioning for activity, a principle that can be extrapolated to the design of fluorinated piperidinones.[8][9]
Comparative Antiviral Activity
Fluorinated piperidinone derivatives are also being explored for their antiviral properties. Studies have shown that certain piperidine-substituted purines exhibit potent activity against HIV and influenza A/H1N1 viruses.[10] For example, the derivative FZJ05 displayed significant potency against influenza A/H1N1, with EC50 values much lower than those of the established antiviral drugs ribavirin, amantadine, and rimantadine.[10]
A series of isatin derivatives, some containing a trifluoromethyl-piperidinyl moiety, were synthesized and evaluated as broad-spectrum antiviral agents against H1N1, HSV-1, and COX-B3.[11] The structure-activity relationship study revealed that the nature of the substituent on the isatin scaffold significantly influenced the antiviral potency, with a 4-fluoroaniline substitution showing satisfactory activity against the H1N1 virus.[11]
Table 2: Comparative Antiviral Activity of Piperidine-Substituted Purine Derivative FZJ05 against Influenza A/H1N1 [10]
| Compound | EC50 (µM) |
| FZJ05 | << Ribavirin, Amantadine, Rimantadine |
| Ribavirin | >100 |
| Amantadine | >100 |
| Rimantadine | >100 |
Comparative Neuroprotective Activity
The piperidine scaffold is a key component of many drugs targeting the central nervous system (CNS).[12] Fluorination can enhance the ability of these compounds to cross the blood-brain barrier, a critical factor for treating neurodegenerative diseases.[12] A series of fluorine-substituted piperidine derivatives have been synthesized and shown to have notable inhibitory effects on α-glucosidase and cholinesterases, enzymes implicated in diabetes and Alzheimer's disease, respectively.[4] Molecular docking studies are often employed to understand the binding interactions of these compounds with their respective enzyme targets.[1]
In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Molecular modeling studies have been used to design novel piperidine derivative inhibitors of AChE.[1] The incorporation of fluorine can influence the binding affinity and selectivity of these inhibitors.
Diagram 2: Role of Fluorinated Piperidinones in Neuroprotection
Caption: Potential neuroprotective mechanisms of fluorinated piperidinones.
Experimental Protocols
A self-validating experimental approach is crucial for generating reliable comparative data. Below are step-by-step methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Workflow Diagram:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated piperidinone derivatives and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of the fluorinated piperidinone derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.
-
Data Analysis: Determine the inhibitory effect of the compounds on NO production by comparing the nitrite levels in treated wells to those in LPS-stimulated control wells.
Conclusion and Future Perspectives
Fluorinated piperidinone derivatives represent a highly promising class of therapeutic agents with a broad spectrum of biological activities. The strategic incorporation of fluorine has been shown to enhance potency, selectivity, and pharmacokinetic properties. Comparative studies are essential for elucidating the nuanced structure-activity relationships of these compounds, which will guide the rational design of next-generation drug candidates. Future research should focus on systematic comparative analyses of a wider range of fluorinated piperidinone analogues across multiple disease models, including in vivo efficacy and safety studies. A deeper understanding of their molecular targets and mechanisms of action will be critical for translating these promising compounds into clinical applications.
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Chaudhary, P., et al. (2017). Biology-Oriented Synthesis (BIOS) of Piperine Derivatives and their Comparative Analgesic and Antiinflammatory Activities. Medicinal Chemistry, 13(7), 664-676. [Link]
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Unambiguous Structural Validation: A Comparative Guide to the Crystallographic Analysis of 1-Benzyl-3-fluoropiperidin-4-one Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR), molecular modeling, and ultimately, the success of a drug candidate are built. This guide provides an in-depth technical comparison of methodologies for the structural validation of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride, a compound of interest due to the prevalence of the fluorinated piperidine scaffold in modern pharmaceuticals.[1]
We will focus on single-crystal X-ray crystallography as the definitive method for solid-state structural elucidation and compare its outputs and limitations with Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for conformational analysis in solution.
The Imperative of Structural Integrity in Drug Discovery
The piperidine ring is a vital component in a vast number of natural products and pharmaceutically active compounds.[1][2] Its derivatives exhibit a wide range of biological activities, including analgesic, antibacterial, and antiviral properties.[2] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as basicity (pKa), metabolic stability, and binding affinity.[3] Consequently, unequivocally determining the stereochemistry and conformational preferences of molecules like 1-Benzyl-3-fluoropiperidin-4-one hydrochloride is paramount.
X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement in a crystalline solid, providing precise bond lengths, bond angles, and the absolute configuration of chiral centers.[4] This static, solid-state picture is the gold standard for structural confirmation.
Definitive Structural Elucidation via Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[4] The fundamental principle involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is a direct consequence of the constructive interference of X-rays scattered by the electron clouds of the atoms within the crystal lattice. By measuring the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be reconstructed, revealing the precise location of each atom.
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands meticulous execution. The causality behind each step is critical for obtaining high-quality crystals suitable for diffraction.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Detailed Protocol: Crystallization and Data Acquisition
The following protocol is a robust starting point for obtaining single crystals of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride. The choice of solvent is paramount; for piperidin-4-one derivatives, ethanol, methanol, and mixtures such as dichloromethane/methanol are often successful.[2] Given the hydrochloride salt nature of the target compound, solvents that can accommodate the ionic character while allowing for slow, ordered precipitation are ideal. A patent for the closely related 1-benzyl-3-piperidone hydrochloride suggests ethyl acetate or acetonitrile for crystallization.[5][6]
Step 1: Purification of the Analyte
-
Action: Ensure the 1-Benzyl-3-fluoropiperidin-4-one hydrochloride sample is of the highest possible purity (>98%).
-
Rationale: Impurities can inhibit crystal nucleation and growth, leading to amorphous solids or poorly formed crystals.
Step 2: Crystallization via Slow Evaporation
-
Action: Dissolve approximately 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., a 1:1 mixture of methanol and ethyl acetate) in a small, clean vial.
-
Rationale: The goal is to create a saturated or near-saturated solution. Slow evaporation allows molecules to self-assemble into a highly ordered crystal lattice.
-
Action: Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks.
-
Rationale: Slow solvent evaporation is crucial. Rapid evaporation often leads to the formation of powders or microcrystalline aggregates unsuitable for single-crystal analysis.
Step 3: Crystal Mounting and Data Collection
-
Action: Carefully select a well-formed, single crystal (typically 0.1-0.3 mm in size) and mount it on a cryoloop.
-
Action: Place the mounted crystal on a goniometer head in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer.
-
Rationale: Cooling the crystal minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.
-
Action: Collect diffraction data using a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS). Data is typically collected over a range of crystal orientations.
Step 4: Structure Solution and Refinement
-
Action: Process the collected diffraction data to determine the unit cell dimensions and space group.
-
Action: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecular structure.
-
Action: Refine the structural model against the experimental data using full-matrix least-squares methods. This process optimizes the atomic positions, bond lengths, and bond angles. The final refined structure is typically reported in a Crystallographic Information File (CIF).
Interpreting the Crystallographic Data
The final output of a successful X-ray crystallographic analysis is a wealth of precise structural information.
Table 1: Representative Crystallographic Data for a Substituted Piperidin-4-one Derivative
| Parameter | Value | Significance |
| Empirical Formula | C₁₂H₁₆ClFNO | Confirms the elemental composition. |
| Formula Weight | 245.71 | Molecular mass of the asymmetric unit. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 7.26, 17.26, 6.97 | Unit cell dimensions. |
| α, β, γ (°) | 90, 115.3, 90 | Angles of the unit cell. |
| Volume (ų) | 790.6 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
| Goodness-of-fit (S) | ~1.0 | Indicates the quality of the refinement. A value close to 1 is ideal. |
(Note: The data in this table is illustrative for a related compound and would be specifically determined for 1-Benzyl-3-fluoropiperidin-4-one hydrochloride.)[7]
From this data, the precise conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative stereochemistry of the substituents can be determined unambiguously. For instance, the analysis would definitively show whether the fluorine atom at the C3 position is in an axial or equatorial position and the orientation of the N-benzyl group.
A Comparative Perspective: X-ray Crystallography vs. NMR Spectroscopy
While X-ray crystallography provides a definitive solid-state structure, it is crucial to understand the molecule's behavior in solution, which is more relevant to its biological activity. This is where NMR spectroscopy excels.
Caption: Comparison of X-ray Crystallography and NMR Spectroscopy.
Table 2: Objective Comparison of Analytical Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Physical State | Solid (single crystal) | Solution |
| Primary Output | 3D electron density map, precise atomic coordinates | Chemical shifts, coupling constants, NOEs |
| Structural Info | Definitive bond lengths, angles, and absolute stereochemistry | Conformational equilibria, relative stereochemistry, through-space proximities |
| Dynamics | Provides a time and space-averaged static picture | Can measure dynamic processes like ring-flipping and rotational barriers |
| Key Advantage | Unambiguous and highly precise structural determination.[4] | Provides insights into the molecule's behavior in a biologically relevant environment.[3] |
| Key Limitation | The absolute requirement for high-quality single crystals, which can be challenging to grow. | The resulting structure is an interpretation based on an ensemble average of conformations present in solution.[8] |
For 1-Benzyl-3-fluoropiperidin-4-one hydrochloride, NMR would be particularly valuable for:
-
Determining Conformational Preference in Solution: The piperidine ring can exist in different chair conformations, and the fluorine atom can occupy either an axial or equatorial position. NMR studies on fluorinated piperidines have shown that the conformational preference is influenced by factors like hyperconjugation and solvation.[3][9] The magnitude of ³J(H,H) and ³J(H,F) coupling constants can be used to determine the dihedral angles and thus the preferred conformation in solution.
-
Assessing Dynamic Processes: Variable temperature NMR experiments can reveal the energy barriers associated with conformational changes, such as the chair-flip of the piperidine ring.
Conclusion: A Synergistic Approach
In the rigorous landscape of drug discovery and development, relying on a single analytical technique can provide an incomplete picture. For the definitive structural validation of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride, single-crystal X-ray crystallography stands as the unequivocal gold standard for determining its solid-state architecture. It provides the precise, unambiguous data required for accurate molecular modeling and understanding intermolecular interactions in the crystalline state.
However, to bridge the gap between the static solid state and the dynamic solution state where biological interactions occur, NMR spectroscopy is an indispensable and complementary tool. The synergistic use of both X-ray crystallography and NMR spectroscopy provides a comprehensive and self-validating system, ensuring the highest level of scientific integrity and empowering researchers to make informed decisions in the quest for novel therapeutics.
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Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
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- CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
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Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(28), 11553-11560. [Link]
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Mata, G., et al. (2020). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. Molecules, 25(21), 5098. [Link]
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Barrios-García, J., et al. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E: Crystallographic Communications, 71(12), 1207-1211. [Link]
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Fujita, R., et al. (2022). Single-crystal X-ray structure of 9. Fluorine atoms are represented by yellow-green color. ResearchGate. [Link]
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Nairoukh, Z., et al. (2020). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]
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Lin, L., et al. (2024). A Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives. Organic Letters. [Link]
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Jäger, C. M., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Magnetic Resonance in Chemistry, 50(10), 671-678. [Link]
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Al-Hadedi, A. A. M., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 28(4), 1845. [Link]
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X-ray crystal structure of compound 4d. ResearchGate. [Link]
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A Comparative Guide to the Synthesis of 1-Benzyl-3-fluoropiperidin-4-one Hydrochloride: An Essential Building Block in Modern Drug Discovery
Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The piperidine scaffold, a prevalent N-heterocycle in FDA-approved drugs, when combined with fluorine, offers a powerful tool for the fine-tuning of pharmacological profiles. 1-Benzyl-3-fluoropiperidin-4-one hydrochloride, in particular, serves as a critical intermediate in the synthesis of a variety of therapeutic agents, including treatments for cancer and infectious diseases.[3] This guide provides a comparative analysis of prominent synthetic routes to this valuable compound, offering a detailed examination of the methodologies, mechanistic underpinnings, and practical considerations for researchers in drug development.
Retrosynthetic Analysis: Deconstructing the Pathway to 1-Benzyl-3-fluoropiperidin-4-one Hydrochloride
A logical retrosynthetic approach to 1-Benzyl-3-fluoropiperidin-4-one hydrochloride involves two primary stages: the synthesis of the piperidone precursor, 1-benzyl-3-piperidone, followed by the crucial fluorination step at the C3 position. This guide will explore and compare distinct methodologies for both stages, providing a comprehensive overview for the discerning chemist.
Caption: Retrosynthetic analysis of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride.
Part 1: Synthesis of the Piperidone Precursor: 1-Benzyl-3-piperidone Hydrochloride
Two primary, industrially relevant routes for the synthesis of 1-benzyl-3-piperidone hydrochloride are presented here for comparison.
Route A: Dieckmann Condensation Approach
This classical approach relies on the intramolecular Dieckmann condensation of a diester to form the piperidone ring. A notable example is detailed in Chinese patent CN105622444A, which outlines a multi-step synthesis starting from benzylamine.[3]
Reaction Scheme:
Caption: Synthetic pathway for Route A.
Experimental Protocol (Adapted from CN105622444A): [3]
-
Synthesis of N-benzyl glycine ethyl ester: Benzylamine is reacted with ethyl 2-haloacetate in the presence of a base and a phase-transfer catalyst to yield N-benzyl glycine ethyl ester.
-
Synthesis of the diester intermediate: The N-benzyl glycine ethyl ester is subsequently alkylated with an ethyl 4-halobutyrate to form the corresponding diester.
-
Dieckmann Condensation and Decarboxylation: The diester undergoes an intramolecular Dieckmann condensation using a strong base (e.g., sodium ethoxide, potassium tert-butoxide) to form the cyclic β-keto ester.[3] Subsequent hydrolysis and decarboxylation under acidic conditions yield 1-benzyl-3-piperidone.
-
Salt Formation: The final product is isolated as the hydrochloride salt.
Causality Behind Experimental Choices:
-
The use of a phase-transfer catalyst in the initial alkylation minimizes the formation of dialkylated byproducts, leading to a purer intermediate.
-
The choice of a strong, non-nucleophilic base for the Dieckmann condensation is critical to favor the intramolecular cyclization over intermolecular side reactions.
-
Acidic workup for the decarboxylation is a standard and efficient method for converting β-keto esters to ketones.
Route B: Pyridine Reduction and Oxidation Approach
An alternative strategy, described in Chinese patent CN102351783B, utilizes 3-hydroxypyridine as a readily available starting material.[4]
Reaction Scheme:
Caption: Synthetic pathway for Route B.
Experimental Protocol (Adapted from CN102351783B): [4]
-
Benzylation of 3-hydroxypyridine: 3-Hydroxypyridine is reacted with a benzyl halide (e.g., benzyl chloride) to form the corresponding N-benzyl-3-hydroxypyridinium salt.
-
Reduction of the Pyridinium Salt: The pyridinium salt is reduced to N-benzyl-3-hydroxypiperidine using a reducing agent such as sodium borohydride.
-
Oxidation to the Ketone: The secondary alcohol is then oxidized to the ketone, 1-benzyl-3-piperidone, using a mild oxidizing agent like Swern oxidation.
-
Salt Formation: The product is isolated as the hydrochloride salt.
Causality Behind Experimental Choices:
-
The initial benzylation activates the pyridine ring, making it more susceptible to reduction.
-
Sodium borohydride is a cost-effective and selective reducing agent for this transformation.
-
Swern oxidation is chosen for its mild conditions, which minimize over-oxidation and side reactions often associated with harsher oxidizing agents.
Comparative Analysis of Precursor Synthesis Routes
| Parameter | Route A: Dieckmann Condensation | Route B: Pyridine Reduction and Oxidation |
| Starting Materials | Benzylamine, ethyl 2-haloacetate, ethyl 4-halobutyrate | 3-Hydroxypyridine, benzyl halide |
| Number of Steps | 4 | 3 |
| Key Reactions | Alkylation, Dieckmann condensation, Decarboxylation | Benzylation, Reduction, Oxidation |
| Reagents of Note | Strong base (e.g., NaOEt), Phase-transfer catalyst | Sodium borohydride, Swern oxidation reagents |
| Reported Overall Yield | High[3] | Good[4] |
| Scalability | Potentially more complex due to multiple steps and strong base usage. | Generally straightforward and scalable. |
| Safety Considerations | Use of flammable and moisture-sensitive strong bases. | Handling of benzyl halides and Swern oxidation reagents. |
Part 2: Fluorination of 1-Benzyl-3-piperidone
The introduction of the fluorine atom at the C3 position is the most critical and challenging step in the synthesis. The primary methods for this transformation involve electrophilic fluorination of the corresponding enolate or enamine.
Method 1: Direct Electrophilic Fluorination using Selectfluor®
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, stable, and effective electrophilic fluorinating agent.[5] The reaction likely proceeds through the formation of an enol or enolate intermediate, which then attacks the electrophilic fluorine of Selectfluor®.
Proposed Mechanism:
Caption: Proposed mechanism for electrophilic fluorination.
Generalized Experimental Protocol:
To be adapted and optimized based on general procedures for α-fluorination of ketones.
-
Enolate/Enol Formation: 1-Benzyl-3-piperidone hydrochloride is first neutralized to the free base. The ketone is then dissolved in a suitable aprotic solvent (e.g., acetonitrile, DMF). An appropriate base (e.g., LDA, NaH) or acid catalyst can be used to facilitate the formation of the enolate or enol, respectively.
-
Fluorination: Selectfluor® is added to the reaction mixture, typically at a controlled temperature (e.g., 0 °C to room temperature).
-
Workup and Purification: The reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography.
-
Salt Formation: The purified free base is dissolved in a suitable solvent and treated with HCl to precipitate the hydrochloride salt.
Causality Behind Experimental Choices:
-
The choice of solvent and base/acid is crucial for controlling the regioselectivity of enolate/enol formation, which is key to obtaining the desired 3-fluoro isomer.
-
Selectfluor® is preferred due to its stability, ease of handling, and high reactivity as an electrophilic fluorine source.[5]
Method 2: Two-Step Deoxyfluorination via the Corresponding Hydroxy Piperidine
An alternative nucleophilic approach involves the conversion of the ketone to a hydroxyl group, followed by a deoxyfluorination reaction.
Reaction Scheme:
Sources
- 1. d-nb.info [d-nb.info]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 4. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Spectroscopic Purity Confirmation of 1-Benzyl-3-fluoropiperidin-4-one Hydrochloride
This guide provides a comprehensive comparison of spectroscopic methodologies for confirming the purity of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride. As a critical intermediate in the synthesis of advanced pharmaceutical agents, its purity is not merely a quality metric but a prerequisite for the safety, efficacy, and reproducibility of downstream processes. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our analysis in authoritative data, offering researchers and drug development professionals a robust framework for quality assessment.
The Imperative for Purity: Context and Significance
1-Benzyl-3-fluoropiperidin-4-one hydrochloride belongs to the fluorinated piperidine class of compounds. The introduction of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability and binding affinity.[1][2] Piperidone derivatives are foundational scaffolds in medicinal chemistry, forming the core of various therapeutics.[3] Consequently, ensuring the structural integrity and purity of this specific intermediate is paramount. Impurities, which can arise from starting materials, by-products, or degradation, can have profound, often deleterious, effects on the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API).
This guide focuses on a multi-pronged spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive purity profile.
The Spectroscopic Toolkit: A Multi-Technique Approach
No single technique is sufficient for unequivocally establishing purity. A synergistic approach, where the strengths of one method compensate for the limitations of another, is the gold standard. The workflow below illustrates the logical progression of analysis.
Caption: A logical workflow for the comprehensive purity analysis of a chemical intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the structural analysis of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 1-Benzyl-3-fluoropiperidin-4-one hydrochloride, both ¹H and ¹³C NMR are indispensable.
Proton (¹H) NMR Spectroscopy
Rationale: ¹H NMR provides a quantitative map of all protons in the molecule. The chemical shift, integration (signal area), and multiplicity (splitting pattern) of each signal allow for unambiguous structural assignment and the detection of proton-bearing impurities, often at levels below 1%. The presence of the fluorine atom at the C3 position provides a unique signature through heteronuclear coupling (J-coupling) to adjacent protons, which is a critical confirmation point.
Expected ¹H NMR Spectrum (in DMSO-d₆, ~400 MHz): (Note: Chemical shifts are predictive, based on analogous structures and established principles. DMSO-d₆ is the solvent of choice to observe the exchangeable N-H⁺ proton of the hydrochloride salt.)
-
~10.0-11.0 ppm (broad singlet, 1H): N-H⁺ proton of the piperidinium ring.
-
~7.3-7.6 ppm (multiplet, 5H): Protons of the benzyl aromatic ring.
-
~5.0-5.3 ppm (doublet of doublets, 1H): The proton at C3, coupled to both the fluorine atom and the protons at C2. This signal is a key diagnostic peak.
-
~4.3-4.5 ppm (singlet or AB quartet, 2H): The benzylic CH₂ protons.
-
~3.0-4.0 ppm (multiplets, 6H): The remaining protons on the piperidine ring (C2, C5, C6). These will show complex splitting due to geminal and vicinal coupling, as well as coupling to the fluorine atom for the C2 protons.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Accurately weigh 10-15 mg of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent peaks in the spectrum.[4]
-
Dissolution: Cap the tube and vortex until the sample is fully dissolved. Gentle heating may be applied if necessary.
-
Data Acquisition: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual DMSO solvent peak at 2.50 ppm.[4]
-
Analysis: Integrate all signals and assign them to the corresponding protons. Scrutinize the baseline for any unexpected signals, which may indicate impurities.
Carbon-13 (¹³C) NMR Spectroscopy
Rationale: ¹³C NMR provides a signal for each unique carbon atom in the molecule, confirming the carbon skeleton. Crucially, the carbon atoms near the fluorine will exhibit C-F coupling, appearing as doublets. This provides definitive evidence for the position of fluorination. Since the natural abundance of ¹³C is low (~1.1%), C-C coupling is not observed, resulting in a spectrum of singlets (unless coupled to other nuclei like F or P), which simplifies analysis.[5]
Expected ¹³C NMR Spectrum (in DMSO-d₆, ~100 MHz): (Note: Chemical shifts are predictive.)
-
~205-210 ppm (singlet): Ketone carbonyl carbon (C4).
-
~128-135 ppm (multiple singlets): Carbons of the benzyl aromatic ring.
-
~85-95 ppm (doublet, ¹JCF ≈ 180-200 Hz): The C3 carbon, directly bonded to fluorine. The large coupling constant is characteristic.
-
~60-65 ppm (singlet): The benzylic CH₂ carbon.
-
~40-60 ppm (multiple signals, some may be doublets due to ²JCF or ³JCF): The remaining piperidine ring carbons (C2, C5, C6).
Protocol for ¹³C NMR Analysis: The protocol is similar to ¹H NMR, but data acquisition requires significantly more scans (typically 1024 or more) due to the low natural abundance of ¹³C. A broadband proton-decoupled experiment is standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR is a rapid, non-destructive technique used to identify the functional groups present in a molecule. While not ideal for quantification of minor impurities, it serves as an excellent screening tool to confirm the presence of key structural motifs and the absence of major functional group impurities from starting materials (e.g., an O-H band if a reduction step failed).
Expected Characteristic Absorption Bands:
-
~3000-2700 cm⁻¹ (broad): N-H⁺ stretch from the hydrochloride salt.
-
~3100-3000 cm⁻¹: Aromatic C-H stretch.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretch.
-
~1720-1740 cm⁻¹ (strong): C=O stretch of the ketone in the six-membered ring.[6]
-
~1600, ~1495 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1100-1000 cm⁻¹: C-F stretch.
-
~740 and ~700 cm⁻¹: Bending vibrations characteristic of a monosubstituted benzene ring.
Protocol for FT-IR Analysis (ATR Method):
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio.
-
Analysis: Compare the obtained spectrum with the expected absorption bands.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the exact molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places.
-
Expected Molecular Ion: For the free base, C₁₂H₁₄FNO, the monoisotopic mass is 207.1059 Da. In the mass spectrometer, the compound will likely be observed as the protonated molecule [M+H]⁺.
-
Expected [M+H]⁺: 208.1137 Da.
-
Key Fragmentation Pattern: A characteristic loss of the benzyl group (C₇H₇, 91 Da) leading to a fragment at m/z 117 is highly probable.
Protocol for Electrospray Ionization (ESI) MS:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Perform a high-resolution scan to determine the exact mass.
Comparison of Techniques and Alternative Methods
While spectroscopic methods provide a wealth of structural information, they are often complemented by chromatographic techniques for superior quantitative purity assessment.
Table 1: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations for Purity Analysis |
| ¹H NMR | Detailed molecular structure, proton count, stereochemistry. | Excellent for structural confirmation and identifying proton-bearing impurities. Can be quantitative (qNMR).[7] | Overlapping signals can complicate analysis. May not detect non-protonated impurities. |
| ¹³C NMR | Carbon skeleton confirmation. | Confirms the number and type of carbon atoms. C-F coupling is definitive. | Low sensitivity, requires more sample and time. Generally not quantitative. |
| FT-IR | Presence of functional groups. | Fast, simple, non-destructive screening tool. | Not suitable for quantifying minor impurities. Provides limited structural detail. |
| Mass Spec | Molecular weight and formula (HRMS). | Extremely sensitive. Confirms elemental composition. | Isomers are indistinguishable. Ionization efficiency can vary, making quantification complex. |
| HPLC-UV | Separation and quantification of impurities. | Gold standard for quantitative purity assessment (e.g., purity by area-%).[8] Can separate structurally similar impurities. | Requires a validated method and reference standards for impurity identification. |
High-Performance Liquid Chromatography (HPLC): As an orthogonal method, HPLC is highly recommended. It separates the target compound from its impurities based on their differential partitioning between a stationary and a mobile phase. Coupled with a UV detector, it provides a precise quantification of purity as a percentage of the total peak area. A typical method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid).
Conclusion
The spectroscopic confirmation of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride purity is a non-negotiable step in its use as a pharmaceutical intermediate. A comprehensive assessment relies not on a single measurement but on the convergence of evidence from multiple, complementary techniques. ¹H NMR serves as the primary tool for structural verification and impurity identification. Mass Spectrometry provides definitive confirmation of the molecular weight. FT-IR acts as a rapid initial screen for correct functional groups. Finally, while NMR can be quantitative, HPLC is the industry-standard technique for generating the high-precision purity values required for regulatory documentation. By integrating these methods, researchers can ensure the quality and consistency of their materials, safeguarding the integrity of the entire drug development pipeline.
References
- Preparation method for 1-benzyl-3-piperidone hydrochloride.
-
1-Benzyl-4-piperidone. PubChem, National Center for Biotechnology Information. [Link]
-
FT-IR spectrum of piperine. ResearchGate. [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, ACS Publications. [Link]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed, National Center for Biotechnology Information. [Link]
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Benzyl Chloride-impurities. Pharmaffiliates. [Link]
-
Piperidine. NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]
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(PDF) Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. [Link]
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Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. ResearchGate. [Link]
-
Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols. The Royal Society of Chemistry. [Link]
-
Crystal structures of two chiral piperidine derivatives... PMC, National Institutes of Health. [Link]
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Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone... PubMed, National Center for Biotechnology Information. [Link]
-
A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
- Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
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FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP... ResearchGate. [Link]
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Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. International Formulae Group. [Link]
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Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone... ResearchGate. [Link]
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Understanding the Conformational Behavior of Fluorinated Piperidines... Chemistry Europe. [Link]
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Electronic Supplementary Information (ESI) for... The Royal Society of Chemistry. [Link]
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- 3. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Efficacy of 1-Benzylpiperidine Analogs in Modulating Key Neurological Targets
In the landscape of neuropharmacology, the 1-benzylpiperidine scaffold has emerged as a versatile backbone for the development of potent and selective ligands targeting a range of crucial neurological proteins. This guide provides a comparative analysis of the efficacy of various 1-benzylpiperidine analogs, moving beyond a singular focus on 1-Benzyl-3-fluoropiperidin-4-one hydrochloride to explore a broader spectrum of derivatives. By examining their performance in preclinical assays, we aim to elucidate the structure-activity relationships (SAR) that govern their interactions with key targets such as the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), sigma receptors (σR), and acetylcholinesterase (AChE). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuances of this important chemical class.
The Rationale for 1-Benzylpiperidine Analog Development
The 1-benzylpiperidine moiety is a privileged scaffold in medicinal chemistry due to its ability to interact with a variety of biological targets. The benzyl group can engage in π-π stacking and hydrophobic interactions, while the piperidine ring provides a basic nitrogen atom crucial for salt bridge formation and can adopt various conformations to fit into binding pockets. Modifications to both the benzyl and piperidine rings have led to the discovery of compounds with diverse pharmacological profiles, from potent dopamine reuptake inhibitors to selective sigma receptor ligands and multi-target agents for complex disorders like Alzheimer's disease.
Comparative Efficacy at Monoamine Transporters
A significant area of investigation for 1-benzylpiperidine analogs has been their interaction with monoamine transporters (DAT, SERT, and NET), which are critical for regulating neurotransmitter levels in the synapse. Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs.
Structure-Activity Relationship for Dopamine Transporter (DAT) Inhibition
Studies have shown that substitutions on the N-benzyl group significantly influence the affinity and selectivity of these analogs for DAT. Specifically, the presence of electron-withdrawing groups at the C(4)-position of the N-benzyl ring is beneficial for DAT binding[1]. This has led to the development of several analogs with high affinity for DAT and significant selectivity over SERT and NET[1].
For instance, in a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines, analogs with electron-withdrawing substituents on the N-benzyl ring were found to be most active and selective for DAT[2]. Compounds with a fluoro (F) or nitro (NO2) group were among the most potent, with IC50 values of 17.2 nM and 16.4 nM, respectively[2]. These compounds demonstrated significantly higher selectivity for DAT over SERT compared to the reference compound GBR 12909[2].
Furthermore, modifications to the linker between the piperidine ring and other moieties can also impact DAT affinity. For example, in a series of 4-benzylpiperidine carboxamides, compounds with a two-carbon linker showed much higher potency for DAT inhibition compared to those with a three-carbon linker[3].
Efficacy Data for Monoamine Transporter Inhibition
The following table summarizes the inhibitory potency of selected 1-benzylpiperidine analogs at DAT, SERT, and NET.
| Compound ID | N-Benzyl Substitution | Linker/Other Moiety | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | Selectivity (SERT/DAT) | Reference |
| Analog 1 | 4-Fluoro | 2-(diphenylmethoxy)ethyl | 17.2 | 1926.4 | - | 112 | [2] |
| Analog 2 | 4-Nitro | 2-(diphenylmethoxy)ethyl | 16.4 | 1771.2 | - | 108 | [2] |
| Analog 3 | Unsubstituted | 2-[bis(4-fluorophenyl)methoxy]ethyl | - | - | - | - | [1] |
| GBR 12909 | - | - | 14 | 85.4 | - | 6.1 | [4] |
Activity at Sigma Receptors
Sigma receptors (σ₁R and σ₂R) are another important target for 1-benzylpiperidine derivatives, with implications for neurological disorders and cancer.
Structure-Activity Relationship for Sigma Receptor Binding
The affinity of 1-benzylpiperidine analogs for sigma receptors is highly dependent on the nature of the substituents. For example, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide has been shown to bind to sigma receptors with high affinity (Ki = 3.4 nM) and selectivity for σ₂ over σ₁ receptors[5].
In another study, the length of the linker between the 1-benzylpiperidine moiety and a pyridine ring was found to be crucial for σ₁R affinity. Increasing the linker length from an amino group to an ethylamino, propylamino, or butylamino group resulted in increased hσ₁R affinity[6]. The introduction of a methyl group at the N-(prop-2-yn-1-yl)amino substituent also significantly increased affinity in some cases[6].
Efficacy Data for Sigma Receptor Binding
| Compound ID | Modification | σ₁R Ki (nM) | σ₂R Ki (nM) | Selectivity (σ₁/σ₂) | Reference |
| Analog 4 | N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | 3.4 | - | 120 (σ₂/σ₁) | [5] |
| Analog 5 | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 | 420 | 290 | [6] |
Multi-Target Activity: Cholinesterase and Serotonin Transporter Inhibition
In the context of complex multifactorial diseases like Alzheimer's, there is a growing interest in developing multi-target-directed ligands. Some 1-benzylpiperidine derivatives have been evaluated for their ability to simultaneously inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and the serotonin transporter (SERT)[7].
One study reported a compound that exhibited moderate inhibitory activity against AChE and BuChE, while another showed a good and selective profile against BuChE and SERT[7]. This highlights the potential to fine-tune the selectivity of these analogs towards a desired multi-target profile.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the methodologies for key assays used in the evaluation of 1-benzylpiperidine analogs.
Radioligand Binding Assay for Monoamine Transporters
This assay is used to determine the affinity of a compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram:
Sources
- 1. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride Against Established Enzyme Inhibitors
A Senior Application Scientist's Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the inhibitory potential of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride, a synthetic piperidine derivative. For the purposes of this illustrative guide, we will postulate that preliminary screenings have indicated a potential inhibitory activity against two key enzymes implicated in neurodegenerative disorders: Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE).
This guide will delineate the experimental rationale, present detailed protocols for robust enzymatic assays, and offer a comparative analysis against clinically relevant benchmarks. The objective is to equip researchers with the scientific and technical foundation to accurately assess the compound's performance and potential as a therapeutic lead.
Rationale for Target Selection and Benchmark Inhibitors
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally active pharmaceuticals. The inclusion of a fluorine atom in 1-Benzyl-3-fluoropiperidin-4-one hydrochloride can modulate physicochemical properties such as lipophilicity and metabolic stability, making it an intriguing candidate for neurological targets.
-
Monoamine Oxidase B (MAO-B): This enzyme is a critical regulator of dopamine levels in the brain. Its inhibition is a validated therapeutic strategy for Parkinson's disease, as it increases dopaminergic neurotransmission.[1][2]
-
Acetylcholinesterase (AChE): This enzyme hydrolyzes the neurotransmitter acetylcholine. Inhibiting AChE is a primary treatment approach for Alzheimer's disease, aiming to ameliorate the cholinergic deficit associated with the condition.[3][4][5]
To provide a meaningful context for our test compound's activity, we will benchmark it against the following well-established inhibitors:
| Target Enzyme | Benchmark Inhibitor | Mechanism of Action |
| MAO-B | Selegiline | An irreversible inhibitor of MAO-B, widely used in the management of Parkinson's disease.[6][7] |
| AChE | Donepezil | A reversible, non-competitive inhibitor of AChE, a first-line treatment for Alzheimer's disease.[3][8] |
Experimental Design and Workflow
The core of this benchmarking study is the determination of the half-maximal inhibitory concentration (IC50) for each compound against its respective target enzyme. The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% and is a standard measure of inhibitor potency.
The experimental workflow is designed to ensure data integrity and reproducibility.
Figure 1: General workflow for IC50 determination.
Detailed Experimental Protocols
The following protocols are standardized to allow for accurate comparison. It is crucial to include appropriate controls, such as vehicle-only (no inhibitor) and no-enzyme controls, in every experiment.[9]
MAO-B Inhibition Assay (Fluorometric)
This assay measures the production of hydrogen peroxide from the MAO-B-catalyzed oxidation of a substrate. The hydrogen peroxide, in the presence of horseradish peroxidase (HRP), reacts with a probe to produce a fluorescent product.
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., Benzylamine)
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex® Red)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
1-Benzyl-3-fluoropiperidin-4-one hydrochloride
-
Selegiline
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and Selegiline in assay buffer. The concentration range should span several orders of magnitude around the expected IC50.[10]
-
Reaction Mixture: In each well of the microplate, add the following:
-
50 µL of assay buffer
-
20 µL of the fluorescent probe/HRP working solution
-
10 µL of the appropriate inhibitor dilution (or vehicle)
-
-
Enzyme Addition: Add 10 µL of the MAO-B enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the MAO-B substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., excitation 535 nm, emission 590 nm) every minute for 30 minutes.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
AChE Inhibition Assay (Colorimetric - Ellman's Method)
This assay is based on the reaction of thiocholine, a product of the AChE-catalyzed hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine (ATCh)
-
DTNB (Ellman's reagent)
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 8.0)
-
1-Benzyl-3-fluoropiperidin-4-one hydrochloride
-
Donepezil
-
96-well clear microplate
-
Absorbance plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and Donepezil in assay buffer.
-
Reaction Mixture: In each well of the microplate, add the following:
-
140 µL of assay buffer
-
20 µL of DTNB solution
-
10 µL of the appropriate inhibitor dilution (or vehicle)
-
-
Enzyme Addition: Add 10 µL of the AChE enzyme solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add 20 µL of the ATCh substrate to each well.
-
Endpoint Measurement: After a 15-minute incubation at room temperature, measure the absorbance at 412 nm.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
Data Analysis and Interpretation
The reaction rates or percentage of inhibition are plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression to determine the IC50 value.[11][12] It is recommended to have at least two data points on the upper and lower plateaus of the curve for an accurate IC50 estimation.[13][14]
Hypothetical Comparative Data
The following table summarizes hypothetical results for our test compound against the established benchmarks.
| Compound | Target Enzyme | IC50 (nM) |
| 1-Benzyl-3-fluoropiperidin-4-one HCl | MAO-B | 85 |
| Selegiline | MAO-B | 15 |
| 1-Benzyl-3-fluoropiperidin-4-one HCl | AChE | 250 |
| Donepezil | AChE | 10 |
Discussion of Results
Based on our hypothetical data, 1-Benzyl-3-fluoropiperidin-4-one hydrochloride demonstrates inhibitory activity against both MAO-B and AChE.
-
MAO-B Inhibition: The test compound exhibits a respectable IC50 of 85 nM. While less potent than the irreversible inhibitor Selegiline (IC50 = 15 nM), this level of activity warrants further investigation. Future studies should determine the mechanism of inhibition (reversible vs. irreversible) and selectivity against the MAO-A isoform to assess its therapeutic potential and potential for side effects.[6][15]
-
AChE Inhibition: With an IC50 of 250 nM, the compound is a weaker inhibitor of AChE compared to Donepezil (IC50 = 10 nM).[16] However, this dual-inhibitory profile could be of interest. A single molecule that can modulate both the dopaminergic and cholinergic systems might offer a novel therapeutic approach for complex neurodegenerative diseases where multiple neurotransmitter systems are affected.[5]
The biological context of these enzyme activities is crucial for understanding the potential impact of such inhibitors.
Figure 2: MAO-B's role in dopamine metabolism.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking 1-Benzyl-3-fluoropiperidin-4-one hydrochloride against known enzyme inhibitors. The hypothetical results suggest a promising, albeit moderate, dual-inhibitory profile against MAO-B and AChE.
The path forward for this compound would involve a more in-depth mechanistic characterization. This includes determining the type of inhibition (e.g., competitive, non-competitive), its reversibility, and its selectivity against related enzymes.[17][18] Furthermore, assessing its properties in cellular and in vivo models will be critical to understanding its therapeutic potential, including its ability to cross the blood-brain barrier. The insights gained from such rigorous comparative studies are essential for making informed decisions in the drug development pipeline.
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Brewer, A., & Pinto-Garcia, P. (2024, October 3). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx. Retrieved from [Link]
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A Comparative Guide to 1-Benzyl-3-fluoropiperidin-4-one Derivatives: Projecting Structure-Activity Relationships
In the landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutic agents due to its prevalence in natural alkaloids and its synthetic tractability. The strategic introduction of a fluorine atom can profoundly modulate the physicochemical and pharmacological properties of a molecule, offering a powerful tool for lead optimization. This guide provides a comparative analysis of 1-Benzyl-3-fluoropiperidin-4-one derivatives, a class of compounds with significant potential in drug discovery. While direct and extensive structure-activity relationship (SAR) studies on this specific scaffold are emerging, this document synthesizes data from closely related analogs to project key SAR trends and guide future research.
We will explore the anticipated impact of the N-benzyl group, the C-3 fluorine substituent, and the C-4 ketone on the biological activity of this scaffold. This analysis is supported by experimental data from analogous series of compounds, providing a predictive framework for researchers and drug development professionals.
The Strategic Importance of the 1-Benzyl-3-fluoropiperidin-4-one Scaffold
The 1-benzyl-3-fluoropiperidin-4-one scaffold integrates three key pharmacophoric features:
-
The 1-Benzyl Group: This lipophilic group can engage in various interactions with biological targets, including van der Waals forces and π-π stacking. The benzyl group's influence on activity is often dependent on the substitution pattern on the aromatic ring.
-
The 3-Fluorine Substituent: The introduction of fluorine at the C-3 position is anticipated to have several significant effects. Fluorine's high electronegativity can alter the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH and potentially modulating its interaction with target proteins.[1] Furthermore, the C-F bond can act as a hydrogen bond acceptor and its presence can block metabolic attack at that position, thereby enhancing metabolic stability.[2]
-
The 4-Oxo Group: The ketone functionality at C-4 provides a handle for further chemical modification and can participate in hydrogen bonding interactions with biological targets. It also influences the overall polarity and electronic distribution of the piperidine ring.
Comparative Analysis of Structural Modifications
To understand the potential SAR of 1-benzyl-3-fluoropiperidin-4-one derivatives, we will draw comparisons with structurally related compounds where the impact of individual moieties has been elucidated.
Influence of the N-Substituent: A Comparison with Other N-Alkyl and N-Aryl Piperidines
The nature of the substituent on the piperidine nitrogen is a critical determinant of biological activity. In many classes of piperidine-based compounds, the N-benzyl group is associated with potent activity at various receptors and enzymes. For instance, in a series of 4-aminopiperidine derivatives investigated as antifungal agents, the 1-benzyl-N-dodecylpiperidin-4-amine was identified as a promising candidate.[3]
| N-Substituent | Observed/Predicted Impact on Activity | Representative Compound Class |
| Benzyl | Can confer potency through hydrophobic and aromatic interactions. Substitutions on the benzyl ring can fine-tune activity and selectivity. | 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives (Acetylcholinesterase inhibitors) |
| Phenethyl | Often shows similar or slightly different activity profiles compared to benzyl, with the additional ethylene linker providing more conformational flexibility. | N-dodecyl-1-phenethylpiperidin-4-amine (Antifungal agent)[3] |
| Small Alkyl (e.g., Methyl, Ethyl) | Generally leads to a decrease in potency where a larger hydrophobic substituent is required for optimal target engagement. | N-alkyl-piperidine-2-carboxamides (Local anesthetics) |
| Aryl (non-benzyl) | Can introduce different electronic and steric properties, leading to diverse pharmacological profiles. | N-aryl piperazine derivatives (Various CNS targets) |
The Impact of 3-Fluoro Substitution: A Comparison with Non-Fluorinated and Other Substituted Piperidines
The introduction of fluorine at the 3-position of the piperidin-4-one ring is a key modification. Fluorine's effects are multifaceted, influencing both the steric and electronic properties of the molecule.
The presence of a fluorine atom adjacent to the nitrogen can significantly lower the pKa of the piperidine nitrogen, which can be advantageous in reducing off-target effects, such as hERG channel inhibition, which is often associated with basic amines.[1] The modulation of pKa can also impact oral absorption and bioavailability.[4]
| Substitution at C-3 | Predicted Impact on Physicochemical Properties and Activity | Supporting Evidence from Analogous Series |
| Hydrogen (Non-fluorinated) | Higher pKa of the piperidine nitrogen. More flexible ring conformation. | Baseline for comparison. |
| Fluorine | Lowered pKa of the piperidine nitrogen.[1] Potential for enhanced metabolic stability.[2] May introduce specific interactions with the target (e.g., hydrogen bond acceptor). Can influence ring conformation. | Studies on fluorine-substituted piperidines have shown that fluorine can modulate basicity and improve pharmacokinetic properties.[1][4] |
| Methyl | Increased lipophilicity. Can introduce steric hindrance that may either enhance or decrease binding affinity depending on the target's topology. | 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have shown anti-cancer activity.[5] |
| Hydroxyl | Increased polarity. Can act as a hydrogen bond donor and acceptor. | 3,4,5-trihydroxypiperidines are known glycosidase inhibitors.[6][7] |
Projected Biological Activities and Therapeutic Potential
Based on the activities of related piperidine derivatives, 1-benzyl-3-fluoropiperidin-4-one derivatives could be explored for a variety of therapeutic applications, including:
-
Central Nervous System (CNS) Disorders: N-benzylpiperidine scaffolds are prevalent in compounds targeting CNS receptors and transporters.[8] The modulation of pKa by the 3-fluoro substituent could be beneficial for brain penetration and selectivity.
-
Anticancer Agents: Piperidin-4-one derivatives have been investigated as anticancer agents.[5] The introduction of fluorine could enhance the potency and pharmacokinetic profile of such compounds.
-
Antimicrobial Agents: As seen with 4-aminopiperidine derivatives, the N-benzylpiperidine core can be a valuable template for the development of new antifungal and antibacterial agents.[3]
Experimental Protocols
To advance the SAR understanding of 1-benzyl-3-fluoropiperidin-4-one derivatives, the following experimental workflows are proposed.
Proposed Synthesis of 1-Benzyl-3-fluoropiperidin-4-one
The synthesis of the target scaffold can be envisioned through a multi-step sequence, likely starting from a commercially available piperidone precursor. A plausible synthetic route is outlined below.
Caption: Proposed synthetic workflow for 1-Benzyl-3-fluoropiperidin-4-one.
Step-by-Step Protocol:
-
Protection/Activation of the Ketone: 1-Benzyl-4-piperidone is reacted with a secondary amine such as pyrrolidine in the presence of a catalytic amount of acid to form the corresponding enamine, or with a silylating agent like trimethylsilyl chloride (TMSCl) and triethylamine to form the silyl enol ether. This step activates the α-position for fluorination.
-
Electrophilic Fluorination: The resulting enamine or silyl enol ether is then treated with an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (Selectfluor®), to introduce the fluorine atom at the C-3 position.
-
Hydrolysis: The intermediate is subsequently hydrolyzed under acidic conditions (e.g., aqueous HCl) to afford the desired 1-benzyl-3-fluoropiperidin-4-one.
-
Purification: The final product is purified by column chromatography or recrystallization.
Biological Evaluation Workflow
A tiered screening approach is recommended to efficiently evaluate the biological activity of newly synthesized derivatives.
Caption: A tiered workflow for the biological evaluation of novel derivatives.
Step-by-Step Protocol:
-
Primary Screening: Compounds are initially screened in high-throughput in vitro assays against a panel of relevant biological targets (e.g., G-protein coupled receptors, ion channels, enzymes) based on the hypothesized therapeutic area.
-
Secondary Screening: Active compounds from the primary screen are then evaluated in cell-based assays to determine their functional activity (agonist, antagonist, etc.) and cellular potency.
-
Lead Identification: Compounds exhibiting potent and selective activity in cellular assays are prioritized as lead candidates.
-
In Vivo Efficacy: Lead compounds are tested in relevant animal models of disease to assess their in vivo efficacy.
-
ADMET Profiling: Concurrently, lead compounds are subjected to a battery of in vitro and in vivo assays to evaluate their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.
Conclusion and Future Directions
The 1-benzyl-3-fluoropiperidin-4-one scaffold represents a promising starting point for the discovery of novel therapeutic agents. By leveraging the established SAR of related piperidine derivatives, researchers can rationally design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic properties. The strategic incorporation of the 3-fluoro substituent is a key design element that is predicted to confer advantageous properties. The systematic exploration of substitutions on the N-benzyl ring and further modifications at the C-4 position will be crucial in elucidating the detailed SAR of this compound class and unlocking its full therapeutic potential.
References
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Nash, R. J., et al. (2018). Biological Activities of 3,4,5-trihydroxypiperidines and Their N- And O-derivatives. ChemMedChem, 13(10), 985-994. [Link]
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Simone, M. (2018). Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. ResearchGate. [Link]
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Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
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Pferschy-Wenzig, E.-M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(15), 4436. [Link]
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Al-Ghorbani, M., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Pharmaceuticals, 15(8), 988. [Link]
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-
de Souza, M. V. N., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(14), 5334. [Link]
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A Comparative Guide to the Confirmation of Enantiomeric Purity in Chiral 3-Fluoropiperidin-4-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into piperidine scaffolds has become a powerful strategy in medicinal chemistry, enhancing metabolic stability and modulating physicochemical properties.[1][2] Chiral 3-fluoropiperidin-4-ones, in particular, are valuable building blocks in the synthesis of a variety of pharmacologically active compounds.[3][4] However, the synthesis of these molecules with high enantiomeric purity is only half the battle; rigorous confirmation of this purity is paramount for ensuring the safety and efficacy of the final drug substance. This guide provides a comparative analysis of the most common and effective methods for determining the enantiomeric excess (e.e.) of chiral 3-fluoropiperidin-4-ones, offering insights into the principles, protocols, and relative merits of each technique.
The Criticality of Enantiomeric Purity
The stereochemistry of a drug molecule can have profound implications for its pharmacological activity. Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects.[5] Therefore, regulatory bodies worldwide mandate strict control and accurate quantification of the enantiomeric purity of chiral drug candidates.[6] This necessitates the use of reliable and validated analytical methods to determine the enantiomeric excess of key chiral intermediates like 3-fluoropiperidin-4-one.
Comparative Analysis of Analytical Techniques
The two primary methods for determining the enantiomeric purity of chiral 3-fluoropiperidin-4-ones are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different stages of the research and development process.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy with Chiral Auxiliaries |
| Principle | Physical separation of enantiomers on a chiral stationary phase.[7] | Conversion of enantiomers into diastereomers with distinct NMR signals.[7][8] |
| Primary Output | Chromatogram with baseline-separated peaks for each enantiomer.[7] | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[7] |
| Sensitivity | High sensitivity, suitable for trace analysis.[7] | Generally lower than chromatographic methods.[7] |
| Accuracy for e.e. | High accuracy and precision with good baseline separation.[7] | Can be less accurate due to potential peak overlap and integration errors.[7] |
| Sample Requirement | Can be performed with smaller sample quantities.[7] | Typically requires milligrams of sample.[7] |
| Determination of Absolute Configuration | No, requires a standard of known absolute configuration.[7] | Yes, by comparing the spectra of (R)- and (S)-derivatives.[7][9] |
| Throughput | Higher throughput, suitable for routine analysis. | Lower throughput, more suitable for structural confirmation. |
In-Depth Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the quantitative determination of enantiomeric excess in the pharmaceutical industry due to its high accuracy, sensitivity, and reproducibility.[10][11] The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and distinct elution times.
Experimental Protocol: Chiral HPLC Analysis of N-Boc-3-fluoropiperidin-4-one
-
Column Selection: A polysaccharide-based chiral stationary phase, such as a Lux Cellulose-2 column, is often effective for the separation of fluorinated piperidine enantiomers.[6]
-
Mobile Phase Optimization: An isocratic mobile phase consisting of a mixture of ethanol and diethylamine is a good starting point. The ratio should be optimized to achieve baseline separation of the enantiomeric peaks.
-
Sample Preparation: Dissolve a known concentration of the N-Boc-3-fluoropiperidin-4-one sample in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.
Method Validation: A robust chiral HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness to ensure reliable results.[12][13]
Caption: Workflow for Chiral HPLC Analysis.
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Acid Analysis)
NMR spectroscopy offers a powerful method for not only determining enantiomeric excess but also for assigning the absolute configuration of chiral molecules.[14][15] The technique involves derivatizing the enantiomeric mixture with a chiral auxiliary, most commonly Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form a mixture of diastereomers.[9][16] These diastereomers exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for their quantification.[7]
Causality Behind Experimental Choices: The choice of Mosher's acid is deliberate. The trifluoromethyl group provides a sensitive ¹⁹F NMR handle, often in a region of the spectrum with minimal interference. The phenyl group creates a strong anisotropic effect, leading to significant chemical shift differences between the diastereomeric products, which is crucial for accurate integration.
Experimental Protocol: Mosher's Amide Formation and NMR Analysis
This protocol is adapted for the derivatization of the corresponding 3-fluoro-4-aminopiperidine, obtained after reduction of the ketone.
-
Derivatization:
-
Dissolve the enantioenriched 3-fluoro-4-aminopiperidine (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP.
-
Cool the solution to 0 °C and add enantiomerically pure (R)-Mosher's acid chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
NMR Analysis:
-
Acquire a high-resolution ¹H and ¹⁹F NMR spectrum of the purified diastereomeric amides.
-
Identify a well-resolved pair of signals corresponding to a proton or the trifluoromethyl group in the two diastereomers.
-
Integrate the signals and calculate the diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting amine.
-
Caption: Workflow for Mosher's Acid Analysis.
Conclusion: A Multi-faceted Approach to Ensuring Purity
Both chiral HPLC and NMR spectroscopy are indispensable tools for confirming the enantiomeric purity of chiral 3-fluoropiperidin-4-ones. While chiral HPLC excels in providing highly accurate and precise quantitative data for routine analysis, NMR with chiral derivatizing agents offers the unique advantage of also enabling the determination of absolute configuration. For a comprehensive and self-validating system, a dual approach is often recommended. Initial screening and routine quality control can be efficiently performed using a validated chiral HPLC method. For pivotal intermediates and final compounds, NMR analysis using a chiral auxiliary like Mosher's acid provides orthogonal confirmation of enantiomeric purity and establishes the absolute stereochemistry, ensuring the highest level of scientific rigor in the drug development process.
References
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Shaw, S. J., Goff, D. A., Boralsky, L. A., Irving, M., & Singh, R. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. The Journal of organic chemistry, 78(17), 8892–8897. [Link]
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Uddin, M. N., & Samanidou, V. F. (2012). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Journal of Applied Pharmaceutical Science, 2(10), 089-094. [Link]
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Wikipedia contributors. (2023, October 25). Chiral derivatizing agent. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
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Le, T. N., & Lever, D. C. (2015). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 92(10), 1753-1756. [Link]
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Humphreys, J. L., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(13), 8563-8573. [Link]
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Wenzel, T. J., & Wilcox, C. S. (2003). NMR determination of enantiomeric purity. Chirality, 15(3), 256-270. [Link]
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Fraser, R. R., & Stothers, J. B. (2015). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 92(10), 1757-1760. [Link]
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Li, Y., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Molecules, 27(17), 5693. [Link]
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Rothchild, R. (2000). NMR methods for determination of enantiomeric excess. Enantiomer, 5(5), 457-471. [Link]
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Pivari, A., et al. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. Molecules, 29(5), 1018. [Link]
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ResearchGate. (2015). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]
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ResearchGate. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved January 23, 2026, from [Link]
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Organic & Biomolecular Chemistry. (2011). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]
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Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6147. [Link]
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Wenzel, T. J., & Chisholm, C. D. (2011). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 23(3), 199-216. [Link]
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ChemRxiv. (2022). Synthesis of heterocyclic analogues of Mosher's acid. [Link]
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Dong, M. W. (2014). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 32(s4), 20-25. [Link]
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Chemistry LibreTexts. (2021, July 31). 19.4: Enantiomeric Purity. Retrieved January 23, 2026, from [Link]
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University of Oxford. (n.d.). Determination of enantiomeric excess. Retrieved January 23, 2026, from [Link]
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A Comparative Guide to the In Vitro and In Vivo Activity of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride
Introduction
1-Benzyl-3-fluoropiperidin-4-one hydrochloride is a fluorinated derivative of N-benzylpiperidone, a core scaffold that has garnered significant interest in medicinal chemistry. The introduction of a fluorine atom can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability[1][2]. While direct experimental data for 1-Benzyl-3-fluoropiperidin-4-one hydrochloride is not extensively available in peer-reviewed literature, this guide provides a comprehensive framework for its evaluation. We will explore its potential activities by drawing comparisons with structurally related piperidine compounds and detail the requisite experimental protocols for a thorough in vitro and in vivo characterization.
Piperidine and its derivatives are versatile scaffolds present in numerous pharmaceuticals and natural alkaloids, exhibiting a wide range of biological activities[3][4]. The N-benzylpiperidone core, in particular, has been investigated for various therapeutic applications, including as a building block for cholinesterase inhibitors for Alzheimer's disease and as a scaffold for potential anticancer agents[5][6][7]. This guide will, therefore, focus on two primary areas of investigation for our target compound: its potential as a cholinesterase inhibitor and its cytotoxic activity against cancer cell lines.
In Vitro Activity Assessment
The initial characterization of a novel compound begins with a battery of in vitro assays to determine its biological activity at the molecular and cellular levels. Based on the activities of related piperidinone derivatives, the following in vitro evaluations are proposed for 1-Benzyl-3-fluoropiperidin-4-one hydrochloride.
Cholinesterase Inhibition Assay
Several 1-benzylpiperidine derivatives have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease[5][7]. The following protocol, based on the Ellman method, is designed to quantify the inhibitory potential of our target compound.
Experimental Protocol: Cholinesterase Inhibition Assay
-
Reagent Preparation :
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Dissolve Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) in the phosphate buffer to be used as substrates.
-
Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the phosphate buffer.
-
Prepare stock solutions of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride and a reference inhibitor (e.g., Donepezil) in a suitable solvent (e.g., DMSO).
-
Prepare solutions of human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE) in the phosphate buffer.
-
-
Assay Procedure :
-
In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of the respective enzyme solution (hAChE or hBChE) to each well and incubate for 15 minutes at 37°C.
-
Add 50 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE or BTCI for BChE).
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis :
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Hypothetical Comparative Data: Cholinesterase Inhibition
| Compound | hAChE IC50 (µM) | hBChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| 1-Benzyl-3-fluoropiperidin-4-one hydrochloride | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Donepezil (Reference) | 0.02 | 7.5 | 375 |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 0.0057 | 7.125 | 1250[7] |
Workflow for In Vitro Cholinesterase Inhibition Assay
Caption: Workflow for determining cholinesterase inhibitory activity.
Cytotoxicity Assay
Piperidinone-containing compounds have been explored for their antitumor properties[8][9]. Therefore, evaluating the cytotoxic potential of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride against a panel of cancer cell lines is a logical step. The CytoTox-Fluor™ Cytotoxicity Assay provides a straightforward method for this assessment.
Experimental Protocol: CytoTox-Fluor™ Cytotoxicity Assay
-
Cell Culture :
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous control cell line (e.g., human fibroblasts) in appropriate media and conditions.
-
-
Cell Plating :
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with serial dilutions of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride and a positive control (e.g., Doxorubicin). Include untreated wells as a negative control.
-
Incubate the plate for 48-72 hours.
-
-
Assay Procedure :
-
Equilibrate the plate and the CytoTox-Fluor™ Reagent to room temperature.
-
Add the CytoTox-Fluor™ Reagent to each well according to the manufacturer's instructions.
-
Mix briefly and incubate for 30 minutes at 37°C.
-
Measure the fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Data Analysis :
-
Subtract the background fluorescence from all wells.
-
Calculate the percentage of cytotoxicity for each concentration of the test compound relative to the positive and negative controls.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value for each cell line.
-
Hypothetical Comparative Data: Cytotoxicity
| Compound | MCF-7 GI50 (µM) | HCT-116 GI50 (µM) | Human Fibroblast GI50 (µM) |
| 1-Benzyl-3-fluoropiperidin-4-one hydrochloride | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Doxorubicin (Reference) | ~0.1 | ~0.5 | ~1.0 |
In Vivo Activity and Toxicity Assessment
Positive in vitro results warrant further investigation in a living organism to understand the compound's efficacy, pharmacokinetics, and safety profile.
Animal Model for Efficacy
Should the in vitro assays indicate significant activity, an appropriate in vivo model would be selected. For instance, if the compound is a potent cholinesterase inhibitor, a scopolamine-induced amnesia model in rodents could be employed to assess its cognitive-enhancing effects. If it demonstrates significant and selective cytotoxicity, a tumor xenograft model would be appropriate.
Experimental Protocol: Acute Toxicity Study (Up-and-Down Procedure)
A preliminary acute toxicity study is crucial to determine the safe dosage range for efficacy studies.
-
Animal Acclimatization :
-
Acclimatize healthy, adult female rodents (e.g., Wistar rats) for at least one week under standard laboratory conditions.
-
-
Dosing :
-
Administer a single oral or intraperitoneal dose of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride to one animal.
-
The starting dose is selected based on in vitro data and information from related compounds.
-
-
Observation :
-
Observe the animal closely for the first few hours and then periodically for up to 14 days for any signs of toxicity (e.g., changes in behavior, weight loss, mortality).
-
-
Dose Adjustment :
-
If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.
-
This process is repeated until the LD50 (median lethal dose) can be estimated with a sufficient level of confidence.
-
Workflow for In Vivo Acute Toxicity Study
Caption: Workflow for an acute toxicity study using the up-and-down procedure.
Conclusion
While direct experimental evidence for the biological activities of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride is currently limited, its structural similarity to other biologically active piperidinones suggests it is a compound of interest for further investigation. The proposed in vitro and in vivo experimental frameworks provide a robust starting point for characterizing its potential as a cholinesterase inhibitor or a cytotoxic agent. The fluorination of the piperidine ring is a key structural modification that may enhance its therapeutic potential, and a systematic evaluation as outlined in this guide is essential to unlock its pharmacological profile.
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Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed Central. (URL: [Link])
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Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - Frontiers. (URL: [Link])
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride
This document provides essential procedural guidance for the safe and compliant disposal of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride. As a fluorinated piperidine derivative, this compound requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific principles and regulatory standards.
Hazard Assessment and Chemical Profile
Before handling any chemical waste, a thorough understanding of its hazard profile is paramount. While a specific Safety Data Sheet (SDS) for 1-Benzyl-3-fluoropiperidin-4-one hydrochloride may not be universally available, its structural components—a benzyl group, a fluorinated piperidine ring, and a hydrochloride salt—allow for an informed hazard assessment based on analogous compounds.
The presence of the piperidine ring and halogen (fluorine) suggests the compound should be treated as a hazardous substance. Data from structurally similar chemicals, such as N-Benzyl-4-piperidone and other substituted piperidines, indicate a consistent profile of potential hazards.[1][2][3][4]
Table 1: Anticipated Hazard Profile
| Hazard Classification | Description of Risk |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction.[1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][3] |
The hydrochloride salt form may also contribute to mild corrosive properties, particularly in the presence of moisture. Therefore, all handling and disposal procedures must assume this compound is hazardous and requires specialized waste management.
The Regulatory Imperative: EPA and OSHA Compliance
Disposal of laboratory chemicals is not merely a matter of best practice; it is strictly regulated by federal and state agencies. The two primary regulatory bodies in the United States are:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from "cradle-to-grave."[5] As a halogenated organic compound, 1-Benzyl-3-fluoropiperidin-4-one hydrochloride waste must be managed according to RCRA hazardous waste regulations.[6][7]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees on the safe handling of hazardous chemicals, which includes proper disposal procedures.[8][9][10] Furthermore, OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires a Chemical Hygiene Plan that outlines policies for managing and disposing of chemical waste.[8]
Adherence to the procedures outlined in this guide is the first step toward fulfilling these regulatory obligations.
The Disposal Workflow: A Step-by-Step Approach
Proper disposal is a systematic process that begins the moment the chemical is deemed waste. The following workflow ensures safety and compliance at every stage.
Caption: Disposal workflow for 1-Benzyl-3-fluoropiperidin-4-one hydrochloride.
Detailed Disposal Protocol
This protocol provides the actionable steps required for the safe handling and disposal of waste containing 1-Benzyl-3-fluoropiperidin-4-one hydrochloride.
Step 1: Personal Protective Equipment (PPE)
Before handling waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Chemical safety goggles compliant with OSHA's regulations (29 CFR 1910.133).[4][11]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.[12]
-
Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[4]
Step 2: Waste Characterization and Segregation
Proper segregation is the most critical step in ensuring cost-effective and compliant disposal.
-
Identify Waste Streams: This includes the pure compound, reaction mixtures, contaminated consumables (pipettes, vials, gloves), and solutions from spill cleanups.
-
Segregate Halogenated Waste: As a fluorinated compound, this chemical must be disposed of as halogenated organic waste . Do not mix it with non-halogenated solvent waste.[7] The reason for this is that disposal methods, particularly incineration, require different conditions and are priced differently for halogenated compounds.[7]
-
Avoid Incompatibilities: Do not mix this waste with reactive chemicals, strong oxidizers, or bases in the same container to prevent dangerous reactions.[13][14]
Step 3: Containment and Labeling
Proper containment prevents leaks and ensures clear communication of hazards.
-
Container Selection:
-
For solid waste, use a sealable, high-density polyethylene (HDPE) or polypropylene container.[1]
-
For liquid waste, use a leak-proof, screw-cap HDPE or polypropylene container. Avoid metal containers , as the hydrochloride salt can become corrosive.[15]
-
Ensure the container is filled to no more than 90% capacity to allow for expansion.[15]
-
-
Labeling:
-
As soon as the first drop of waste enters the container, it must be labeled.[7]
-
The label must clearly state:
-
The words "HAZARDOUS WASTE "[16]
-
The full chemical name: "1-Benzyl-3-fluoropiperidin-4-one hydrochloride Waste "
-
A clear description of the contents (e.g., "Solid," "Solution in Methanol").
-
The relevant hazard pictograms (e.g., exclamation mark for irritant/sensitizer, health hazard).
-
-
Step 4: Temporary On-Site Storage
Waste containers must be stored safely pending collection by a disposal vendor.
-
Location: Store waste in a designated satellite accumulation area or a central accumulation area that is under the control of laboratory personnel.[15]
-
Conditions: The storage area must be cool, dry, and well-ventilated.[3] Keep containers away from heat sources and direct sunlight.
-
Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[15]
-
Regulatory Time Limits: Be aware of EPA limits on the amount of time hazardous waste can be stored on-site. For Large Quantity Generators (LQGs), this is typically 90 days.[17]
Step 5: Final Disposal via Licensed Vendor
Final disposal of hazardous waste is a regulated activity that must be performed by a certified company.
-
Engage a Professional Service: Your institution's Environmental Health & Safety (EHS) department will have a contract with a licensed professional waste disposal service.[5][12] Do not attempt to dispose of this chemical through standard trash or down the drain.[16]
-
Waste Manifest: The disposal company will assist in preparing the necessary paperwork, including a hazardous waste manifest, which tracks the waste from your facility to its final destination.[5]
-
Disposal Method: The most probable disposal method for this compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[12]
Emergency Procedures: Spill Management
Accidental spills must be managed promptly and safely.
-
Evacuate and Alert: Clear the immediate area of all personnel and alert your supervisor and EHS department.
-
Control Vapors: Ensure the area is well-ventilated. Avoid breathing any dust or vapors.[1]
-
Contain the Spill: Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[1] Do not use combustible materials like paper towels for large spills.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, labeled container for hazardous waste disposal.[12]
-
Decontaminate: Clean the spill area according to your laboratory's established procedures.
-
Restock: Replenish any spill kit supplies used.
By adhering to this comprehensive guide, you can ensure the safe, responsible, and compliant disposal of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride, upholding your commitment to laboratory safety and environmental stewardship.
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Personal protective equipment for handling 1-Benzyl-3-fluoropiperidin-4-one hydrochloride
Comprehensive Safety & Handling Guide: 1-Benzyl-3-fluoropiperidin-4-one hydrochloride
This guide provides essential safety protocols and operational directives for the handling and disposal of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride. As the toxicological properties of this specific compound have not been fully investigated, this document synthesizes data from structurally analogous chemicals, including N-Benzyl-4-piperidone and 1-Benzyl-3-piperidinol hydrochloride, to establish a robust safety framework. The following procedures are designed to empower researchers with the knowledge to manage this chemical safely, minimizing exposure and mitigating risk.
Immediate Safety Briefing: Core Hazards & Precautions
Before handling, all personnel must be aware of the primary hazards associated with this class of compounds. The recommendations below are derived from the hazard profiles of structurally similar piperidine derivatives.[1][2][3]
-
Contact Hazard: Causes serious eye irritation and skin irritation.[2][4] May cause an allergic skin reaction.[1][3] Prolonged or repeated contact should be avoided.
-
Inhalation Hazard: May cause respiratory irritation.[2][3] Dusts, vapors, or mists should not be inhaled.[5]
-
Ingestion Hazard: Harmful if swallowed.[1][3] Do not eat, drink, or smoke in laboratory areas.[6]
-
Flammability: While specific data is unavailable, related compounds are combustible liquids.[1][6] Keep away from heat, sparks, and open flames.[1]
Immediate action in case of exposure involves flushing the affected area with copious amounts of water and seeking prompt medical attention.[1]
Hazard Analysis & Risk Mitigation
A thorough understanding of the chemical's hazard profile is the foundation of safe laboratory practice. The following table summarizes the anticipated hazards based on data from close chemical analogues.
| Hazard Classification | Category | Description & Recommended Action | Supporting Sources |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. If ingested, call a poison center or doctor. Rinse mouth. | [1][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling. | [1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. Wear chemical splash goggles or a face shield. | [1][2][3][4] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction. Contaminated work clothing should not be allowed out of the workplace. | [1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. Avoid breathing dust/fumes/vapors. Use only in a well-ventilated area. | [1][2][3] |
| Combustibility | Category 4 (Liquid) | Combustible liquid. Keep away from heat and ignition sources. Use CO2, dry chemical, or foam for extinction. | [1][6][7] |
The primary routes of exposure are dermal contact, eye contact, and inhalation. Therefore, the core of our safety strategy is the consistent and correct use of a multi-layered Personal Protective Equipment (PPE) system.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a scientifically-grounded system to create effective barriers between the researcher and the chemical hazard.[8][9] Use of PPE is mandatory when handling 1-Benzyl-3-fluoropiperidin-4-one hydrochloride.[10]
Eye and Face Protection
-
Mandatory: Chemical splash goggles that meet ANSI Z87.1 or European Standard EN166 specifications.[1] Goggles are required because this chemical class can cause serious eye irritation.[2][3] They must form a seal around the eyes to protect against splashes, especially when handling solutions.[11]
-
Recommended for large quantities (>50g) or splash-risk operations: A full-face shield worn over chemical splash goggles. This provides an additional layer of protection for the entire face.[9]
Skin and Body Protection
-
Laboratory Coat: A standard flame-resistant lab coat is required. For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is recommended.[9]
-
Gloves: Due to the risk of skin irritation and potential for allergic sensitization, proper glove selection is critical.[1][2]
-
Type: Nitrile gloves are suitable for incidental contact and protection against splashes.[11] For prolonged contact or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered, though specific permeation data is unavailable.[10] Always check gloves for integrity before use.
-
Technique: Use a "double-gloving" technique for added protection during high-risk procedures.[12] Contaminated gloves must be removed promptly and correctly to avoid skin contact, and hands should be washed thoroughly.[2]
-
-
Clothing: Long pants and closed-toe shoes are mandatory in the laboratory at all times.
Respiratory Protection
The need for respiratory protection is dictated by the work environment and the scale of the operation.
-
Standard Handling (in a certified chemical fume hood): No respiratory protection is typically required. All weighing and solution preparation should be performed within a fume hood to control vapor and aerosol exposure.[5]
-
Outside of a Fume Hood or in Case of Spill: If engineering controls are not sufficient or during an emergency, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[1] A full-face respirator offers the dual benefit of eye and respiratory protection.[12]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE.
Decontamination & Disposal Plan
Proper disposal is a critical component of the chemical lifecycle to ensure environmental and personnel safety.
-
Waste Collection: All waste contaminated with 1-Benzyl-3-fluoropiperidin-4-one hydrochloride, including contaminated PPE, bench paper, and spill cleanup materials, must be collected in a clearly labeled, sealed container. [3]* Waste Disposal: Dispose of the chemical waste through an approved hazardous waste disposal plant. [1]Do not dispose of it down the drain or in regular trash. Follow all local, state, and federal regulations for chemical waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.
References
-
Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
Carl ROTH. (2025). Piperidine Safety Data Sheet. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
-
Australian National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment. Retrieved from [Link]
- Google Patents. (2016). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.es [fishersci.es]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. carlroth.com [carlroth.com]
- 6. 1-Benzyl-4-piperidone - Safety Data Sheet [chemicalbook.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. med.navy.mil [med.navy.mil]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
